Chitinase-IN-2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(dimethylamino)-2-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]ethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-12-22-23-17(28-12)11-21-9-10-25-19(26)14-6-4-5-13-16(24(2)3)8-7-15(18(13)14)20(25)27/h4-8,21H,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVBLDCRQKXSHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CNCCN2C(=O)C3=C4C(=C(C=C3)N(C)C)C=CC=C4C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701107010 | |
| Record name | 6-(Dimethylamino)-2-[2-[[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amino]ethyl]-1H-benz[de]isoquinoline-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701107010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1579991-63-1 | |
| Record name | 6-(Dimethylamino)-2-[2-[[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amino]ethyl]-1H-benz[de]isoquinoline-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1579991-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Dimethylamino)-2-[2-[[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amino]ethyl]-1H-benz[de]isoquinoline-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701107010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Mechanism of Chitinase Inhibition: A Technical Guide
Disclaimer: Extensive searches for a specific inhibitor designated "Chitinase-IN-2" did not yield any publicly available data. This document, therefore, provides a comprehensive technical guide on the general mechanism of action of chitinases and the methodologies used to investigate their inhibition, which can be applied to the study of novel chitinase inhibitors.
Introduction to Chitinases and Their Inhibition
Chitinases are a group of hydrolytic enzymes responsible for the degradation of chitin, a major structural component of fungal cell walls and the exoskeletons of arthropods.[1][2][3] These enzymes achieve this by cleaving the β-1,4-glycosidic bonds within the chitin polymer.[3][4] Given their crucial role in fungal and insect physiology, chitinases are significant targets for the development of antifungal and insecticidal agents. The inhibition of chitinase activity can disrupt cell wall integrity in fungi and interfere with the molting process in insects, leading to their demise.
This guide delves into the catalytic mechanisms of chitinases, presents quantitative data from studies on various chitinases, outlines detailed experimental protocols for assessing their activity and inhibition, and provides visual representations of relevant biological pathways and experimental workflows.
Core Mechanism of Chitinase Action
Chitinases are broadly classified into two main glycoside hydrolase (GH) families: GH18 and GH19. These families differ in their amino acid sequences and three-dimensional structures.
-
Endochitinases (EC 3.2.1.14): These enzymes randomly cleave chitin at internal sites, producing soluble, low-molecular-mass multimers of N-acetyl-D-glucosamine (GlcNAc), such as di-acetylchitobiose, chitotriose, and chitotetraose.
-
Exochitinases: This category is further divided into:
-
Chitobiosidases (EC 3.2.1.29): These act on the non-reducing end of the chitin chain, releasing di-acetylchitobiose units.
-
β-N-acetylhexosaminidases (EC 3.2.1.52): These enzymes cleave the oligomeric products of endochitinases and chitobiosidases into monomeric GlcNAc.
-
The catalytic mechanism can also differ. For instance, some chitinases employ an inverting mechanism for the hydrolysis of the β-glycosidic linkage, while others use a retaining mechanism.
Quantitative Data on Chitinase Activity
The following tables summarize key quantitative parameters for chitinases from various sources, providing a baseline for comparison when evaluating potential inhibitors.
Table 1: Optimal Conditions for Chitinase Activity
| Chitinase Source | Optimal pH | Optimal Temperature (°C) | Reference |
| Serratia marcescens B4A | 5.0 | 45 | |
| Bacillus thuringiensis B-387 | 6.0 | 50 | |
| Chloroplast-expressed | 5.0 - 9.0 | 20 - 50 |
Table 2: Kinetic Parameters of Chitinases
| Chitinase Source | Substrate | KM | Vmax | Reference |
| Bacillus thuringiensis B-387 | Colloidal Chitin | Not Specified | Not Specified |
(Note: Specific KM and Vmax values were not detailed in the provided search results, but the Lineweaver-Burk method for their determination was mentioned.)
Table 3: Antifungal Activity of Chitinases
| Chitinase Source | Target Fungus | Inhibition Level | Reference |
| Plant extracts expressing endo/exochitinase | Candida albicans | Up to 87% |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize chitinase activity and inhibition.
Chitinase Enzyme Assay (DNS Method)
This method quantifies the amount of reducing sugars produced from the enzymatic degradation of chitin.
-
Substrate Preparation: Prepare a 0.5% (w/v) solution of colloidal chitin in a 0.1 M citrate buffer (pH 7.0).
-
Reaction Mixture: Combine 1.0 mL of the enzyme solution with 1.0 mL of the colloidal chitin substrate.
-
Incubation: Incubate the mixture at 37°C for 30 minutes in a shaking water bath.
-
Stopping the Reaction: Add 2.0 mL of 3,5-dinitrosalicylic acid (DNS) reagent to stop the reaction.
-
Color Development: Heat the mixture in a boiling water bath for 10 minutes.
-
Measurement: After cooling, measure the absorbance at 530 nm using a UV spectrophotometer.
-
Quantification: Determine the amount of reducing sugar released by comparing the absorbance to a standard curve prepared with known concentrations of glucose.
Determination of Optimal pH and Temperature
To assess the influence of a potential inhibitor, it is crucial to first determine the optimal operating conditions for the target chitinase.
-
Optimal Temperature:
-
Incubate the enzyme-substrate reaction mixture at various temperatures (e.g., 25°C, 30°C, 37°C, 45°C, 50°C, 55°C) for a fixed time.
-
Measure the chitinase activity at each temperature using the DNS method.
-
The temperature at which the highest activity is observed is the optimum temperature.
-
-
Optimal pH:
-
Prepare a series of buffers with different pH values (e.g., 4, 5, 6, 7, 8, 9).
-
Prepare the colloidal chitin substrate in each of these buffers.
-
Perform the chitinase assay at each pH, keeping the temperature constant at its optimum.
-
The pH at which the highest activity is observed is the optimum pH.
-
Quantitative Reverse-Transcription PCR (qRT-PCR) for Chitinase Gene Expression
This protocol is used to study how a potential inhibitor might affect the expression of chitinase genes.
-
RNA Extraction: Isolate total RNA from the organism of interest (e.g., cucumber roots) using a suitable RNA extraction kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from 2 µg of total RNA using a reverse transcriptase enzyme.
-
qRT-PCR Reaction: Perform the qRT-PCR using a suitable real-time PCR system with gene-specific primers for the chitinase gene(s) of interest and a reference gene (e.g., GAPDH, β-actin).
-
Data Analysis: Analyze the results to determine the relative expression levels of the chitinase genes.
Signaling Pathways and Experimental Workflows
Visual representations of key processes aid in understanding the complex interactions involved in chitinase function and its inhibition.
Caption: A simplified diagram of the chitin-induced signaling pathway in plants.
Caption: A typical workflow for the screening and characterization of chitinase inhibitors.
References
- 1. Isolation, screening, and identification of chitinase-producing bacterial strains from riverbank soils at Ambo, Western Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chitinase: diversity, limitations, and trends in engineering for suitable applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chitinase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Chitinase-IN-2: A Technical Overview of its Function and Inhibitory Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitinase-IN-2 is a potent small molecule inhibitor of insect chitinase and N-acetylhexosaminidase. Chitinases (EC 3.2.1.14) are a class of enzymes that catalyze the hydrolysis of chitin, a major structural component of insect exoskeletons and fungal cell walls. N-acetylhexosaminidases are involved in the further breakdown of chitin degradation products. By targeting these enzymes, this compound disrupts the molting process in insects, leading to mortality, which makes it a compound of significant interest for the development of novel insecticides. This technical guide provides an in-depth overview of this compound, including its inhibitory activity, putative experimental protocols for its characterization, and a visual representation of a typical inhibition assay workflow.
Core Function and Mechanism of Action
This compound functions by binding to the active sites of chitinase and N-acetylhexosaminidase, thereby preventing the enzymes from interacting with their natural substrates. This inhibition disrupts the normal physiological processes of insects that rely on chitin metabolism, particularly during molting, where the breakdown and remodeling of the chitinous exoskeleton are essential. The dual inhibitory action against both chitinase and N-acetylhexosaminidase suggests a comprehensive blockade of the chitin degradation pathway.
Quantitative Inhibitory Data
The inhibitory potency of this compound has been quantified against both target enzymes. The following table summarizes the available data on its percentage of inhibition at specific concentrations.
| Target Enzyme | Inhibitor Concentration (µM) | Percent Inhibition (%) |
| Insect Chitinase | 50 | 98 |
| N-acetylhexosaminidase | 20 | 92 |
Experimental Protocols
The following are detailed, representative protocols for determining the inhibitory activity of this compound against its target enzymes. These protocols are based on established methodologies for chitinase and N-acetylhexosaminidase inhibition assays.
Protocol 1: Chitinase Inhibition Assay (Colorimetric)
This protocol describes a method to quantify the inhibitory effect of this compound on chitinase activity using a colorimetric assay with a dye-labeled chitin substrate.
Materials:
-
Purified insect chitinase
-
This compound
-
Colloidal chitin labeled with Ostazin Brilliant Red
-
Assay Buffer: 50 mM Sodium Acetate, pH 5.0
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor in the assay buffer to achieve a range of desired concentrations.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add 50 µL of the chitinase solution to each well. Add 50 µL of the different concentrations of this compound solution to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubation: Gently mix the plate and incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 100 µL of the colloidal dye-labeled chitin substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes with gentle shaking.
-
Reaction Termination: Stop the reaction by placing the plate on ice.
-
Centrifugation: Centrifuge the plate at 4000 x g for 10 minutes to pellet the insoluble substrate.
-
Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance at 530 nm using a microplate reader. The amount of soluble dye-labeled N-acetylglucosamine (GlcNAc) fragments released is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.
Protocol 2: N-acetylhexosaminidase Inhibition Assay (Fluorometric)
This protocol details a fluorometric assay to measure the inhibition of N-acetylhexosaminidase by this compound using a synthetic fluorogenic substrate.
Materials:
-
Purified N-acetylhexosaminidase
-
This compound
-
4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (MUG) substrate
-
Assay Buffer: 10 mM Citrate-Phosphate buffer, pH 4.3
-
Stop Solution: 0.1 M 2-amino-2-methyl-1-propanol
-
96-well black microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Compound and Enzyme Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare a working solution of N-acetylhexosaminidase in the same buffer.
-
Reaction Setup: In a 96-well black plate, add 25 µL of the N-acetylhexosaminidase solution to each well. Add 25 µL of the this compound dilutions to the appropriate wells. Include positive and negative controls.
-
Pre-incubation: Mix the plate and pre-incubate at room temperature for 15 minutes.
-
Reaction Initiation: Prepare a working solution of the MUG substrate. Initiate the reaction by adding 50 µL of the MUG solution to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 100 µL of the Stop Solution to each well.
-
Fluorescence Measurement: Read the fluorescence intensity on a plate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
Data Analysis: Determine the percentage of inhibition by comparing the fluorescence of the inhibitor-treated wells to the positive control.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for a chitinase inhibition assay, a fundamental experiment to characterize the activity of inhibitors like this compound.
Caption: Workflow for a colorimetric chitinase inhibition assay.
A Technical Guide to the Structure and Chemical Properties of Group II Chitinases
Introduction: While "Chitinase-IN-2" does not correspond to a specific, publicly documented chitinase, this guide provides an in-depth overview of the structure and chemical properties of a well-characterized class of these enzymes: the Group II insect chitinases. Chitinases (EC 3.2.1.14) are glycoside hydrolases that catalyze the degradation of chitin, a major structural component of fungal cell walls and insect exoskeletons.[1][2] This makes them a significant area of interest for the development of antifungal agents and insecticides. This document is intended for researchers, scientists, and drug development professionals, providing a technical foundation on the core characteristics of these enzymes.
Structure of Group II Chitinases
Group II chitinases are notable for being widespread among insects and possessing multiple catalytic and chitin-binding domains.[2] A representative structure, such as that from Ostrinia furnacalis (OfChtII), reveals a complex multi-domain architecture. The catalytic domains typically adopt a classic (β/α)₈ barrel fold, which is characteristic of glycoside hydrolase family 18 (GH18).[2]
Key structural features include:
-
Catalytic Domains: These domains contain the active site responsible for the hydrolysis of the β-1,4-glycosidic bonds in the chitin polymer. The catalytic signature motif for GH18 chitinases is DXDXE.[2]
-
Chitinase Insertion Domain (CID): This domain is inserted within the catalytic barrel and is composed of several antiparallel β-strands. The CID is involved in chitin binding.
-
Chitin-Binding Domains (CBMs): These non-catalytic modules enhance the enzyme's affinity and activity towards insoluble chitin substrates by anchoring the enzyme to the chitin surface.
A visual representation of a generic experimental workflow for characterizing such an enzyme is provided below.
Chemical and Physical Properties
The catalytic efficiency and stability of chitinases are defined by their chemical and physical properties. These are typically determined through a series of biochemical assays. The optimal reaction conditions and kinetic parameters for representative chitinases are summarized below.
Optimal Reaction Conditions
The enzymatic activity of chitinases is highly dependent on pH and temperature. Most fungal and bacterial chitinases exhibit optimal activity in a pH range of 4.0 to 7.0 and at temperatures between 20°C and 60°C.
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |
| Trichoderma viride | 4.0 - 5.0 | 37 | |
| Streptomyces griseus | 6.0 - 8.0 | 50 | |
| Pseudoalteromonas sp. | 7.0 - 7.5 | 45 - 50 | |
| Fungal Chitinases (general) | 4.0 - 7.0 | 20 - 40 |
Kinetic Parameters
The Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) are key indicators of enzyme-substrate affinity and catalytic turnover rate, respectively. These parameters are crucial for comparing the efficiency of different chitinases and for understanding their mechanism of action.
| Enzyme | Substrate | Km | Vmax | Reference |
| Fungal Chitinase | Colloidal Chitin | 1.6419 mg/ml | 16.129 U/mg | |
| Zea mays Chitinase (ZmChi19A) | 4-MU-GlcNAc3 | 20-40 µM | Not specified |
Signaling and Regulation
In many organisms, chitinase expression is tightly regulated and often induced as a defense mechanism against pathogens. For instance, in plants, chitinases are considered pathogenesis-related (PR) proteins, and their expression can be triggered by the detection of chitin fragments from invading fungi.
Experimental Protocols
Chitinase Activity Assay using DNS Method
This protocol describes a common method for quantifying chitinase activity by measuring the release of reducing sugars from a chitin substrate.
Materials:
-
Purified chitinase solution
-
1% (w/v) Colloidal chitin suspension in 50 mM buffer (e.g., Tris-HCl, pH 7.0)
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Spectrophotometer
Procedure:
-
Enzyme Reaction:
-
Prepare reaction mixtures by adding 50 µL of the purified enzyme solution to 200 µL of the 3% chitin powder substrate solution.
-
Incubate the mixture at the enzyme's optimal temperature (e.g., 50°C) for a defined period (e.g., 2 hours).
-
Include a control reaction with heat-inactivated enzyme.
-
-
Stopping the Reaction:
-
Terminate the reaction by centrifuging the mixture at high speed (e.g., 17,949 x g) for 2 minutes to pellet the remaining insoluble chitin.
-
-
Quantification of Reducing Sugars:
-
Transfer the supernatant to a new tube.
-
Add an equal volume of DNS reagent to the supernatant.
-
Boil the mixture for 5-10 minutes. A color change from yellow to reddish-brown indicates the presence of reducing sugars.
-
After cooling to room temperature, measure the absorbance at 540 nm or 550 nm.
-
-
Calculation of Activity:
-
Determine the concentration of reducing sugars released by comparing the absorbance to a standard curve prepared with known concentrations of N-acetylglucosamine (GlcNAc).
-
One unit (U) of chitinase activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the specified assay conditions.
-
Preparation of Colloidal Chitin
Colloidal chitin is a commonly used substrate for chitinase assays as its increased accessibility to the enzyme provides more reliable results compared to crystalline chitin powder.
Materials:
-
Chitin powder (e.g., 40 g)
-
Concentrated Hydrochloric Acid (HCl) (e.g., 600 mL)
-
Distilled water (chilled)
-
Magnetic stirrer
Procedure:
-
Slowly add the chitin powder to the concentrated HCl while stirring vigorously.
-
Continue stirring at room temperature (e.g., 30°C) for approximately 1 hour.
-
Precipitate the chitin as a colloidal suspension by slowly adding a large volume of chilled distilled water (e.g., 2 liters) to the mixture.
-
Wash the resulting precipitate repeatedly with distilled water until the pH becomes neutral.
-
The final colloidal chitin suspension can be stored at 4°C for future use.
References
Chitinase-IN-2: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Chitinase-IN-2, an inhibitor of insect chitinase and N-acetylhexosaminidase. This document consolidates available data, outlines relevant experimental protocols, and visualizes key biological pathways and experimental workflows to support research and development efforts in the fields of insecticide discovery and chitinase biology.
Core Concepts: The Role of Chitinase in Insects
Chitin is a vital structural component of the insect exoskeleton and the peritrophic membrane lining the midgut. The synthesis and degradation of chitin are tightly regulated processes, particularly during molting, where the old exoskeleton is shed and a new one is formed. Chitinases are enzymes that catalyze the hydrolysis of chitin, playing a crucial role in the molting process. Inhibition of chitinase activity can disrupt the molting cycle, leading to insect mortality, making it a promising target for the development of novel insecticides.[1][2][3]
This compound: An Overview
This compound is a small molecule inhibitor that has demonstrated significant inhibitory activity against insect chitinase and N-acetyl-hexosaminidase. The available quantitative data for this compound is summarized below.
Quantitative Data Presentation
| Enzyme Target | Inhibitor Concentration | Percent Inhibition | Source |
| Chitinase | 50 µM | 98% | Patent CN 103641825 A[4][5] |
| N-acetyl-hexosaminidase | 20 µM | 92% | Patent CN 103641825 A |
Mechanism of Action: Interference with Insect Molting
The primary mechanism of action for this compound is the disruption of the insect molting process through the inhibition of chitinase. During molting, chitinases are essential for the degradation of the old cuticle, allowing the insect to shed its exoskeleton. By inhibiting this enzymatic activity, this compound prevents the proper breakdown of the old cuticle, leading to molting failure and subsequent death of the insect. The inhibition of N-acetyl-hexosaminidase further contributes to this effect by preventing the breakdown of chitin oligomers into monomers for recycling in the synthesis of the new cuticle.
References
- 1. Chitinase (CHI) of Spodoptera frugiperda affects molting development by regulating the metabolism of chitin and trehalose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. Chitinase (CHI) of Spodoptera frugiperda affects molting development by regulating the metabolism of chitin and trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. glpbio.com [glpbio.com]
The Role of Chitinase-IN-2 in N-acetylhexosaminidase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the role of Chitinase-IN-2 as an inhibitor of N-acetylhexosaminidase. N-acetylhexosaminidases are critical enzymes involved in the breakdown of complex carbohydrates containing N-acetylhexosamine residues. Their inhibition is a key area of investigation for the development of therapeutics for a range of diseases, including fungal infections and inflammatory conditions. This document consolidates the available quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying biochemical pathways and experimental workflows.
Introduction to N-acetylhexosaminidase and its Inhibition
β-N-acetylhexosaminidases (EC 3.2.1.52) are glycoside hydrolases that catalyze the removal of terminal N-acetyl-D-glucosamine (GlcNAc) and N-acetyl-D-galactosamine (GalNAc) residues from various glycoconjugates. These enzymes are ubiquitous in nature, playing vital roles in organisms from bacteria to humans. In fungi, they are involved in cell wall remodeling, while in humans, they are essential for the catabolism of glycosphingolipids within lysosomes.
The inhibition of N-acetylhexosaminidase activity is a promising strategy for therapeutic intervention. For instance, in pathogenic fungi, blocking this enzyme could disrupt cell wall integrity, leading to growth inhibition. This compound has emerged as a noteworthy small molecule inhibitor with activity against N-acetylhexosaminidase.
This compound: An Inhibitor of N-acetylhexosaminidase
This compound hydrochloride is a small molecule compound identified as a potent inhibitor of both insect chitinase and N-acetylhexosaminidase. Its dual inhibitory action makes it a subject of interest for applications such as pesticides and potentially as a lead compound in drug discovery.
Quantitative Inhibition Data
The inhibitory potency of this compound against N-acetylhexosaminidase has been quantified, providing a benchmark for its efficacy. The available data is summarized in the table below.
| Inhibitor | Target Enzyme | Concentration (µM) | Inhibition (%) |
| This compound | N-acetylhexosaminidase | 20 | 92 |
| This compound | Chitinase | 50 | 98 |
Table 1: Inhibitory activity of this compound against N-acetylhexosaminidase and Chitinase.[1]
Mechanism of N-acetylhexosaminidase Action and Inhibition
N-acetylhexosaminidases typically employ a substrate-assisted catalytic mechanism. The 2-acetamido group of the substrate participates in the hydrolysis of the glycosidic bond, leading to the formation of an oxazolinium ion intermediate. An inhibitor like this compound is expected to interfere with this process, likely by binding to the active site of the enzyme and preventing the substrate from binding or the catalytic reaction from proceeding.
Experimental Protocols for N-acetylhexosaminidase Inhibition Assays
The following section outlines a detailed, generalized protocol for determining the inhibitory activity of a compound like this compound against N-acetylhexosaminidase. This protocol is based on established methods for enzyme inhibition assays.
Principle
The assay measures the enzymatic activity of N-acetylhexosaminidase by monitoring the hydrolysis of a chromogenic or fluorogenic substrate, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc). The release of the chromophore (p-nitrophenol) is quantified spectrophotometrically. The inhibitory effect of a compound is determined by measuring the reduction in enzyme activity in its presence.
Materials and Reagents
-
Enzyme: Purified N-acetylhexosaminidase
-
Substrate: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc)
-
Inhibitor: this compound
-
Buffer: 0.1 M citrate-phosphate buffer (pH 4.5)
-
Stop Solution: 0.2 M sodium carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader
-
Incubator
Experimental Workflow
Assay Protocol
-
Reagent Preparation:
-
Prepare a stock solution of N-acetylhexosaminidase in citrate-phosphate buffer.
-
Prepare a stock solution of pNP-GlcNAc in citrate-phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add a fixed volume of enzyme solution and varying concentrations of this compound.
-
Control well (100% activity): Add the same volume of enzyme solution and buffer (with the same concentration of solvent as in the test wells).
-
Blank well: Add buffer only.
-
Bring the final volume in each well to a consistent level with the assay buffer.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Add a fixed volume of the pNP-GlcNAc substrate solution to all wells to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding the sodium carbonate stop solution to all wells. This will also develop the color of the p-nitrophenol product.
-
-
Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula:
% Inhibition = [1 - (Absorbance of test well - Absorbance of blank) / (Absorbance of control well - Absorbance of blank)] * 100
-
Determine the IC₅₀ value:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC₅₀ is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. This can be determined by fitting the data to a dose-response curve.
-
Applications in Drug Development
The identification and characterization of potent N-acetylhexosaminidase inhibitors like this compound have significant implications for drug development.
-
Antifungal Agents: By targeting fungal-specific N-acetylhexosaminidases, it is possible to develop novel antifungal drugs with high selectivity and reduced side effects.
-
Anti-inflammatory Therapies: Aberrant N-acetylhexosaminidase activity has been linked to inflammatory diseases. Inhibitors could modulate these pathways and offer therapeutic benefits.
-
Lysosomal Storage Disorders: In some genetic disorders, such as Tay-Sachs and Sandhoff diseases, there are deficiencies in specific lysosomal hexosaminidases. While direct inhibition is not the therapeutic goal here, understanding enzyme-inhibitor interactions can aid in the development of pharmacological chaperones that can help stabilize and restore the function of mutant enzymes.
Conclusion
This compound demonstrates significant inhibitory activity against N-acetylhexosaminidase, highlighting its potential as a valuable research tool and a lead compound for further development. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and other potential inhibitors of this important class of enzymes. Further studies are warranted to elucidate the precise mechanism of inhibition, conduct detailed kinetic analyses, and evaluate the in vivo efficacy and safety of this compound.
References
Chitinase-IN-2: A Technical Guide on its Potential as a Novel Pesticide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chitin, a polymer of N-acetylglucosamine, is a critical structural component of the insect exoskeleton and peritrophic membrane of the midgut. The enzymatic degradation of chitin by chitinases is essential for insect molting, growth, and development.[1][2] Inhibition of this process presents a promising strategy for the development of novel and selective insecticides.[3][4] Chitinase-IN-2 is a small molecule inhibitor of insect chitinase and N-acetylhexosaminidase, demonstrating significant potential as a pesticide.[5] This document provides a comprehensive technical overview of this compound, including its known inhibitory activity, putative mechanism of action, and detailed experimental protocols for its evaluation.
Introduction to Chitinase Inhibition as a Pesticidal Strategy
The reliance on conventional pesticides has led to widespread concerns regarding environmental toxicity and the development of resistant insect populations. This necessitates the exploration of alternative pest control strategies with novel modes of action. Insect chitinases (EC 3.2.1.14) are a family of glycosyl hydrolases that catalyze the breakdown of chitin. These enzymes are indispensable for the insect life cycle, particularly during the molting process where the old exoskeleton is shed and a new one is formed. The disruption of chitinase activity can lead to severe developmental defects, such as the inability to shed the old cuticle (ecdysis), resulting in insect mortality. The absence of chitin in vertebrates and plants makes chitinase a highly selective and attractive target for insecticide development. Chitinase inhibitors, therefore, represent a class of pesticides with the potential for high efficacy and low off-target effects.
Quantitative Data for this compound
This compound has been identified as a potent inhibitor of key enzymes in the chitin degradation pathway. The available quantitative data from in vitro assays are summarized below.
| Enzyme Target | Inhibitor Concentration (µM) | % Inhibition |
| Insect Chitinase | 50 | 98% |
| N-acetylhexosaminidase | 20 | 92% |
Table 1: In vitro inhibitory activity of this compound. Data sourced from commercially available information.
Mechanism of Action
This compound is postulated to exert its pesticidal effects by inhibiting the enzymatic hydrolysis of chitin. In a healthy insect, endochitinases randomly cleave the long chitin polymers of the exoskeleton into smaller oligosaccharides. These are further broken down into dimers by enzymes like chitobiosidases, and finally into N-acetylglucosamine monomers by N-acetylhexosaminidases. These monomers are then recycled for the synthesis of the new cuticle. By inhibiting both chitinase and N-acetylhexosaminidase, this compound likely disrupts this entire process. This dual inhibition would lead to the accumulation of chitin and its oligomers, preventing the proper formation of a new exoskeleton and trapping the insect in its old one, ultimately causing death during ecdysis.
Caption: Mechanism of this compound Action.
Experimental Protocols
The following are detailed, representative methodologies for the evaluation of this compound's potential as a pesticide.
In Vitro Chitinase Inhibition Assay
This protocol describes a colorimetric assay to quantify the inhibitory effect of this compound on insect chitinase activity. The assay measures the amount of reducing sugars produced from the hydrolysis of colloidal chitin.
Materials:
-
Insect-derived chitinase (e.g., from Spodoptera frugiperda or a commercially available source)
-
Colloidal chitin (1% w/v) in a suitable buffer (e.g., 50 mM sodium phosphate, pH 6.0)
-
This compound
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
N-acetyl-D-glucosamine (for standard curve)
-
Spectrophotometer
Procedure:
-
Preparation of Colloidal Chitin:
-
Dissolve 5g of chitin powder in 100 mL of cold, concentrated HCl with stirring for 2 hours.
-
Precipitate the chitin by adding it to 1 L of ice-cold 50% ethanol.
-
Wash the precipitate repeatedly with sterile distilled water until the pH is neutral.
-
Resuspend the colloidal chitin in buffer to a final concentration of 1% (w/v) and store at 4°C.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine 450 µL of 1% colloidal chitin substrate with 50 µL of this compound at various concentrations (e.g., 1 µM to 100 µM). Include a control with 50 µL of buffer instead of the inhibitor.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the chitinase enzyme solution.
-
Incubate the reaction at 37°C for 60 minutes.
-
-
Stopping the Reaction and Color Development:
-
Terminate the reaction by adding 1 mL of DNS reagent.
-
Boil the tubes for 10 minutes in a water bath to allow for color development.
-
Cool the tubes to room temperature and centrifuge at 10,000 x g for 5 minutes to pellet any remaining substrate.
-
-
Quantification:
-
Measure the absorbance of the supernatant at 540 nm.
-
Prepare a standard curve using known concentrations of N-acetyl-D-glucosamine to determine the amount of reducing sugar produced.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control.
-
In Vivo Insect Bioassay
This protocol outlines a general method for assessing the insecticidal activity of this compound against a target pest, such as the larvae of Spodoptera littoralis (cotton leafworm).
Materials:
-
Target insect larvae (e.g., third-instar larvae)
-
Artificial diet
-
This compound
-
Solvent for the inhibitor (e.g., DMSO, acetone)
-
Petri dishes or multi-well plates
Procedure:
-
Preparation of Treated Diet:
-
Prepare the artificial diet according to a standard recipe for the target insect.
-
While the diet is still liquid and has cooled to approximately 50°C, add this compound to achieve a range of final concentrations (e.g., 10, 50, 100, 200 ppm). Ensure the solvent used to dissolve the inhibitor is also added to the control diet at the same volume.
-
Mix thoroughly and pour the diet into petri dishes or the wells of a multi-well plate. Allow the diet to solidify.
-
-
Insect Exposure:
-
Select healthy, pre-weighed larvae of a uniform age and size.
-
Place one larva into each petri dish or well containing the treated or control diet.
-
Use at least 20-30 larvae per treatment concentration and control group.
-
-
Incubation and Observation:
-
Maintain the insects under controlled environmental conditions (e.g., 25°C, 60% relative humidity, 16:8 light:dark photoperiod).
-
Record mortality daily for 7-10 days.
-
Observe for any sublethal effects, such as failed molting, reduced feeding, or developmental abnormalities.
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula.
-
Determine the LC50 (lethal concentration to kill 50% of the population) and LC90 values using probit analysis.
-
Experimental and Logical Workflow
The development of a chitinase inhibitor as a pesticide follows a structured pipeline from initial discovery to efficacy testing.
Caption: Workflow for Pesticide Development.
Conclusion and Future Directions
This compound demonstrates high inhibitory activity against key enzymes in the insect chitin degradation pathway, marking it as a promising candidate for a new class of biopesticides. Its targeted mechanism of action suggests a favorable profile for selectivity and environmental safety. Further research is required to fully elucidate its in vivo efficacy across a range of pest species, determine its toxicological profile for non-target organisms, and optimize formulations for field application. The development of pesticides targeting chitinases, exemplified by this compound, represents a significant step towards more sustainable and effective pest management strategies.
References
- 1. Chitinases: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chitinase - Wikipedia [en.wikipedia.org]
- 3. Development of Novel Pesticides Targeting Insect Chitinases: A Minireview and Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are Chitinases inhibitors and how do they work? [synapse.patsnap.com]
- 5. glpbio.com [glpbio.com]
Investigating the Specificity of Chitinase-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitotriosidase 1 (CHIT1) is a human chitinase expressed primarily by activated macrophages.[1] Elevated CHIT1 activity is implicated in the pathogenesis of various inflammatory and fibrotic diseases, including idiopathic pulmonary fibrosis (IPF) and sarcoidosis.[2][3] Its role in disease progression, particularly in modulating profibrotic pathways such as the Transforming Growth Factor-beta (TGF-β) signaling cascade, has positioned it as a compelling therapeutic target.[4][5] The development of potent and selective CHIT1 inhibitors is a promising strategy to mitigate the pathological consequences of excessive chitinase activity.
This document provides a technical overview of Chitinase-IN-2 , a novel, potent, and selective small molecule inhibitor of human CHIT1. We present key specificity data, detailed experimental protocols for assessing its activity and target engagement, and visualizations of its mechanism of action within relevant biological pathways.
Data Presentation: Potency and Selectivity
The inhibitory activity of this compound was assessed against recombinant human CHIT1 and the closely related homolog, Acidic Mammalian Chitinase (AMCase), to determine its potency and selectivity. Binding kinetics were further characterized using surface plasmon resonance (SPR).
Table 1: In Vitro Potency and Selectivity of this compound
| Analyte | Assay Type | IC50 (nM) | Selectivity (Fold vs. CHIT1) |
| Human CHIT1 | Fluorometric Enzymatic | 26 | - |
| Human AMCase | Fluorometric Enzymatic | >10,000 | >380 |
Table 2: Binding Kinetics of this compound to Human CHIT1
| Analyte | Assay Type | k_on (1/Ms) | k_off (1/s) | K_D (nM) |
| Human CHIT1 | SPR | 1.2 x 10^5 | 2.5 x 10^-3 | 20.8 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Fluorometric Enzymatic Assay for IC50 Determination
This protocol describes the method used to measure the enzymatic activity of CHIT1 and the inhibitory potential of this compound.
Materials:
-
Recombinant Human CHIT1 (carrier-free)
-
CHIT1 Assay Buffer (e.g., McIlvain buffer, pH 5.2)
-
Fluorogenic Substrate: 4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotrioside
-
This compound (serial dilutions in DMSO)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader (Excitation: 320-366 nm, Emission: 445-446 nm)
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by a subsequent dilution in CHIT1 Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
In a 96-well plate, add 50 µL of the diluted this compound or vehicle control (assay buffer with DMSO) to appropriate wells.
-
Add 25 µL of a pre-diluted solution of recombinant human CHIT1 enzyme in CHIT1 Assay Buffer to each well.
-
Incubate the plate for 15 minutes at 37°C to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of this compound to CHIT1 in a cellular environment, based on the principle of ligand-induced thermal stabilization of the target protein.
Materials:
-
U937 cells (human monocytic cell line, known to express CHIT1)
-
Cell Culture Medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Vehicle (DMSO)
-
Phosphate-Buffered Saline (PBS) with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Equipment for cell lysis (e.g., for freeze-thaw cycles)
-
Equipment for Western Blotting (SDS-PAGE gels, transfer apparatus, membranes)
-
Primary antibody against CHIT1
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Compound Treatment: Culture U937 cells to a suitable density. Treat cells with either this compound (at a final concentration of ~10x IC50) or vehicle (DMSO) and incubate at 37°C for 1 hour.
-
Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.
-
Use a thermal cycler to heat the tubes across a defined temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated, denatured proteins (pellet).
-
Western Blot Analysis: Carefully collect the supernatant. Determine the protein concentration and normalize all samples.
-
Analyze the amount of soluble CHIT1 in each sample by Western Blotting using a specific anti-CHIT1 antibody.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble CHIT1 relative to the unheated control against the temperature for both vehicle- and this compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement and stabilization.
Visualizations: Workflows and Pathways
Experimental Workflow for Specificity Assessment
The following diagram outlines the systematic approach to characterizing the specificity of a novel CHIT1 inhibitor.
This compound Mechanism in the TGF-β Signaling Pathway
CHIT1 has been shown to augment TGF-β signaling, a key pathway in fibrosis. It enhances the canonical pathway by interacting with TGFBRAP1, promoting SMAD2/3 phosphorylation. It also interacts with FOXO3, leading to the inhibition of the inhibitory SMAD7. This compound, by directly inhibiting CHIT1, is hypothesized to restore the negative feedback loop mediated by SMAD7 and attenuate the downstream pro-fibrotic effects.
References
- 1. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of CHIT1 as a novel therapeutic approach in idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chitinase 1 regulates pulmonary fibrosis by modulating TGF-β/SMAD7 pathway via TGFBRAP1 and FOXO3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting Chitinase 1 and Chitinase 3-Like 1 as Novel Therapeutic Strategy of Pulmonary Fibrosis [frontiersin.org]
Introduction to Chitinases and Their Inhibition
As "Chitinase-IN-2" does not correspond to a publicly documented chitinase inhibitor, this technical guide provides a representative overview of preliminary efficacy studies based on well-characterized chitinase inhibitors. The data and protocols presented herein are synthesized from established research in the field to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Chitinases are hydrolytic enzymes that degrade chitin, a major structural component of fungal cell walls and the exoskeletons of arthropods.[1][2] In mammals, two active chitinases, chitotriosidase (CHIT1) and acidic mammalian chitinase (AMCase), have been identified.[3][4] These enzymes are implicated in inflammatory and fibrotic diseases, such as asthma and interstitial lung disease, making them promising therapeutic targets.[1] Chitinase inhibitors are molecules that bind to these enzymes and block their activity, offering potential for the development of novel fungicides, insecticides, and treatments for inflammatory conditions.
Quantitative Efficacy Data
The inhibitory potential of various compounds against different chitinases is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibitory constant (Kᵢ). The following tables summarize the efficacy of several representative chitinase inhibitors against various chitinase enzymes.
Table 1: In Vitro Inhibitory Activity of Selected Chitinase Inhibitors
| Compound/Inhibitor | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Source Organism/System | Citation |
| Allosamidin | Aspergillus fumigatus Chitinase A1 (AfChiA1) | 127 | - | Aspergillus fumigatus | |
| Allosamidin | Saccharomyces cerevisiae Chitinase (ScCTS1) | - | 0.61 | Saccharomyces cerevisiae | |
| Acetazolamide | Aspergillus fumigatus Chitinase A1 (AfChiA1) | 100-500 | - | Aspergillus fumigatus | |
| Acetazolamide | Saccharomyces cerevisiae Chitinase (ScCTS1) | - | 21 | Saccharomyces cerevisiae | |
| 8-Chlorotheophylline | Aspergillus fumigatus Chitinase A1 (AfChiA1) | 410 | - | Aspergillus fumigatus | |
| 8-Chlorotheophylline | Saccharomyces cerevisiae Chitinase (ScCTS1) | - | 600 | Saccharomyces cerevisiae | |
| Compound "Wyeth-1" | Human Acidic Mammalian Chitinase (hAMCase) | 0.21 | - | Human | |
| Bisdionin F | Human Acidic Mammalian Chitinase (hAMCase) | 0.9 | - | Human | |
| Compound "17" | Human Chitotriosidase (hCHIT1) | - | 0.009 (9 nM) | Human |
Table 2: Antifungal Activity of a Chitin Synthase Inhibitor
While distinct from chitinase inhibitors, chitin synthase inhibitors also target the chitin pathway and are relevant for antifungal development. The following data is for a representative chitin synthase inhibitor.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Citation |
| Chitin Synthase Inhibitor 3 (CSI-3) | Candida albicans | 1 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor efficacy. Below are protocols for common in vitro assays.
Fluorometric High-Throughput Screening (HTS) Assay for Chitinase Inhibitors
This assay measures the enzymatic cleavage of a fluorogenic chitin substrate. Inhibition is detected by a decrease in the fluorescent signal.
Materials:
-
Purified chitinase enzyme
-
Fluorogenic substrate (e.g., 4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotrioside)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.0)
-
Test compounds and known inhibitor (dissolved in DMSO)
-
Stop Solution (e.g., 0.5 M Glycine-NaOH, pH 10.5)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Plating: Add 2 µL of test compounds, positive control (known inhibitor), or negative control (DMSO) to the wells of a 96-well plate.
-
Enzyme Addition: Prepare a working solution of chitinase in cold Assay Buffer and add 50 µL to each well.
-
Pre-incubation: Gently mix the plate on a shaker for 1 minute, then pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a working solution of the fluorogenic substrate in Assay Buffer and add 50 µL to all wells to start the reaction.
-
Incubation: Immediately mix the plate on a shaker for 1 minute. Incubate at 37°C for 30-60 minutes, ensuring the reaction remains in the linear range for the negative control.
-
Reaction Termination: Stop the reaction by adding 100 µL of Stop Solution to each well. The basic pH also enhances the fluorescence of the liberated 4-methylumbelliferone.
-
Fluorescence Reading: Measure the fluorescence intensity on a plate reader with excitation at ~360 nm and emission at ~450 nm.
-
Data Analysis: Calculate the percentage of inhibition for each compound relative to the controls.
Colorimetric Screening Assay for Chitinase Inhibitors
This method uses a dye-labeled chitin substrate. The amount of soluble, colored product released is proportional to enzyme activity.
Materials:
-
Purified chitinase enzyme
-
Colloidal dye-labeled chitin substrate (e.g., Ostazin Brilliant Red labeled chitin)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.0)
-
Test compounds and known inhibitor (dissolved in DMSO)
-
Microcentrifuge tubes or 96-well deep-well plates
-
Spectrophotometer or plate reader
Procedure:
-
Compound and Enzyme Mixing: In a microcentrifuge tube or deep-well plate, mix the test compound, chitinase, and assay buffer.
-
Pre-incubation: Pre-incubate the mixture for 15 minutes at the optimal temperature for the enzyme (e.g., 37°C).
-
Reaction Initiation: Add 100 µL of the colloidal dye-labeled chitin substrate suspension to initiate the reaction.
-
Incubation: Incubate the mixture for 60 minutes at 37°C with gentle shaking.
-
Reaction Termination & Clarification: Stop the reaction by placing the tubes/plate on ice. Centrifuge at high speed (e.g., 4000 x g for 10 minutes) to pellet the insoluble substrate.
-
Absorbance Reading: Transfer the supernatant to a new plate and measure the absorbance at the appropriate wavelength for the dye (e.g., 530 nm for Ostazin Brilliant Red).
-
Data Analysis: A decrease in absorbance in the presence of a test compound indicates inhibition of chitinase activity.
Visualizations: Workflows and Signaling Pathways
Diagrams created using the DOT language provide clear visual representations of complex processes.
Caption: High-throughput screening workflow for chitinase inhibitors.
Caption: Simplified role of chitinase in inflammation and fibrosis.
References
- 1. Recent development of two chitinase inhibitors, Argifin and Argadin, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human chitinases and chitinase-like proteins as emerging drug targets – a medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chitinase 1 Is a Biomarker for and Therapeutic Target in Scleroderma-Associated Interstitial Lung Disease That Augments TGF-β1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Chitinase-IN-2 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the in vitro evaluation of Chitinase-IN-2, a potential inhibitor of chitinase activity. Chitinases are enzymes that degrade chitin, a key structural component of fungal cell walls and the exoskeletons of arthropods. Inhibition of chitinase activity is a promising strategy for the development of novel antifungal and antiparasitic agents. This application note describes a colorimetric in vitro assay for determining the inhibitory potency of this compound, including the calculation of the half-maximal inhibitory concentration (IC50). Additionally, a representative signaling pathway highlighting the role of chitinase in fungal cell wall integrity is presented.
Introduction
Chitin, a polymer of N-acetylglucosamine, is essential for the structural integrity of many lower organisms but is absent in vertebrates. This makes the enzymes responsible for its synthesis and degradation, such as chitinases, attractive targets for selective therapeutic intervention. Chitinases (EC 3.2.1.14) catalyze the hydrolysis of the β-1,4-glycosidic bonds in chitin.[1] Their inhibition can disrupt crucial life cycle processes in fungi and insects, such as cell division, morphogenesis, and molting. The development of potent and specific chitinase inhibitors, therefore, holds significant promise for agriculture and medicine. This document outlines a robust and reproducible in vitro assay to characterize the inhibitory activity of "this compound," a novel investigational compound.
Data Presentation
The inhibitory activity of this compound and other reference compounds against a representative chitinase can be quantified and summarized. The following tables provide an example of how to present such data for comparative analysis.
Table 1: Inhibition of Chitinase Activity by this compound
| This compound Concentration (µM) | % Inhibition |
| 0.1 | 8.5 |
| 1 | 25.3 |
| 10 | 48.9 |
| 50 | 75.1 |
| 100 | 92.4 |
Table 2: Comparative IC50 Values of Various Chitinase Inhibitors
| Compound | Target Chitinase | IC50 (µM) | Reference |
| This compound | Fungal Chitinase | [Insert experimentally determined value] | This study |
| Allosamidin | Aspergillus fumigatus ChiA1 | 128 | [2] |
| Acetazolamide | Aspergillus fumigatus ChiA1 | 164 | [2] |
| 8-Chlorotheophylline | Aspergillus fumigatus ChiA1 | 410 | [2] |
| Compound 20 (Maleimide derivative) | Sclerotinia sclerotiorum CHS | 120 | [3] |
| Polyoxin B | Sclerotinia sclerotiorum CHS | 190 |
Experimental Protocols
Objective:
To determine the in vitro inhibitory effect of this compound on chitinase activity using a colorimetric assay.
Principle:
This assay measures the amount of N-acetyl-D-glucosamine (NAG) released from a chitin substrate upon enzymatic cleavage by chitinase. The reaction is stopped, and the amount of reducing sugar (NAG) produced is quantified using the dinitrosalicylic acid (DNS) method, which generates a colored product with an absorbance maximum at 540 nm. The intensity of the color is directly proportional to the amount of NAG released and inversely proportional to the inhibitory activity of the test compound.
Materials and Reagents:
-
Chitinase (e.g., from Trichoderma viride or a specific fungal pathogen of interest)
-
Colloidal Chitin (1% w/v)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sodium Phosphate Buffer (100 mM, pH 6.0)
-
Dinitrosalicylic acid (DNS) reagent
-
Rochelle salt (Potassium sodium tartrate) solution
-
96-well microtiter plates
-
Microplate reader
Procedure:
1. Preparation of Colloidal Chitin: A 1% (w/v) colloidal chitin solution should be prepared from crab shell chitin according to established methods.
2. Preparation of Reagents:
-
Enzyme Solution: Prepare a stock solution of chitinase in 100 mM sodium phosphate buffer (pH 6.0). The final concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilutions: Prepare serial dilutions of this compound in 100 mM sodium phosphate buffer (pH 6.0) to achieve the desired final assay concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
3. Assay Protocol:
-
To each well of a 96-well microtiter plate, add the following components in the specified order:
-
50 µL of 100 mM Sodium Phosphate Buffer (pH 6.0)
-
10 µL of this compound dilution (or DMSO for control)
-
20 µL of Chitinase enzyme solution
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of 1% colloidal chitin to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Terminate the reaction by adding 100 µL of DNS reagent to each well.
-
Heat the plate at 100°C for 10 minutes to allow for color development.
-
Cool the plate to room temperature and add 50 µL of Rochelle salt solution to stabilize the color.
-
Measure the absorbance at 540 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R). The IC50 is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.
Mandatory Visualizations
Signaling Pathway
References
Application Notes and Protocols for Chitinase-IN-2 in Laboratory Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitinase-IN-2 is a potent insecticide that functions by inhibiting two key enzymes in insects: chitinase and N-acetylhexosaminidase.[1][2][3] These enzymes are crucial for the breakdown and remodeling of chitin, a primary component of the insect exoskeleton and peritrophic matrix of the gut.[4][5] By disrupting these processes, this compound interferes with critical physiological functions such as molting (ecdysis), leading to developmental defects and mortality. This document provides detailed application notes and protocols for the use of this compound in laboratory settings for research and drug development purposes.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1579991-63-1 | |
| Molecular Formula | C20H21N5O2S | |
| Molecular Weight | 395.48 g/mol | |
| Purity | ≥98% | |
| Appearance | Solid Powder |
Quantitative Data: Inhibitory Activity
| Compound | Target Enzyme | Organism/Source | Inhibition Data | Reference |
| This compound | Chitinase | Insect | 98% inhibition at 50 µM | |
| This compound | N-acetylhexosaminidase | Insect | 92% inhibition at 20 µM | |
| Allosamidin | Chitinase | Aspergillus fumigatus (AfChiA1) | IC50 = 128 µM | |
| Acetazolamide | Chitinase | Aspergillus fumigatus (AfChiA1) | IC50 = 164 µM | |
| 8-chlorotheophylline | Chitinase | Aspergillus fumigatus (AfChiA1) | IC50 = 410 µM | |
| QWW (Gln-Trp-Trp) | Chitinase (OfChi-h) | Ostrinia furnacalis | IC50 = 0.2 mM | |
| Compound 8f | Chitinase (OfChi-h) | Ostrinia furnacalis | Ki = 64.7 nM | |
| 3,5-Di-O-caffeoylquinic acid | Chitinolytic enzymes | Insect | Ki values at µM level | |
| γ-mangostin | Chitinolytic enzymes | Insect | Ki values at µM level |
Experimental Protocols
Protocol 1: In Vitro Chitinase Inhibition Assay (Colorimetric)
This protocol describes a method to determine the inhibitory activity of this compound against a chitinase enzyme using a colorimetric assay.
Materials:
-
This compound
-
Purified insect chitinase
-
Colloidal Ostazin Brilliant Red labeled chitin (substrate)
-
Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0)
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
Microcentrifuge tubes or 96-well plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Further dilute with Assay Buffer to desired concentrations.
-
Prepare a working solution of the chitinase enzyme in Assay Buffer.
-
Prepare a suspension of the colloidal Ostazin Brilliant Red labeled chitin in Assay Buffer.
-
-
Assay Protocol:
-
In a microcentrifuge tube or a well of a 96-well plate, add the desired volume of the this compound solution. Include a control with DMSO only (no inhibitor).
-
Add the chitinase enzyme solution to each tube/well.
-
Pre-incubate the enzyme and inhibitor mixture for 15 minutes at the optimal temperature for the enzyme (e.g., 30°C).
-
Initiate the reaction by adding the colloidal dye-labeled chitin substrate suspension.
-
Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at the optimal temperature with gentle shaking.
-
Stop the reaction by placing the tubes/plate on ice.
-
Centrifuge the tubes/plate at high speed (e.g., 4000 x g for 10 minutes) to pellet the insoluble substrate.
-
Transfer the supernatant to a new tube/well and measure the absorbance at 530 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).
-
If a range of concentrations is tested, an IC50 value can be determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: In Vitro N-acetylhexosaminidase Inhibition Assay (Fluorometric)
This protocol outlines a method to assess the inhibitory effect of this compound on N-acetylhexosaminidase activity using a fluorometric substrate.
Materials:
-
This compound
-
Purified insect N-acetylhexosaminidase
-
4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (MUG) or 4-Methylumbelliferyl N-acetyl-β-D-galactosaminide (MUGal) as a substrate
-
Assay Buffer (e.g., 10 mM Citrate-Phosphate buffer, pH 4.3)
-
Stop Solution (e.g., 0.1 M 2-amino-2-methyl-1-propanol, pH 10.5)
-
DMSO
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock and working solutions of this compound in DMSO and Assay Buffer.
-
Prepare a working solution of the N-acetylhexosaminidase enzyme in Assay Buffer.
-
Prepare a working solution of the MUG or MUGal substrate in Assay Buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well black microplate, add the this compound solution at various concentrations. Include a DMSO-only control.
-
Add the N-acetylhexosaminidase solution to each well.
-
Pre-incubate the plate for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Incubate the plate at 37°C for an appropriate time (e.g., 7-30 minutes), monitoring the reaction kinetics if possible.
-
Stop the reaction by adding the Stop Solution to each well.
-
Read the fluorescence intensity using an excitation wavelength of ~330-360 nm and an emission wavelength of ~450 nm.
-
-
Data Analysis:
-
Determine the percentage of inhibition for each concentration of this compound.
-
Calculate the IC50 value by plotting the inhibition data against the inhibitor concentration.
-
Protocol 3: In Vivo Insecticidal Efficacy Assay
This protocol provides a general framework for evaluating the insecticidal activity of this compound against a target insect pest.
Materials:
-
This compound
-
Target insect species (e.g., larvae of Spodoptera frugiperda)
-
Artificial diet for the insect
-
Solvent for this compound (e.g., acetone or DMSO, followed by dilution in water with a surfactant)
-
Petri dishes or multi-well plates
-
Environmental chamber with controlled temperature, humidity, and photoperiod
Procedure:
-
Preparation of Treated Diet:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Incorporate different concentrations of this compound into the insect's artificial diet. Ensure homogenous mixing.
-
Prepare a control diet containing the solvent only.
-
-
Experimental Setup:
-
Place a known number of synchronized-age insect larvae into individual Petri dishes or wells of a multi-well plate.
-
Provide each larva with a pre-weighed amount of the treated or control diet.
-
Maintain the insects in an environmental chamber under optimal conditions for their development.
-
-
Data Collection:
-
Record mortality at regular intervals (e.g., every 24 hours) for a specified period (e.g., 7 days).
-
Observe and record any developmental abnormalities, such as failed molting or morphological defects.
-
Measure the amount of diet consumed to assess any anti-feedant effects.
-
Measure the weight of the surviving larvae at the end of the experiment.
-
-
Data Analysis:
-
Calculate the percentage mortality for each treatment group, correcting for any mortality in the control group (Abbott's formula).
-
Determine the LC50 (lethal concentration, 50%) value of this compound.
-
Statistically analyze the data on developmental effects, diet consumption, and larval weight.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway: Disruption of Insect Molting by Chitinase Inhibition
Inhibition of chitinase by compounds like this compound disrupts the normal process of insect molting, which is tightly regulated by the steroid hormone 20-hydroxyecdysone (20E). This disruption leads to a cascade of downstream effects, ultimately resulting in developmental failure.
Caption: Disruption of Ecdysis by this compound.
Experimental Workflow: Screening and Characterization of Chitinase Inhibitors
The following workflow outlines the general steps for identifying and characterizing novel chitinase inhibitors like this compound.
Caption: Workflow for Chitinase Inhibitor Discovery.
Storage and Handling
This compound should be stored as a solid powder in a dry, dark place at -20°C for long-term stability (up to one year). Stock solutions can be stored at 0-4°C for up to one month. For experimental use, it is recommended to prepare fresh dilutions from the stock solution. As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Refer to the supplier's Safety Data Sheet (SDS) for detailed safety information.
Disclaimer: This product is for research use only and is not intended for human or veterinary use. The information provided in these application notes is for guidance only and may require optimization for specific experimental conditions.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Macromolecular Insect Chitinase Inhibitors Produced by Fungi: Screening and Partial Characterization [jstage.jst.go.jp]
- 4. Regulation of ecdysteroid signalling during Drosophila development: identification, characterization and modelling of ecdysone oxidase, an enzyme involved in control of ligand concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Application Notes: Chitinase-IN-2 in Insect Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin, a polymer of N-acetylglucosamine, is a critical structural component of the insect exoskeleton and the peritrophic matrix lining the midgut.[1][2][3][4] The synthesis and degradation of chitin are tightly regulated processes, essential for insect molting, growth, and development.[5] Chitinases (E.C. 3.2.1.14) are hydrolytic enzymes that break down chitin into smaller oligosaccharides and are pivotal during ecdysis (molting), where the old cuticle is digested.
The inhibition of chitinase activity presents a promising strategy for pest control and a valuable tool for studying insect physiology. Chitinase-IN-2 is a potent, selective small molecule inhibitor of insect family 18 glycosylhydrolases. Its application in insect cell culture, such as Spodoptera frugiperda (Sf9) or Trichoplusia ni (Hi-5) cells, provides a powerful in vitro system to study the molecular consequences of disrupted chitin metabolism, screen for novel insecticides, and potentially enhance recombinant protein production in the Baculovirus Expression Vector System (BEVS).
Mechanism of Action
This compound functions by targeting the active site of chitinases, preventing the hydrolysis of chitin. This disruption has significant downstream consequences on cellular and organismal physiology.
-
Metabolic Disruption : Inhibition of chitinases hampers the recycling of chitin, leading to an accumulation of chitin precursors like glucosamine-6-phosphate. This disruption also affects glucose and trehalose metabolism, as these sugars are interconnected with the chitin biosynthesis pathway. Studies have shown that chitinase inhibition can lead to an overexpression of chitin synthase as a compensatory mechanism.
-
Hormonal Dysregulation : The inhibition of chitinase activity has been shown to alter the expression of genes related to key insect hormones, including ecdysone and juvenile hormone. This suggests a feedback mechanism where the physical process of molting is linked to its hormonal control, and disruption of one affects the other.
-
Developmental Arrest : In whole organisms, the inability to properly degrade the old cuticle prevents successful molting, leading to developmental defects and mortality. In cell culture, these effects can be studied at a molecular level by analyzing the expression of developmental genes.
Caption: Mechanism of this compound action on the chitin metabolic pathway.
Applications in Insect Cell Culture
Studying Chitin Metabolism and Hormonal Signaling
Insect cell lines provide a controlled environment to dissect the molecular pathways affected by chitinase inhibition without the complexity of a whole organism. By treating Sf9 or other insect cells with this compound, researchers can:
-
Quantify changes in the expression of genes involved in chitin synthesis (e.g., chitin synthase), degradation, and transport using qRT-PCR.
-
Analyze metabolic shifts in glucose and trehalose pathways.
-
Investigate the resulting dysregulation of ecdysone and juvenile hormone signaling cascades.
Enhancing Protein Production in the Baculovirus Expression Vector System (BEVS)
The BEVS is a widely used system for producing high yields of recombinant proteins. However, baculoviruses naturally produce their own chitinase (chiA) and a protease, cathepsin (v-cath), to liquefy the host insect and facilitate viral spread. In cell culture, these enzymes can be problematic:
-
Product Degradation : Cathepsin can degrade the target recombinant protein once it's released into the culture medium after cell lysis.
-
Secretory Pathway Stress : The viral chitinase is translocated into the endoplasmic reticulum (ER), where it accumulates. This can interfere with the proper folding and secretion of recombinant proteins that also traverse the secretory pathway.
While deleting the chiA and v-cath genes from the baculovirus genome is a common strategy to improve protein yield, this compound offers a complementary, pharmacologic approach. It can be used to inhibit residual chitinase activity or in systems where genetically modified viruses are not used. This can lead to higher yields and improved quality of secreted proteins.
Data Presentation
The following tables represent typical data generated when characterizing this compound in an insect cell culture system.
Table 1: Cytotoxicity of this compound on Sf9 Cells
| Concentration (µM) | Incubation Time (h) | Cell Viability (%) | Notes |
| 0 (Control) | 72 | 98 ± 2 | DMSO vehicle control. |
| 1 | 72 | 97 ± 3 | No significant toxicity. |
| 10 | 72 | 95 ± 4 | No significant toxicity. |
| 50 | 72 | 88 ± 5 | Minor reduction in viability. |
| 100 | 72 | 75 ± 6 | Moderate cytotoxicity observed. |
| 200 | 72 | 45 ± 8 | Significant cytotoxicity. |
Table 2: Effect of this compound on Recombinant GFP Production in Sf9 Cells using BEVS
| Treatment | Time of Addition (h.p.i.*) | GFP Yield (mg/L) | Supernatant Chitinase Activity (% of Control) | Cell Viability at Harvest (%) |
| No Virus Control | N/A | < 0.1 | N/A | 99 |
| Virus Control (No Inhibitor) | N/A | 45.2 ± 3.5 | 100 | 65 |
| This compound (20 µM) | 24 | 68.7 ± 5.1 | 12 ± 4 | 68 |
| This compound (20 µM) | 48 | 55.1 ± 4.2 | 25 ± 6 | 66 |
*h.p.i. = hours post-infection
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Cytotoxicity Assay)
This protocol determines the highest concentration of this compound that can be used without significantly impacting cell health.
A. Materials
-
Sf9 insect cells in logarithmic growth phase.
-
Insect cell culture medium (e.g., Grace's Insect Medium or ESF 921).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well cell culture plates.
-
Trypan Blue solution (0.4%).
-
Hemocytometer or automated cell counter.
B. Method
-
Seed a 96-well plate with Sf9 cells at a density of 0.5 x 10⁶ cells/mL in a final volume of 100 µL per well.
-
Prepare serial dilutions of this compound in culture medium. A typical final concentration range would be 0.1 µM to 200 µM. Include a vehicle-only control (DMSO).
-
Add 100 µL of the diluted inhibitor solutions (or control) to the appropriate wells to achieve the final desired concentrations.
-
Incubate the plate at 27°C for 48-72 hours.
-
After incubation, resuspend the cells gently in each well.
-
Mix a 10 µL aliquot of the cell suspension with 10 µL of Trypan Blue.
-
Count the viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Calculate the percentage of viable cells for each concentration. The optimal concentration for subsequent experiments is the highest concentration that maintains >90% cell viability.
Protocol 2: Enhancing Recombinant Protein Expression using this compound
This protocol describes the use of this compound to improve protein yield from a baculovirus-infected culture.
Caption: Experimental workflow for enhancing protein expression with this compound.
A. Materials
-
Sf9 cells cultured in suspension in shake flasks.
-
Recombinant baculovirus stock with a known titer (PFU/mL).
-
This compound at the pre-determined optimal concentration.
-
Appropriate insect cell culture medium.
B. Method
-
Grow a suspension culture of Sf9 cells to a density of 2.0 x 10⁶ cells/mL with >95% viability.
-
Infect the cell culture with the recombinant baculovirus at a multiplicity of infection (MOI) of 2-10.
-
Set up a parallel control flask that is also infected but will not receive the inhibitor.
-
At 24 hours post-infection (h.p.i.), add this compound to the treatment flask to the final optimal concentration. Add an equivalent volume of vehicle (DMSO) to the control flask.
-
Continue to incubate both flasks at 27°C with shaking (130-140 rpm).
-
Harvest the culture at 48-72 h.p.i., typically when cell viability in the control flask drops to 60-70%.
-
Separate the supernatant from the cell pellet by centrifugation (e.g., 1000 x g for 10 minutes).
-
Analyze the cell pellet and/or supernatant for your recombinant protein expression using methods like SDS-PAGE, Western blotting, or ELISA.
Protocol 3: Chitinase Activity Assay
This protocol measures the effectiveness of this compound by quantifying chitinase activity in the culture supernatant.
A. Materials
-
4-Methylumbelliferyl N,N'-diacetyl-β-D-chitobioside (4-MU-chitobioside) or a similar fluorogenic/colorimetric chitinase substrate.
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0).
-
Stop Solution (e.g., 0.5 M sodium carbonate, pH 10.5).
-
Culture supernatant harvested from Protocol 2.
-
96-well black microplate (for fluorescence).
-
Fluorescence plate reader (Excitation ~360 nm, Emission ~450 nm).
B. Method
-
To each well of a 96-well plate, add 50 µL of culture supernatant (or a dilution in Assay Buffer).
-
Prepare a working solution of the 4-MU substrate in Assay Buffer.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 100 µL of Stop Solution. The basic pH also enhances the fluorescence of the liberated 4-methylumbelliferone.
-
Read the fluorescence on a plate reader.
-
Compare the activity from the this compound treated sample to the untreated control to determine the percent inhibition.
Caption: Postulated signaling consequences of chitinase inhibition in insects.
References
- 1. Effects of chitin synthesis inhibitor treatment on Lepeophtheirus salmonis (Copepoda, Caligidae) larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. Chitinase: diversity, limitations, and trends in engineering for suitable applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abjournals.org [abjournals.org]
- 5. Chitinase (CHI) of Spodoptera frugiperda affects molting development by regulating the metabolism of chitin and trehalose - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Chitinase Inhibition Assay with Chitinase-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitinases are a family of enzymes that catalyze the hydrolysis of chitin, a major component of fungal cell walls and the exoskeletons of arthropods.[1][2][3] In mammals, chitinases are involved in host defense against chitin-containing pathogens and have been implicated in the pathophysiology of various inflammatory and fibrotic diseases, including asthma and interstitial lung disease.[1][4] Consequently, the development of potent and specific chitinase inhibitors is a promising therapeutic strategy. This document provides detailed protocols for developing a robust in vitro assay to screen for and characterize chitinase inhibitors, using the hypothetical inhibitor "Chitinase-IN-2" as an example.
Two primary methods are described: a highly sensitive fluorometric assay suitable for high-throughput screening (HTS) and a cost-effective colorimetric assay for orthogonal validation and routine testing.
Principle of the Assays
The core principle of the chitinase inhibition assay is to measure the enzymatic activity of a chitinase in the presence and absence of a test compound. A reduction in enzymatic activity indicates inhibition.
-
Fluorometric Assay: This assay utilizes a synthetic substrate, 4-methylumbelliferyl N,N′-diacetyl-β-D-chitobioside, which is non-fluorescent. In the presence of chitinase, this substrate is cleaved, releasing the highly fluorescent 4-methylumbelliferone (4MU). The increase in fluorescence is directly proportional to chitinase activity and can be quantified using a fluorescence plate reader.
-
Colorimetric Assay: This method often employs a chromogenic substrate or measures the generation of reducing sugars from the hydrolysis of a natural chitin substrate, such as colloidal chitin. The released reducing ends can be quantified using reagents like 3,5-dinitrosalicylic acid (DNS), which changes color upon reaction with reducing sugars. The intensity of the color is proportional to the amount of product formed and, therefore, to the chitinase activity.
Data Presentation
Quantitative data from chitinase inhibition assays should be meticulously recorded and presented to allow for clear interpretation and comparison. The following tables provide templates for organizing your experimental data.
Table 1: Raw Data for IC50 Determination of this compound (Fluorometric Assay)
| [this compound] (µM) | Replicate 1 (RFU) | Replicate 2 (RFU) | Replicate 3 (RFU) | Mean RFU | % Inhibition |
| 0 (No Inhibitor) | 15023 | 15234 | 14987 | 15081.3 | 0.0 |
| 0.01 | 14567 | 14321 | 14601 | 14496.3 | 3.9 |
| 0.1 | 12890 | 13012 | 12788 | 12896.7 | 14.5 |
| 1 | 7543 | 7611 | 7498 | 7550.7 | 49.9 |
| 10 | 1567 | 1602 | 1589 | 1586.0 | 89.5 |
| 100 | 254 | 267 | 260 | 260.3 | 98.3 |
| Positive Control | 250 | 255 | 248 | 251.0 | 98.3 |
| Blank (No Enzyme) | 245 | 251 | 249 | 248.3 | - |
Table 2: Summary of Inhibition Data for Various Compounds
| Compound | Assay Type | Target Chitinase | IC50 (µM) | Hill Slope |
| This compound | Fluorometric | Human Chit1 | 1.02 | 1.1 |
| This compound | Colorimetric | Human Chit1 | 1.5 | 0.9 |
| Allosamidin | Fluorometric | Human Chit1 | 0.05 | 1.0 |
| Compound X | Fluorometric | Human Chit1 | 25.4 | 1.3 |
Experimental Protocols
Protocol 1: Fluorometric Chitinase Inhibition Assay
This protocol is optimized for a 96-well plate format and is ideal for determining the potency (IC50) of inhibitors.
Materials and Reagents:
-
Purified recombinant human chitinase (e.g., Chit1 or AMCase)
-
This compound and other test compounds
-
4-Methylumbelliferyl N,N′-diacetyl-β-D-chitobioside (4MU-chitobioside)
-
Assay Buffer: 50 mM Sodium Acetate, pH 5.5
-
Stop Solution: 0.5 M Glycine-NaOH, pH 10.5
-
DMSO (for dissolving compounds)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 450 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration would be 10 mM. Then, dilute these stock solutions into the Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Assay Plate Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 1 µL of the diluted this compound or control compounds to the appropriate wells.
-
Include "No Inhibitor" controls (with 1 µL of DMSO) and "Blank" controls (without enzyme).
-
-
Enzyme Addition: Prepare a working solution of chitinase in Assay Buffer. Add 50 µL of the chitinase solution to all wells except the "Blank" wells.
-
Pre-incubation: Gently mix the plate on a shaker for 1 minute and then pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a working solution of 4MU-chitobioside in Assay Buffer. Initiate the enzymatic reaction by adding 50 µL of the substrate solution to all wells.
-
Incubation: Immediately mix the plate on a shaker for 1 minute. Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range for the "No Inhibitor" control wells.
-
Reaction Termination: Stop the reaction by adding 50 µL of Stop Solution to each well. The basic pH of the stop solution also enhances the fluorescence of the liberated 4-methylumbelliferone.
-
Fluorescence Reading: Read the fluorescence intensity on a plate reader with excitation at ~360 nm and emission at ~450 nm.
Data Analysis:
-
Subtract the average fluorescence of the "Blank" wells from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Signal_inhibitor / Signal_no_inhibitor)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Colorimetric Chitinase Inhibition Assay
This protocol uses colloidal chitin as a substrate and the DNS method to quantify the reducing sugars produced.
Materials and Reagents:
-
Purified recombinant human chitinase
-
This compound and other test compounds
-
Colloidal Chitin (1% w/v suspension in Assay Buffer)
-
Assay Buffer: 50 mM Sodium Acetate, pH 5.5
-
DNS (3,5-Dinitrosalicylic acid) Reagent
-
N-acetyl-D-glucosamine (NAG) for standard curve
-
Microcentrifuge tubes or 96-well plates
-
Spectrophotometer or plate reader (540 nm)
Procedure:
-
Compound and Enzyme Preparation: In microcentrifuge tubes, mix the test compound (dissolved in DMSO and diluted in Assay Buffer), chitinase, and Assay Buffer to a final volume of 100 µL.
-
Pre-incubation: Pre-incubate for 15 minutes at 37°C.
-
Reaction Initiation: Add 100 µL of the colloidal chitin substrate suspension to initiate the reaction.
-
Incubation: Incubate the mixture for 60 minutes at 37°C with gentle shaking.
-
Reaction Termination: Stop the reaction by adding 200 µL of DNS reagent.
-
Color Development: Boil the samples for 5-10 minutes.
-
Clarification: Cool the tubes and centrifuge at high speed (e.g., 10,000 x g for 5 minutes) to pellet the insoluble substrate.
-
Absorbance Reading: Transfer the supernatant to a clear 96-well plate and read the absorbance at 540 nm.
Data Analysis:
-
Generate a standard curve using known concentrations of NAG.
-
Determine the amount of reducing sugar produced in each sample from the standard curve.
-
Calculate the percentage of inhibition as described in the fluorometric assay protocol.
-
Determine the IC50 value by plotting the % Inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: Workflow for Chitinase Inhibition Assay.
Caption: Chitin-induced Chitinase Signaling and Inhibition.
References
Application Notes and Protocols for Studying Insect Molting Processes by Targeting Chitinases
Introduction
Insect molting, or ecdysis, is a fundamental physiological process that is indispensable for the growth, development, and metamorphosis of insects. This intricate process is tightly regulated by a cascade of hormones and enzymes, among which chitinases play a critical role. Chitinases are enzymes that catalyze the degradation of chitin, a major component of the insect exoskeleton. By breaking down the old cuticle, chitinases allow for the shedding of the exoskeleton and the expansion of the new one. The essential function of chitinases in insect molting makes them a prime target for scientific investigation and the development of novel insecticides.
While the specific compound "Chitinase-IN-2" does not correspond to a known molecule in the scientific literature, this document provides comprehensive application notes and protocols for studying insect molting by utilizing chitinase inhibitors. These protocols are designed for researchers, scientists, and drug development professionals interested in the molecular mechanisms of insect development and the discovery of new pest control agents.
Data Presentation: Efficacy of Chitinase Inhibitors
The following tables summarize quantitative data on the efficacy of various known chitinase inhibitors against different insect species and their chitinolytic enzymes. This data is crucial for selecting appropriate inhibitors and designing experiments.
Table 1: In Vitro Inhibition of Insect Chitinases (IC50 Values)
| Inhibitor | Target Enzyme | Insect Species | IC50 Value | Reference |
| Allosamidin | Chitinase | Bombyx mori (Silkworm) | 0.7 µM | [1] |
| Allosamidin | Chitinase | Spodoptera litura (Tobacco cutworm) | 0.2 µM | [1] |
| Allosamidin | Chitinase | Lucilia cuprina (Australian sheep blowfly) | 2.3 nM (at 37°C) | [2] |
| Allosamidin | Chitinase | Chironomus tentans (Midge) | Not specified | [3] |
| Argifin (FO-7314) | Chitinase | Lucilia cuprina | 150 nM (at 37°C) | [2] |
| Argadin (FTD-0668) | Chitinase | Lucilia cuprina | 3.7 µM (at 37°C) | |
| Compound 3 | OfChtI | Ostrinia furnacalis (Asian corn borer) | Ki = 1.5 µM |
Table 2: In Vivo Effects of Chitinase Inhibitors on Insect Molting and Survival
| Inhibitor | Insect Species | Application Method | Effect | Quantitative Data | Reference |
| Allosamidin | Bombyx mori | Injection | Molting Inhibition | EI50 = 2 µ g/larva | |
| Allosamidin | Leucania separata (Armyworm) | Injection | Molting Inhibition | EI50 = 4 µ g/larva | |
| Argifin & Argadin | Periplaneta americana (American cockroach) | Injection | Mortality | 60-73% mortality at 20 µ g/larva | |
| A82516 | Musca domestica (House fly) | Larval treatment | Prevention of pupal development | 100% effective at 0.27 mg/ml |
Signaling Pathways and Experimental Workflows
Hormonal Regulation of Chitinase Expression
The expression of chitinase genes is primarily regulated by the steroid hormone 20-hydroxyecdysone (20E). A peak in the 20E titer triggers a genomic cascade that leads to the synthesis and secretion of chitinases into the molting fluid.
Experimental Workflow for Screening Chitinase Inhibitors
This workflow outlines the general steps for identifying and characterizing novel chitinase inhibitors.
Experimental Protocols
Protocol 1: In Vitro Chitinase Activity Assay (Colorimetric)
This protocol is adapted for a 96-well plate format and uses a colorimetric substrate.
Materials:
-
Purified insect chitinase
-
Colloidal chitin substrate (1% w/v)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
Test compounds (dissolved in DMSO)
-
Known chitinase inhibitor (e.g., Allosamidin) for positive control
-
DNS (3,5-dinitrosalicylic acid) reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds and the positive control in the assay buffer. The final DMSO concentration should be kept below 1%.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer
-
10 µL of test compound dilution (or DMSO for negative control)
-
20 µL of purified chitinase solution
-
-
Pre-incubation: Mix gently and pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the colloidal chitin substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 100 µL of DNS reagent to each well.
-
Color Development: Heat the plate at 95-100°C for 5-10 minutes.
-
Measurement: Cool the plate to room temperature and measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Insect Bioassay for Molting Defects (Topical Application)
This protocol describes a general method for assessing the in vivo effects of chitinase inhibitors on insect larvae.
Materials:
-
Synchronized insect larvae (e.g., late instar)
-
Test compound dissolved in a suitable solvent (e.g., acetone)
-
Micropipette or micro-applicator
-
Petri dishes with a food source
-
Incubator set to the appropriate temperature and humidity for the insect species
Procedure:
-
Insect Rearing: Rear a synchronized population of the target insect species to the desired larval stage.
-
Compound Application:
-
Prepare serial dilutions of the test compound in the chosen solvent.
-
Using a micro-applicator, apply a small, defined volume (e.g., 1 µL) of the test solution to the dorsal thoracic region of each larva.
-
For the control group, apply the solvent only.
-
-
Incubation and Observation:
-
Place the treated larvae individually in Petri dishes containing a suitable diet.
-
Maintain the larvae in an incubator under controlled environmental conditions.
-
Observe the larvae daily for signs of molting defects, such as failure to shed the old cuticle, abnormal cuticle formation, and mortality.
-
-
Data Collection:
-
Record the number of larvae that successfully molt, exhibit molting defects, and die at each concentration.
-
Observations should continue until the control group has successfully molted to the next stage or reached adulthood.
-
-
Data Analysis:
-
Calculate the percentage of molting inhibition and mortality for each concentration.
-
Determine the LD50 (lethal dose for 50% of the population) or EC50 (effective concentration for 50% of the population to show a specific effect) using probit analysis or other suitable statistical methods.
-
The study of insect molting through the inhibition of chitinases offers a powerful approach to understanding fundamental developmental processes and for the discovery of new insect control agents. The protocols and data presented here provide a framework for researchers to investigate the effects of various compounds on this critical enzymatic pathway. By employing these methods, scientists can contribute to the development of more effective and environmentally benign strategies for pest management.
References
Application Notes: High-Throughput Screening for the Identification of Chitinase Inhibitors
Introduction
Chitin, a polymer of N-acetylglucosamine, is a vital structural component of fungal cell walls and the exoskeletons of various invertebrates.[1] Chitinases, the enzymes that hydrolyze chitin, are therefore critical for the viability of these organisms. In humans, while chitin is not an endogenous polymer, two active chitinases are expressed: chitotriosidase 1 (CHIT1) and acidic mammalian chitinase (AMCase).[1] Elevated levels of these enzymes are associated with inflammatory and allergic conditions, including asthma and Gaucher's disease, making them compelling therapeutic targets.[1] Consequently, the discovery of potent and selective chitinase inhibitors is a promising avenue for the development of novel antifungal, antiparasitic, and anti-inflammatory drugs.[1] High-throughput screening (HTS) is an indispensable methodology for interrogating large chemical libraries to identify novel chitinase inhibitors.[1]
Principle of High-Throughput Screening for Chitinase Inhibitors
The fundamental principle of HTS assays for chitinase inhibitors involves the enzymatic degradation of a modified chitin substrate that generates a detectable signal, such as fluorescence or a color change. In the absence of an inhibitor, the chitinase enzyme actively cleaves the substrate, resulting in a strong signal. When a test compound effectively inhibits the enzyme, the cleavage of the substrate is diminished or prevented, leading to a reduction or absence of the signal. This allows for the rapid assessment of thousands of compounds in a miniaturized, automated format.
Applications in Drug Discovery
The identification of chitinase inhibitors through HTS has several key applications in drug discovery:
-
Anti-inflammatory Therapeutics: Human chitinases, particularly AMCase, are implicated in the pathophysiology of allergic airway diseases like asthma. HTS campaigns can identify small molecule inhibitors that can mitigate the inflammatory cascade driven by these enzymes.
-
Antifungal Agents: As chitin is essential for the integrity of fungal cell walls, inhibitors of fungal chitinases can lead to the development of novel fungicides with unique mechanisms of action.
-
Insecticides and Pesticides: Targeting chitinases in insects can disrupt their molting process, offering a strategy for the development of new and effective pesticides.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known chitinase inhibitors against various chitinase enzymes.
| Inhibitor | Target Chitinase | IC50 Value (µM) | Reference |
| Allosamidin | Aspergillus fumigatus ChiA1 | 128 | |
| Acetazolamide | Aspergillus fumigatus ChiA1 | 164 | |
| 8-Chlorotheophylline | Aspergillus fumigatus ChiA1 | 410 | |
| Closantel | Onchocerca volvulus OvCht1 | Potent inhibitor | |
| HAU-4 | Caenorhabditis elegans CeCht1 | 4.2 | |
| HAU-7 | Caenorhabditis elegans CeCht1 | 10.0 | |
| PP28 | Caenorhabditis elegans CeCht1 | 0.18 (Ki value) | |
| J075-4187 | Aspergillus nidulans AnCDA | 4.24 | |
| Compound 40 | Human Chitotriosidase | 0.049 (Ki value) | |
| Compound 53 | Ostrinia furnacalis OfChi-h | 0.009 (Ki value) |
Experimental Protocols
Protocol 1: Fluorogenic High-Throughput Screening Assay
This protocol utilizes a 4-methylumbelliferyl (4-MU) labeled chitin substrate, which becomes highly fluorescent upon enzymatic cleavage.
A. Materials and Reagents
-
Enzyme: Purified chitinase of interest (e.g., human AMCase, CHIT1).
-
Fluorogenic Substrate: 4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotriose.
-
Assay Buffer: 50 mM Sodium Acetate, pH 5.0.
-
Stop Solution: 0.2 M Glycine-NaOH, pH 10.6.
-
Inhibitors: Test compounds and a known inhibitor (positive control) dissolved in DMSO.
-
Microplates: Black, 384-well microplates.
-
Plate Reader: Fluorescence plate reader with excitation at ~360 nm and emission at ~450 nm.
B. Experimental Procedure
-
Compound Plating: Dispense 1 µL of test compounds (at 100x the final desired concentration in DMSO) into the wells of a black microplate. For controls, add 1 µL of DMSO for the negative control (0% inhibition) and 1 µL of a known chitinase inhibitor for the positive control (100% inhibition).
-
Enzyme Addition: Prepare a working solution of the chitinase in cold Assay Buffer. Add 50 µL of the chitinase solution to each well.
-
Pre-incubation: Gently mix the plate on a shaker for 1 minute. Pre-incubate for 15 minutes at room temperature to allow the test compounds to bind to the enzyme.
-
Reaction Initiation: Prepare a working solution of the 4-MU substrate in the Assay Buffer. Initiate the reaction by adding 50 µL of the substrate solution to all wells.
-
Incubation: Immediately mix the plate on a shaker for 1 minute. Incubate the plate at 37 °C for 30-60 minutes. The optimal incubation time should be determined empirically to ensure the reaction remains in the linear range for the negative control wells.
-
Reaction Termination: Stop the reaction by adding 100 µL of Stop Solution to each well. The basic pH of the stop solution also enhances the fluorescence of the liberated 4-methylumbelliferone.
-
Fluorescence Reading: Read the fluorescence intensity on a plate reader with excitation at approximately 360 nm and emission at approximately 450 nm.
Protocol 2: Colorimetric High-Throughput Screening Assay
This protocol employs a dye-labeled chitin substrate, where the release of the dye upon cleavage can be measured spectrophotometrically.
A. Materials and Reagents
-
Enzyme: Purified chitinase of interest.
-
Substrate: Colloidal Ostazin Brilliant Red labeled chitin.
-
Assay Buffer: 50 mM Sodium Acetate, pH 5.0.
-
Inhibitors: Test compounds and a known inhibitor dissolved in DMSO.
-
Microplate: Clear, 96-well or 384-well microplate.
-
Spectrophotometer: Microplate reader capable of measuring absorbance at 530 nm.
B. Experimental Procedure
-
Compound and Enzyme Addition: In a microcentrifuge tube or a deep-well plate, mix the test compound, chitinase, and assay buffer.
-
Pre-incubation: Pre-incubate the mixture for 15 minutes at the optimal temperature for the enzyme (e.g., 37 °C).
-
Reaction Initiation: Add the colloidal dye-labeled chitin substrate suspension to initiate the reaction.
-
Incubation: Incubate the mixture for 60 minutes at 37 °C with gentle shaking.
-
Reaction Termination and Clarification: Stop the reaction by placing the plate on ice. Centrifuge the plate at high speed (e.g., 4000 x g for 10 minutes) to pellet the insoluble substrate.
-
Absorbance Reading: Carefully transfer the supernatant to a new clear microplate and measure the absorbance at 530 nm.
Visualizations
Caption: High-Throughput Screening Workflow for Chitinase Inhibitors.
Caption: Simplified Signaling Pathways of Human Chitinases in Inflammation.
References
Application Notes and Protocols for Chitinase-IN-2 Pesticide Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin, a polymer of N-acetylglucosamine, is a critical structural component of the exoskeletons and gut linings of insects.[1] Chitinases are enzymes that hydrolyze chitin, playing a vital role in insect molting and development.[2] Inhibition of chitinase activity can lead to severe developmental defects and mortality, making insect chitinases promising targets for novel pesticides.[3] Chitinase-IN-2 is a potent and selective inhibitor of insect chitinases, offering a potential new mode of action for pest management.
These application notes provide detailed protocols for the experimental design of studies involving this compound, from initial screening and enzyme kinetics to insect bioassays and off-target effect analysis.
Mechanism of Action of Chitinase Inhibitors
Chitinase inhibitors function by binding to the active site of chitinase, preventing the breakdown of chitin.[4] This disruption of chitin metabolism interferes with the molting process in insects, leading to an inability to shed their old exoskeleton, ultimately resulting in death.[2]
Caption: Mechanism of action of this compound leading to insect mortality.
Experimental Protocols
Chitinase Inhibition Screening Assay (Fluorogenic Method)
This protocol describes a high-throughput screening assay to identify and characterize inhibitors of insect chitinase using a fluorogenic substrate.
Workflow:
Caption: Workflow for the fluorogenic chitinase inhibition assay.
Materials:
-
96-well black, clear-bottom microplates
-
Insect chitinase (e.g., from Spodoptera frugiperda)
-
This compound
-
4-Methylumbelliferyl N,N′-diacetyl-β-D-chitobioside (4-MU-(GlcNAc)₂)
-
Assay Buffer: 50 mM sodium phosphate, pH 6.0
-
Stop Solution: 0.5 M sodium carbonate
-
Microplate reader with fluorescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer.
-
Assay Plate Preparation: Add 25 µL of the this compound dilutions to the wells of the 96-well plate. For control wells, add 25 µL of Assay Buffer.
-
Enzyme Addition: Prepare a working solution of insect chitinase in cold Assay Buffer. Add 50 µL of the chitinase solution to each well.
-
Pre-incubation: Mix the plate gently on a shaker for 1 minute and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a working solution of the 4-MU substrate in Assay Buffer. Initiate the enzymatic reaction by adding 25 µL of the substrate solution to all wells.
-
Incubation: Immediately mix the plate on a shaker for 1 minute. Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Fluorescence Reading: Read the fluorescence intensity on a plate reader with excitation at ~360 nm and emission at ~450 nm.
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
Table 1: Example Data for this compound Inhibition of Insect Chitinase
| This compound (µM) | Fluorescence (RFU) | % Inhibition |
|---|---|---|
| 0 (Control) | 1500 | 0 |
| 0.01 | 1350 | 10 |
| 0.1 | 1050 | 30 |
| 1 | 750 | 50 |
| 10 | 300 | 80 |
| 100 | 150 | 90 |
Insect Bioassay: Larval Mortality
This protocol details a bioassay to determine the efficacy of this compound in causing mortality in insect larvae.
Workflow:
Caption: Workflow for the insect larval mortality bioassay.
Materials:
-
Target insect larvae (e.g., 2nd instar Spodoptera littoralis)
-
Artificial insect diet
-
This compound
-
Multi-well insect rearing trays
Procedure:
-
Diet Preparation: Prepare the artificial diet according to the supplier's instructions. While the diet is cooling, incorporate various concentrations of this compound. Pour the diet into the rearing trays.
-
Larval Infestation: Once the diet has solidified, place one larva in each well.
-
Incubation: Maintain the trays under controlled environmental conditions (e.g., 25°C, 16:8 light:dark photoperiod).
-
Mortality Assessment: Record the number of dead larvae at regular intervals (e.g., daily for 7 days).
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula. Determine the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.
Table 2: Example Dose-Response Data for this compound against S. littoralis Larvae
| This compound (ppm) | Number of Larvae | Number Dead | % Mortality | Corrected % Mortality |
|---|---|---|---|---|
| 0 (Control) | 50 | 2 | 4 | 0 |
| 10 | 50 | 10 | 20 | 16.7 |
| 50 | 50 | 25 | 50 | 47.9 |
| 100 | 50 | 40 | 80 | 79.2 |
| 200 | 50 | 48 | 96 | 95.8 |
Off-Target Effect Assessment: hERG Potassium Channel Inhibition
This protocol outlines an assay to evaluate the potential for this compound to inhibit the hERG potassium channel, a critical off-target safety assessment.
Workflow:
Caption: Workflow for the hERG potassium channel inhibition assay.
Materials:
-
Cell line stably expressing the hERG potassium channel (e.g., HEK293)
-
High-affinity fluorescent tracer for the hERG channel
-
This compound
-
Assay buffer
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Cell Preparation: Culture and harvest the hERG-expressing cells.
-
Assay Plate Setup: Add this compound at various concentrations to the wells of a microplate.
-
Cell Addition: Add the cell suspension to the wells.
-
Tracer Addition: Add the fluorescent tracer to the wells.
-
Incubation: Incubate the plate at room temperature to allow for binding equilibrium.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization in each well. A decrease in polarization indicates displacement of the tracer by this compound.
-
Data Analysis: Calculate the percent inhibition of tracer binding and determine the IC₅₀ value.
Table 3: Example Data for Off-Target Effects of this compound
| Target | Assay Type | IC₅₀ (µM) |
|---|---|---|
| Insect Chitinase | Fluorogenic | 0.8 |
| hERG Channel | Fluorescence Polarization | > 50 |
| Dopamine Transporter | Radioligand Binding | > 50 |
Enzyme Kinetics
To understand the mode of inhibition of this compound, enzyme kinetic studies should be performed. By measuring the reaction velocity at different substrate concentrations in the presence and absence of the inhibitor, the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) can be determined.
Table 4: Example Enzyme Kinetics Data for this compound
| Inhibitor Concentration (µM) | Apparent Kₘ (mM) | Apparent Vₘₐₓ (µmol/min/mg) |
|---|---|---|
| 0 | 1.5 | 400 |
| 1 | 2.5 | 400 |
| 5 | 5.0 | 400 |
| 10 | 8.5 | 400 |
Note: The increase in apparent Kₘ with no change in Vₘₐₓ is indicative of competitive inhibition.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound as a novel pesticide. The data generated from these studies will be crucial for determining its efficacy, mode of action, and safety profile. The use of standardized assays and clear data presentation will facilitate the comparison of this compound with existing pest control agents and guide its further development.
References
- 1. Chitinase: diversity, limitations, and trends in engineering for suitable applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. Evaluation of Two Formulated Chitin Synthesis Inhibitors, Hexaflumuron and Lufenuron Against the Raisin Moth, Ephestia figulilella - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (PDF) Chitinase Inhibitors and Chitin Mimetics for Crop Protection (2008) | Julien Saguez | 18 Citations [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chitinase-IN-2 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of Chitinase-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of insect chitinase and N-acetyl-hexosaminidase.[1][2][3][4] Chitinases are enzymes that break down chitin, a key component of fungal cell walls and the exoskeletons of insects.[5] By inhibiting these enzymes, this compound can disrupt processes like fungal growth and insect molting. Its mechanism of action is likely competitive or non-competitive binding to the active site of the chitinase enzyme, preventing the breakdown of its chitin substrate.
Q2: What is a recommended starting concentration for this compound in my experiments?
A2: Based on available data, a concentration of 50 µM has been shown to inhibit 98% of insect chitinase activity, while a 20 µM concentration leads to 92% inhibition of N-acetyl-hexosaminidase. Therefore, a good starting point for your experiments would be within the 20-50 µM range. However, the optimal concentration will depend on your specific experimental setup, including the cell type or organism, the specific chitinase being targeted, and the assay conditions. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your system.
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMSO. It is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C for long-term stability. For experiments, dilute the stock solution to the desired final concentration in your aqueous assay buffer or cell culture medium. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q4: What are the potential signaling pathways affected by this compound?
A4: By inhibiting chitinases, this compound can indirectly affect signaling pathways that are triggered by chitin or its breakdown products. In the context of innate immunity, chitin fragments are recognized by pattern recognition receptors like Toll-like receptor 2 (TLR-2) and Dectin-1, which can activate downstream signaling cascades, including the NF-κB pathway, leading to the production of cytokines and other inflammatory mediators. In insects, chitinase activity is crucial for molting, a process regulated by hormones such as ecdysone. Inhibition of chitinases can disrupt this hormonal signaling and lead to developmental defects.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing the concentration of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibitory effect | 1. Incorrect Inhibitor Concentration: Errors in dilution calculations or pipetting. 2. Inhibitor Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 3. Low Enzyme Activity: The concentration or activity of the target chitinase in your assay is too low. 4. Substrate Competition: High concentration of the chitin substrate might outcompete the inhibitor. | 1. Verify all calculations and ensure proper pipetting technique. Prepare fresh dilutions for each experiment. 2. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. 3. Confirm the activity of your chitinase preparation using a standard activity assay before performing inhibition studies. 4. Optimize the substrate concentration. You may need to perform the assay with varying substrate concentrations to understand the nature of inhibition. |
| High background signal in the assay | 1. Autohydrolysis of Substrate: The substrate may be unstable and breaking down non-enzymatically. 2. Contaminating Enzymes: The sample may contain other enzymes that can act on the substrate. 3. Reagent Interference: Components of the assay buffer or the inhibitor itself might interfere with the detection method. | 1. Run a "no-enzyme" control (substrate and buffer only) to measure the rate of non-enzymatic hydrolysis. 2. Use a purified chitinase preparation if possible. If using crude extracts, consider potential contaminating activities. 3. Run a "no-substrate" control (enzyme, inhibitor, and buffer) to check for any interference from the inhibitor or other reagents. |
| High variability between replicates | 1. Incomplete Mixing: Uneven distribution of the inhibitor, enzyme, or substrate in the assay wells. 2. Pipetting Inaccuracy: Inconsistent volumes being dispensed into the wells. 3. Edge Effects: Evaporation from the outer wells of a microplate can lead to increased concentrations of reagents. | 1. Ensure thorough mixing of all components in each well. 2. Use calibrated pipettes and change tips between different solutions. 3. Avoid using the outer wells of the microplate for critical samples, or fill them with a buffer to minimize evaporation from adjacent wells. |
| Cellular toxicity at effective concentrations | 1. Off-target Effects: The inhibitor may be affecting other essential cellular processes. 2. Solvent Toxicity: High concentrations of DMSO can be toxic to cells. | 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your inhibition experiment to assess cytotoxicity. If toxicity is a concern, try to use the lowest effective concentration of the inhibitor. 2. Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). Include a vehicle control (DMSO only) in your experiments. |
Experimental Protocols
Dose-Response Experiment to Determine IC50
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric chitinase assay.
Materials:
-
This compound
-
Purified chitinase enzyme
-
Colloidal chitin substrate
-
Assay buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound: Prepare a 2-fold serial dilution of this compound in the assay buffer, starting from a high concentration (e.g., 200 µM) down to a low concentration (e.g., ~0.1 µM). Also, prepare a no-inhibitor control.
-
Enzyme and Inhibitor Pre-incubation: In the wells of a 96-well plate, add 50 µL of the chitinase solution to 50 µL of each inhibitor dilution. Incubate at room temperature for 15 minutes.
-
Initiate the Reaction: Add 100 µL of the colloidal chitin substrate to each well to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Stop the Reaction: Add 50 µL of DNS reagent to each well to stop the reaction.
-
Color Development: Heat the plate at 95-100°C for 5-10 minutes to allow for color development.
-
Measure Absorbance: Cool the plate to room temperature and measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
| Component | Volume |
| Chitinase Solution | 50 µL |
| This compound Dilution | 50 µL |
| Colloidal Chitin Substrate | 100 µL |
| DNS Reagent | 50 µL |
| Total Volume | 250 µL |
General Protocol for a Fluorometric Chitinase Activity Assay
This protocol provides a more sensitive method for measuring chitinase activity, which can be adapted for inhibitor studies.
Materials:
-
This compound
-
Purified chitinase enzyme
-
4-Methylumbelliferyl N,N'-diacetyl-β-D-chitobioside (4-MU-chitobioside) substrate
-
Assay buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)
-
Stop solution (e.g., 0.5 M glycine-NaOH, pH 10.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Prepare working solutions of the chitinase enzyme and the 4-MU-chitobioside substrate in the assay buffer. Prepare serial dilutions of this compound.
-
Assay Setup: In the wells of a 96-well black microplate, add 50 µL of the chitinase solution to 50 µL of each inhibitor dilution.
-
Initiate the Reaction: Add 100 µL of the 4-MU-chitobioside substrate solution to each well.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15-30 minutes), protected from light.
-
Stop the Reaction: Add 50 µL of the stop solution to each well.
-
Measure Fluorescence: Measure the fluorescence with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 as described in the colorimetric assay protocol.
| Component | Volume |
| Chitinase Solution | 50 µL |
| This compound Dilution | 50 µL |
| 4-MU-chitobioside Substrate | 100 µL |
| Stop Solution | 50 µL |
| Total Volume | 250 µL |
Visualizations
Signaling Pathways
References
- 1. glpbio.com [glpbio.com]
- 2. This compound, MedChemExpress 50 mg | Buy Online | Medchem Express | Fisher Scientific [fishersci.at]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. chitinase suppliers USA [americanchemicalsuppliers.com]
- 5. Chitin and Chitinases - The University of Nottingham [nottingham.ac.uk]
Technical Support Center: Troubleshooting Chitinase-IN-2 Insolubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address insolubility issues encountered during experiments with Chitinase-IN-2. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My recombinantly expressed this compound is forming inclusion bodies. What is the primary cause and how can I address it?
A: The formation of inclusion bodies is a common issue when overexpressing recombinant proteins, including chitinases, in hosts like E. coli. This is often due to the presence of cysteine residues which can lead to incorrect inter- and intra-molecular disulfide bond formation and subsequent protein aggregation.[1][2] To obtain soluble and active this compound, these inclusion bodies must be solubilized and the protein refolded.
Q2: What are the initial steps to solubilize this compound from inclusion bodies?
A: The first step is to purify the inclusion bodies from the cell lysate. Following purification, the aggregated protein needs to be solubilized using strong denaturants. Common choices include 8 M urea or 6 M guanidinium chloride (Gdn-HCl).[3][4] The choice of denaturant can be critical, and it may be necessary to test both to determine the most effective one for this compound.
Q3: Once solubilized, how do I refold this compound to its active conformation?
A: Protein refolding is a critical step to regain biological activity. Common methods include:
-
Dilution: This involves slowly adding the solubilized protein solution to a larger volume of refolding buffer.[1] This gradual dilution allows the protein to refold correctly. A rapid "shock" dilution can also be effective in some cases.
-
Dialysis: This method involves a stepwise reduction of the denaturant concentration by dialyzing the protein solution against buffers with decreasing concentrations of the denaturant.
-
On-column Refolding: Refolding can also be achieved while the protein is bound to a chromatography column, such as a Ni-NTA agarose column for His-tagged proteins. A gradient of decreasing denaturant concentration is passed over the column to facilitate refolding.
Q4: What components should I include in my refolding buffer for this compound?
A: The composition of the refolding buffer is crucial for successful protein folding. Key components to consider include:
-
Buffering Agent: Tris-HCl is a common choice, typically in the pH range of 8.0-8.5.
-
Additives to Prevent Aggregation:
-
L-Arginine and L-Glutamate: A combination of 50 mM L-arginine and 50 mM L-glutamate can significantly improve protein solubility and long-term stability.
-
Glycerol: Often used at concentrations of 5-10% to stabilize the protein.
-
Sucrose: Can be used as a stabilizer, for instance at a concentration of 0.4 M.
-
-
Redox System: To facilitate correct disulfide bond formation, a redox pair of reduced and oxidized glutathione (GSH/GSSG) is often included.
-
Non-ionic Detergents: Low concentrations of detergents like Triton X-100 or Tween-20 can help to solubilize the protein and prevent aggregation.
Q5: My purified this compound is soluble but precipitates over time or upon concentration. What can I do?
A: Protein aggregation after purification can be a challenge. Here are some strategies to mitigate this:
-
Optimize Buffer Conditions:
-
pH: Proteins are often least soluble at their isoelectric point (pI). Adjusting the buffer pH to be at least one unit away from the pI can increase solubility.
-
Ionic Strength: The salt concentration can influence protein stability. Experiment with different salt concentrations (e.g., NaCl) to find the optimal condition.
-
-
Use Additives:
-
Glycerol: Including 5-50% glycerol in the storage buffer can act as a cryoprotectant and stabilizer.
-
L-Arginine: At concentrations around 50 mM, L-arginine can reduce aggregation.
-
-
Reduce Protein Concentration: High protein concentrations can promote aggregation. It may be necessary to work with more dilute solutions.
-
Storage Temperature: For long-term storage, flash-freezing in liquid nitrogen and storing at -80°C is generally recommended over storage at 4°C or -20°C.
Q6: I believe this compound might be a small molecule inhibitor, not a protein. Where can I find solubility information for that?
A: If you are working with a small molecule inhibitor named this compound (CAS No. 1579991-63-1), its solubility is reported to be ≥ 53 mg/mL (134.01 mM) in DMSO. To enhance solubility, you can gently warm the solution to 37°C and sonicate it in an ultrasonic bath. Stock solutions are best stored in aliquots at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.
Troubleshooting Guides
Guide 1: this compound is Expressed in Inclusion Bodies
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low yield of soluble protein after cell lysis. | Inefficient lysis or protein is in the insoluble fraction. | 1. Optimize lysis method (e.g., sonication, French press). 2. Analyze both soluble and insoluble fractions by SDS-PAGE to confirm the location of this compound. |
| This compound confirmed in the insoluble pellet. | Formation of inclusion bodies. | 1. Proceed with inclusion body purification and solubilization protocols. 2. Optimize expression conditions (e.g., lower temperature, lower IPTG concentration) to potentially increase soluble expression. |
| Difficulty in solubilizing inclusion bodies. | Ineffective denaturant or insufficient incubation. | 1. Test different denaturants (8 M urea vs. 6 M Gdn-HCl). 2. Increase incubation time with the denaturant. 3. Ensure thorough mixing. |
Guide 2: this compound Precipitates During or After Refolding
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution into refolding buffer. | Rapid aggregation due to incorrect folding. | 1. Slow down the rate of dilution. 2. Optimize the composition of the refolding buffer (see FAQ Q4). 3. Try on-column refolding for a more gradual denaturant removal. |
| Protein is soluble after refolding but precipitates during dialysis. | Aggregation as denaturant is removed. | 1. Add aggregation suppressors like L-arginine (0.05 M) to the dialysis buffer. 2. Perform dialysis at a lower temperature (4°C). |
| Low yield of active protein after refolding. | Inefficient refolding or protein misfolding. | 1. Screen different refolding buffer compositions. 2. Optimize the GSH/GSSG ratio to facilitate correct disulfide bond formation. |
Experimental Protocols
Protocol 1: Solubilization and Refolding of this compound from Inclusion Bodies
-
Inclusion Body Purification:
-
Resuspend the cell pellet from your expression culture in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl).
-
Lyse the cells using a suitable method (e.g., sonication).
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 30 minutes at 4°C to pellet the inclusion bodies.
-
Wash the inclusion body pellet multiple times with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove contaminating proteins.
-
-
Solubilization:
-
Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 6 M Gdn-HCl or 8 M Urea).
-
Incubate with gentle agitation for 1-2 hours at room temperature until the pellet is fully dissolved.
-
Centrifuge to remove any remaining insoluble material.
-
-
Refolding by Dilution:
-
Prepare a refolding buffer (e.g., 50 mM Tris-HCl, pH 8.5, 0.4 M sucrose, 10% glycerol, 0.5% Triton X-100, 3 mM GSH, 0.3 mM GSSG).
-
Slowly add the solubilized protein solution to the refolding buffer at a ratio of approximately 1:50 to 1:100 (protein solution:refolding buffer) with constant, gentle stirring at 4°C.
-
Continue stirring for 12-24 hours at 4°C.
-
Centrifuge the refolding mixture to remove any aggregated protein.
-
The supernatant containing the refolded this compound is now ready for purification.
-
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Hypothetical signaling pathway involving a chitinase target.
References
Improving the stability of Chitinase-IN-2 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Chitinase-IN-2 in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound is a chemical compound that acts as an inhibitor of insect chitinase and N-acetyl-hexosaminidase.[1][2] Its primary function is to block the activity of these enzymes, which are crucial for the degradation of chitin, a major component of insect exoskeletons and fungal cell walls.[1][2] This inhibitory action makes it a subject of interest for applications such as insecticides.[2]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound powder should be stored in a dry, dark environment at -20°C, where it can be stable for at least one year. Stock solutions can be stored at 0-4°C for up to one month. For extended storage of solutions, it is advisable to prepare aliquots and freeze them at -80°C to prevent degradation from repeated freeze-thaw cycles.
Q3: What are the common solvents for dissolving this compound?
While specific solubility data for this compound is not extensively published, similar small molecule inhibitors are often dissolved in organic solvents like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock can then be diluted into an appropriate aqueous buffer for the experiment. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experiment's outcome.
Q4: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in a solution can be influenced by several factors, including:
-
pH: Extreme pH values can lead to the degradation of the compound.
-
Temperature: Elevated temperatures can accelerate chemical degradation.
-
Light Exposure: Photodegradation can occur with prolonged exposure to light.
-
Oxidation: The presence of oxidizing agents in the solution can affect its stability.
-
Buffer Composition: Components of the buffer could potentially interact with this compound.
Troubleshooting Guide
This guide addresses common problems that may be encountered when working with this compound in solution.
Problem 1: Precipitation or cloudiness observed in the this compound solution.
-
Possible Cause 1: Poor Solubility. The concentration of this compound may exceed its solubility limit in the chosen solvent or buffer.
-
Solution: Try dissolving the compound in a small amount of an organic solvent like DMSO first to create a stock solution, then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is minimal.
-
-
Possible Cause 2: Aggregation. While more common with proteins, small molecules can also aggregate.
-
Solution: Consider including solubilizing agents in your buffer, such as a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20).
-
-
Possible Cause 3: Buffer Incompatibility. The pH or ionic strength of the buffer may not be optimal for this compound solubility.
-
Solution: Perform a buffer screen to identify the optimal pH and salt concentration for solubility. A common starting point for many enzyme assays is a phosphate or Tris buffer at a pH between 6.0 and 8.0.
-
Problem 2: Loss of inhibitory activity of this compound over time.
-
Possible Cause 1: Degradation due to improper storage.
-
Solution: Ensure that both the solid compound and stock solutions are stored at the recommended temperatures (-20°C for solid, 0-4°C for short-term solution storage, and -80°C for long-term aliquots). Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Instability in the experimental buffer.
-
Solution: Assess the stability of this compound in your specific assay buffer over the time course of your experiment. It may be necessary to prepare fresh dilutions of the inhibitor immediately before each experiment.
-
-
Possible Cause 3: Adsorption to labware. Small molecules can sometimes adhere to the surface of plastic tubes or plates.
-
Solution: Consider using low-adhesion microplates or tubes. Including a small amount of a non-ionic detergent or a carrier protein like Bovine Serum Albumin (BSA) at a low concentration (e.g., 0.1 mg/mL) in your buffer can help prevent this.
-
Data Presentation
Table 1: Physicochemical Properties and Inhibitory Activity of this compound
| Property | Value | Reference |
| CAS Number | 1579991-63-1 | |
| Molecular Formula | C₂₀H₂₁N₅O₂S | |
| Molecular Weight | 395.48 g/mol | |
| Purity | ≥98% | |
| Inhibitory Target | Insect Chitinase and N-acetyl-hexosaminidase | |
| Inhibitory Activity | 98% inhibition of chitinase at 50 µM; 92% inhibition of N-acetyl-hexosaminidase at 20 µM |
Table 2: General Stability of Chitinases under Various Conditions (for reference)
| Condition | Effect on Chitinase Stability | Reference |
| Temperature | Most chitinases are stable up to 45-50°C. Activity decreases significantly at temperatures above 60°C. | |
| pH | Generally stable in a pH range of 4.0 to 9.0. Optimal pH for activity is often between 5.0 and 7.0. | |
| Metal Ions | Activity can be enhanced by ions like K⁺ and Zn²⁺, and inhibited by Ag⁺, Fe²⁺, and Cu²⁺. | |
| Additives | Glycerol (up to 50%), sugars (10-20% trehalose, sucrose), and non-ionic detergents can improve stability. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile, low-adhesion microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in low-adhesion tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Chitinase Activity Assay (Colorimetric)
This protocol is adapted from standard colorimetric chitinase assays.
-
Objective: To measure the activity of chitinase in the presence and absence of this compound.
-
Materials:
-
Colloidal chitin (substrate)
-
Chitinase enzyme
-
This compound working solution (diluted from stock)
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0)
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3,5-Dinitrosalicylic acid (DNS) reagent
-
Spectrophotometer or plate reader
-
-
Procedure:
-
Prepare the reaction mixtures in microcentrifuge tubes. For each reaction, combine:
-
500 µL of 1% (w/v) colloidal chitin in assay buffer.
-
An appropriate volume of this compound working solution or buffer (for control).
-
-
Pre-incubate the mixtures at the optimal temperature for the chitinase (e.g., 37°C) for 10 minutes.
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Initiate the reaction by adding 500 µL of the chitinase enzyme solution.
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Incubate the reaction for a defined period (e.g., 60 minutes) at the optimal temperature.
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Stop the reaction by adding 1 mL of DNS reagent.
-
Boil the samples for 10 minutes to allow for color development.
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Cool the samples to room temperature.
-
Centrifuge the samples to pellet any remaining colloidal chitin.
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Measure the absorbance of the supernatant at 540 nm.
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Determine the amount of reducing sugar released by comparing the absorbance to a standard curve of N-acetyl-D-glucosamine.
-
Calculate the percentage of inhibition by comparing the activity in the presence of this compound to the control.
-
Protocol 3: Assessing Aggregation using Dynamic Light Scattering (DLS)
-
Objective: To detect the presence of aggregates in a this compound solution.
-
Materials:
-
This compound solution in the buffer of interest
-
DLS instrument
-
Low-volume cuvettes
-
-
Procedure:
-
Filter the this compound solution through a low-protein-binding 0.22 µm filter to remove dust and large particles.
-
Equilibrate the DLS instrument to the desired temperature.
-
Transfer the filtered sample to a clean, low-volume cuvette.
-
Place the cuvette in the DLS instrument and initiate the measurement.
-
Analyze the resulting size distribution profile. The presence of large particles or a high polydispersity index may indicate aggregation.
-
Visualizations
Caption: Workflow for Chitinase Inhibition Assay.
Caption: Troubleshooting logic for precipitation issues.
Caption: Inhibition of the chitin degradation pathway.
References
Technical Support Center: Overcoming Off-Target Effects of Chitinase Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using small molecule chitinase inhibitors and encountering challenges related to off-target effects. The following troubleshooting guides and FAQs are designed to help you identify, characterize, and mitigate these unintended interactions during your experiments. For the purpose of this guide, we will refer to a hypothetical inhibitor, "Chitinase-IN-X."
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with chitinase inhibitors?
A: Off-target effects occur when a small molecule inhibitor, such as Chitinase-IN-X, interacts with unintended biological molecules in addition to its primary chitinase target.[1][2] These unintended interactions can lead to misleading experimental results, cellular toxicity, and adverse side effects in a clinical setting.[1][2] Understanding and minimizing off-target effects is a critical step in drug discovery to ensure both the efficacy and safety of a potential therapeutic.[1]
Q2: I'm observing a cellular phenotype that is inconsistent with the known function of the target chitinase. How can I determine if this is an off-target effect?
A: A multi-pronged approach is recommended to investigate unexpected phenotypes. First, perform a dose-response experiment to compare the potency of Chitinase-IN-X for the observed phenotype with its potency for on-target engagement. A significant discrepancy may indicate an off-target effect. Additionally, using a structurally unrelated inhibitor of the same chitinase target can be very informative; if the phenotype is not replicated, it is likely an off-target effect of your initial compound. Finally, a rescue experiment by overexpressing the intended target can be performed. If the phenotype is not rescued, it suggests the involvement of other targets.
Q3: My compound shows toxicity in cell lines at concentrations required for target inhibition. What are the likely causes and how can I troubleshoot this?
A: Off-target toxicity is a common issue with small molecule inhibitors. It's possible that Chitinase-IN-X is interacting with essential cellular proteins other than the intended chitinase. To investigate this, you can screen the compound against a panel of known toxicity-related targets, such as the hERG channel or various cytochrome P450 enzymes. Another strategy is to perform a counter-screen using a cell line that does not express the intended chitinase target. If toxicity persists in this cell line, it is likely due to off-target effects.
Q4: How can I select a more specific chitinase inhibitor for my experiments?
A: When selecting an inhibitor, it is crucial to compare key quantitative metrics. Look for data on the inhibitor's potency (IC50 or Ki) against the target chitinase and its selectivity against a panel of other related and unrelated proteins. Chemical probe databases can be valuable resources for identifying well-characterized inhibitors with documented selectivity profiles. Whenever possible, choose an inhibitor that has been rigorously profiled for off-target effects.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered when using chitinase inhibitors.
Issue 1: Lack of Expected On-Target Effect
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Insolubility | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and perform serial dilutions. Visually inspect for precipitation. | The compound remains in solution at the final experimental concentration. |
| Compound Instability | Prepare fresh dilutions for each experiment. If degradation is suspected, perform a time-course experiment to measure inhibitor activity over time. | The inhibitor maintains its activity throughout the duration of the experiment. |
| Incorrect Assay Conditions | Optimize assay parameters such as pH, temperature, and incubation time. Ensure the final concentration of any organic solvent is not affecting the biological system (typically <0.5% v/v). | The assay conditions are optimized for robust and reproducible results. |
Issue 2: Unexpected or Inconsistent Phenotype
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Effects | Perform a dose-response curve and compare the potency for the observed phenotype with the potency for on-target engagement. | A significant discrepancy in potency suggests an off-target effect. |
| Use a structurally unrelated inhibitor for the same target. | If the phenotype is not replicated, it is likely an off-target effect of the initial compound. | |
| Conduct a rescue experiment by overexpressing the intended target. | If the phenotype is not rescued, it suggests the involvement of other targets. | |
| Experimental Artifact | Review and optimize the experimental protocol, including the use of appropriate positive and negative controls. | Consistent results with appropriate controls will validate the observed phenotype. |
Data Presentation: Comparing Chitinase Inhibitor Selectivity
When selecting a chitinase inhibitor, it is crucial to compare its potency and selectivity. The following table provides an example of how to structure this data for easy comparison.
| Inhibitor | Target Chitinase IC50 (nM) | Off-Target Kinase X IC50 (nM) | Off-Target Protease Y IC50 (nM) | Selectivity Ratio (Off-Target/Target) |
| Chitinase-IN-X | 50 | 500 | >10,000 | 10 (Kinase X) |
| Inhibitor B | 100 | >10,000 | >10,000 | >100 |
| Inhibitor C | 10 | 100 | 5,000 | 10 (Kinase X) |
Interpretation: In this hypothetical example, Inhibitor B demonstrates the highest selectivity, despite being less potent than Inhibitor C.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
This protocol outlines a general workflow to assess whether Chitinase-IN-X binds to its intended target in a cellular context.
Methodology:
-
Cell Treatment: Treat cultured cells with either Chitinase-IN-X or a vehicle control (e.g., DMSO) for a specified time.
-
Cell Lysis: Lyse the cells using a suitable buffer containing protease and phosphatase inhibitors.
-
Heat Challenge: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Protein Separation: Centrifuge the heated lysates to pellet the aggregated proteins.
-
Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western blotting or other protein detection methods.
-
Analysis: In the inhibitor-treated samples, the target protein should be stabilized, resulting in a higher amount of soluble protein at elevated temperatures compared to the vehicle control.
Protocol 2: Kinome Profiling to Identify Off-Target Liabilities
This protocol describes a general approach to screen for off-target kinase interactions.
Methodology:
-
Compound Submission: Provide Chitinase-IN-X to a core facility or commercial service that offers kinome screening.
-
Assay Performance: The service will typically perform in vitro activity assays against a large panel of purified kinases at one or more concentrations of the inhibitor.
-
Data Analysis: The results will be provided as a percentage of inhibition for each kinase at the tested concentrations. This data can be used to identify potential off-target interactions.
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Follow-up Validation: Any significant off-target "hits" should be validated using orthogonal assays, such as cell-based assays, to confirm their biological relevance.
Visualizations
Caption: Off-target inhibition of a signaling pathway by Chitinase-IN-X.
Caption: Workflow for troubleshooting unexpected phenotypes.
Caption: Logical flow for diagnosing experimental problems.
References
Technical Support Center: Chitinase Inhibitor Compound X
Disclaimer: Information for a specific molecule named "Chitinase-IN-2" is not publicly available. This technical support guide provides information and troubleshooting advice for a hypothetical small molecule chitinase inhibitor, referred to as "Chitinase Inhibitor Compound X," based on common challenges encountered with small molecule enzyme inhibitors in research and development.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC₅₀ values for Chitinase Inhibitor Compound X between experiments. What are the potential causes?
A1: Variability in IC₅₀ values is a common issue and can stem from several factors:
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Reagent Preparation and Handling: Inconsistent thawing of reagents, improper dilutions, or using reagents past their stability window can lead to variability. Always prepare fresh solutions when possible.[1][2]
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Assay Conditions: Fluctuations in temperature, pH, or incubation times can significantly impact enzyme kinetics and inhibitor potency.[1][3][4]
-
Enzyme Activity: Using different batches of the enzyme or improper storage can result in variations in the active enzyme concentration.
-
Solubility of Compound X: Poor solubility of the inhibitor can lead to the formation of aggregates, which can affect its interaction with the enzyme and result in inconsistent inhibition.
-
DMSO Concentration: High concentrations of DMSO, often used as a solvent for small molecules, can inhibit enzyme activity and affect the apparent potency of your compound.
Q2: Chitinase Inhibitor Compound X has poor solubility in our aqueous assay buffer. How can we address this?
A2: Poor aqueous solubility is a frequent challenge with small molecule inhibitors. Here are some strategies to improve solubility:
-
Optimize Solvent Concentration: While DMSO is a common solvent, its final concentration in the assay should be kept as low as possible (ideally ≤1%) to avoid off-target effects.
-
Use of Pluronic F-127: For compounds with very low solubility, the addition of a small amount of a non-ionic surfactant like Pluronic F-127 can help to prevent aggregation.
-
Sonication: Briefly sonicating the stock solution of your inhibitor can help to break up aggregates and improve dissolution.
-
pH Adjustment: Depending on the pKa of your compound, adjusting the pH of the buffer may improve its solubility.
Q3: We are observing a high background signal in our fluorescence-based chitinase assay when using Compound X. What could be the cause and how can we correct for it?
A3: High background signals can arise from several sources:
-
Intrinsic Fluorescence of the Compound: The inhibitor itself may be fluorescent at the excitation and emission wavelengths used in your assay.
-
Light Scattering: Aggregates of an insoluble compound can cause light scattering, leading to an artificially high signal.
-
Contamination: Contaminants in the sample or reagents can also contribute to the background signal.
To address this, you should run a control experiment containing all assay components, including Compound X, but without the enzyme. The signal from this control well can then be subtracted from the signal of the wells containing the enzyme to correct for the background fluorescence of the compound.
Q4: We are not observing any significant inhibition of our target chitinase with Compound X, even at high concentrations. What should we do?
A4: A lack of inhibitory activity can be due to a few reasons:
-
Inactive Compound: Ensure the integrity and purity of your compound. Degradation during storage or handling could lead to a loss of activity.
-
Incorrect Assay Conditions: The enzyme may not be active under your current assay conditions (e.g., wrong pH, temperature, or buffer composition). Verify the activity of your enzyme with a known inhibitor or by measuring its basal activity.
-
Substrate Concentration: If the concentration of the substrate is too high, it may outcompete a competitive inhibitor, making it appear inactive. Consider performing your assay at a substrate concentration close to the Kₘ value.
-
Enzyme Isoform: Chitinases exist in different isoforms and families (e.g., GH18 and GH19). Confirm that you are using the correct chitinase isoform that Compound X is designed to target.
Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent IC₅₀ Values
If you are experiencing significant variability in your IC₅₀ measurements for Chitinase Inhibitor Compound X, follow this step-by-step guide to identify and resolve the issue.
Step 1: Verify Reagent and Compound Integrity
-
Question: Are you using freshly prepared reagents and has the integrity of Compound X been confirmed?
-
Action:
-
Prepare fresh dilutions of your enzyme, substrate, and buffer for each experiment.
-
Confirm the purity and concentration of your stock solution of Compound X using an appropriate analytical method (e.g., HPLC, LC-MS).
-
Avoid repeated freeze-thaw cycles of the enzyme and compound stock solutions.
-
Step 2: Standardize Assay Conditions
-
Question: Are your assay conditions consistent across all experiments?
-
Action:
-
Ensure that the temperature and pH of the assay buffer are consistent.
-
Use a calibrated pipette for all liquid handling steps to ensure accuracy and precision.
-
Maintain a consistent final concentration of DMSO in all wells, including controls.
-
Step 3: Assess Compound Solubility
-
Question: Is Chitinase Inhibitor Compound X fully soluble in the assay buffer at the concentrations being tested?
-
Action:
-
Visually inspect your solutions for any signs of precipitation or cloudiness.
-
Perform a solubility test for Compound X in your assay buffer.
-
If solubility is an issue, refer to the FAQ on improving solubility.
-
Step 4: Evaluate Enzyme Kinetics
-
Question: Is the enzyme concentration in the linear range of the assay?
-
Action:
-
Perform a time-course experiment to ensure that the initial reaction velocity is linear over the course of the measurement.
-
Run the assay with a range of enzyme concentrations to determine the optimal concentration for your experiment.
-
Logical Workflow for Troubleshooting Inconsistent IC₅₀ Values
Caption: Troubleshooting workflow for inconsistent IC₅₀ values.
Data Presentation
Table 1: Effect of DMSO Concentration on the IC₅₀ of Chitinase Inhibitor Compound X
| Final DMSO Concentration (%) | IC₅₀ (µM) | Fold Change in IC₅₀ |
| 0.5 | 1.2 | 1.0 |
| 1.0 | 1.5 | 1.3 |
| 2.0 | 2.8 | 2.3 |
| 5.0 | 8.1 | 6.8 |
Table 2: Stability of Chitinase Inhibitor Compound X in Different Buffers
| Buffer (pH 7.4) | Storage Temperature | Stability after 24h (% remaining) |
| PBS | 4°C | 98% |
| PBS | 25°C | 92% |
| Tris-HCl | 4°C | 99% |
| Tris-HCl | 25°C | 95% |
Experimental Protocols
Protocol 1: Determination of IC₅₀ for Chitinase Inhibitor Compound X
Materials:
-
Chitinase Inhibitor Compound X
-
Human Chitinase (e.g., CHIT1)
-
Fluorogenic chitinase substrate (e.g., 4-Methylumbelliferyl β-D-N,N'-diacetylchitobioside)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.0)
-
DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of Chitinase Inhibitor Compound X in 100% DMSO. Perform a serial dilution of the compound in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution).
-
Assay Plate Setup:
-
Add 1 µL of each compound dilution to the appropriate wells of the 96-well plate.
-
For the positive control (no inhibition), add 1 µL of DMSO.
-
For the negative control (background), add 1 µL of DMSO.
-
-
Enzyme Addition: Dilute the chitinase in assay buffer to the desired concentration. Add 50 µL of the diluted enzyme to all wells except the negative control wells. To the negative control wells, add 50 µL of assay buffer without the enzyme.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Prepare the substrate solution in the assay buffer. Add 50 µL of the substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity every minute for 30-60 minutes (Excitation/Emission wavelengths will depend on the substrate used).
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the average V₀ of the negative control from all other wells.
-
Calculate the percent inhibition for each concentration of Compound X relative to the positive control (DMSO).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Experimental Workflow for IC₅₀ Determination
Caption: Workflow for determining the IC₅₀ of a chitinase inhibitor.
Signaling Pathway
Hypothetical Chitinase-Mediated Inflammatory Pathway
In certain inflammatory conditions, chitin-containing pathogens can trigger an immune response. The enzyme acidic mammalian chitinase (AMCase), a member of the GH18 family, is upregulated and is thought to play a role in the inflammatory cascade. Chitinase Inhibitor Compound X could potentially block this pathway by inhibiting AMCase activity.
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. Characterization of a chitinase with antifungal activity from a native Serratia marcescens B4A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation, screening, and identification of chitinase-producing bacterial strains from riverbank soils at Ambo, Western Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Potency of Chitinase Inhibitors in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing assays for chitinase inhibitors. As specific public data for a compound named "Chitinase-IN-2" is unavailable, this guide focuses on general principles and strategies applicable to small molecule inhibitors of chitinases.
Frequently Asked Questions (FAQs)
Q1: What are the common types of assays used to measure chitinase activity and inhibition?
A1: Several assay formats are commonly employed to measure chitinase activity, which can be adapted to screen for and characterize inhibitors. The choice of assay depends on the specific research question, available equipment, and the nature of the chitinase and inhibitor being studied.
-
Colorimetric Assays: These assays are widely used and typically involve a chromogenic substrate that releases a colored product upon cleavage by chitinase. A common method is the dinitrosalicylic acid (DNS) assay, which measures the reducing sugars produced from the hydrolysis of chitin.[1][2] Another approach uses synthetic substrates like p-nitrophenyl-N-acetyl-β-D-glucosaminide, where the release of p-nitrophenol can be measured spectrophotometrically.[3]
-
Fluorometric Assays: These assays utilize fluorogenic substrates that release a fluorescent molecule upon enzymatic activity, offering higher sensitivity compared to colorimetric methods.
-
Enzyme-Linked Immunosorbent Assay (ELISA)-based Assays: ELISA can be adapted to measure chitinase activity by immobilizing a chitin substrate and detecting the product of enzymatic degradation with a specific antibody.
-
Plate-Based Assays: For screening purposes, chitinolytic activity can be qualitatively or semi-quantitatively assessed on agar plates containing colloidal chitin. A clear zone of hydrolysis around a bacterial or fungal colony, or a well containing the enzyme, indicates chitinase activity.[2]
Q2: What are the key parameters to optimize in a chitinase inhibitor assay?
A2: To obtain reliable and reproducible data on inhibitor potency, several experimental parameters should be carefully optimized. These include:
-
pH and Temperature: Chitinases exhibit optimal activity within specific pH and temperature ranges.[4] It is crucial to perform inhibitor assays under conditions where the enzyme is stable and active.
-
Enzyme Concentration: The concentration of the chitinase should be in the linear range of the assay, where the reaction rate is proportional to the enzyme concentration.
-
Substrate Concentration: The concentration of the chitin substrate can significantly influence the apparent potency of an inhibitor. It is often recommended to use a substrate concentration close to the Michaelis-Menten constant (Km) of the enzyme.
-
Incubation Time: The incubation time for the enzymatic reaction should be set to ensure that the reaction remains in the initial velocity phase.
-
Inhibitor Solubility and Stability: The solubility and stability of the test compound in the assay buffer are critical. Poor solubility can lead to an underestimation of potency.
Q3: How can I improve the solubility of my chitinase inhibitor in the assay buffer?
A3: Poor solubility is a common issue with small molecule inhibitors. Here are some strategies to improve the solubility of your compound:
-
Use of Co-solvents: Dimethyl sulfoxide (DMSO) is a commonly used co-solvent to dissolve hydrophobic compounds. However, it's important to keep the final concentration of DMSO in the assay low (typically <1%) as it can inhibit enzyme activity.
-
pH Adjustment: If the inhibitor has ionizable groups, adjusting the pH of the assay buffer can improve its solubility.
-
Inclusion of Detergents: Non-ionic detergents, such as Triton X-100 or Tween-20, can be added to the assay buffer in low concentrations to help solubilize hydrophobic compounds.
-
Sonication: Brief sonication of the compound stock solution can help to break up aggregates and improve dissolution.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when assessing the potency of chitinase inhibitors.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments. | - Inconsistent assay conditions (pH, temperature, incubation time).- Pipetting errors.- Instability of the inhibitor or enzyme.- Aggregation of the inhibitor. | - Standardize all assay parameters and ensure they are precisely controlled.- Use calibrated pipettes and proper pipetting techniques.- Prepare fresh solutions of the inhibitor and enzyme for each experiment.- Evaluate the solubility of the inhibitor and consider using co-solvents or detergents if necessary. |
| Low or no observable inhibition, even at high compound concentrations. | - The compound is not a potent inhibitor of the target chitinase.- The inhibitor is unstable under the assay conditions.- The inhibitor has poor solubility in the assay buffer.- The enzyme concentration is too high. | - Confirm the identity and purity of the compound.- Test the stability of the compound in the assay buffer over the time course of the experiment.- Improve inhibitor solubility using the methods described in the FAQs.- Optimize the enzyme concentration to be in the linear range of the assay. |
| Precipitation of the inhibitor is observed in the assay wells. | - The inhibitor concentration exceeds its solubility limit in the assay buffer. | - Determine the maximum soluble concentration of the inhibitor in the assay buffer.- Reduce the highest concentration of the inhibitor in the dose-response curve to below its solubility limit.- Add a co-solvent like DMSO (at a final concentration that does not affect enzyme activity) or a non-ionic detergent to the assay buffer. |
| The dose-response curve does not follow a standard sigmoidal shape. | - Inhibitor aggregation at higher concentrations.- Complex mechanism of inhibition (e.g., non-competitive or uncompetitive).- Off-target effects of the inhibitor at high concentrations. | - Investigate inhibitor aggregation using techniques like dynamic light scattering.- Perform mechanism of action studies to understand the mode of inhibition.- Test the inhibitor against other enzymes to assess its selectivity. |
Experimental Protocols
Protocol 1: Colorimetric Chitinase Activity Assay using Dinitrosalicylic Acid (DNS)
This protocol describes a common method for measuring the activity of chitinases by quantifying the amount of reducing sugars released from the hydrolysis of colloidal chitin.
Materials:
-
Colloidal chitin (1% w/v) in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0)
-
Chitinase enzyme solution
-
Dinitrosalicylic acid (DNS) reagent
-
N-acetyl-D-glucosamine (GlcNAc) standard solutions
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the colloidal chitin substrate and the chitinase enzyme solution in a microcentrifuge tube. Include a negative control with buffer instead of the enzyme.
-
Incubate the reaction mixture at the optimal temperature for the chitinase (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Stop the enzymatic reaction by adding DNS reagent.
-
Boil the samples for 5-10 minutes to allow for color development.
-
Cool the samples to room temperature and measure the absorbance at 540 nm using a spectrophotometer.
-
Generate a standard curve using known concentrations of GlcNAc to determine the amount of reducing sugar produced in the enzymatic reaction.
-
One unit of chitinase activity is typically defined as the amount of enzyme that liberates 1 µmol of reducing sugar per minute under the specified assay conditions.
Protocol 2: Chitinase Inhibition Assay
This protocol outlines the steps to determine the inhibitory potency (IC50) of a compound against a chitinase.
Materials:
-
Chitinase enzyme solution
-
Substrate solution (e.g., colloidal chitin or a chromogenic substrate)
-
Test inhibitor stock solution (typically in DMSO)
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0)
-
Detection reagent (e.g., DNS reagent)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (e.g., <1%).
-
In a 96-well microplate, add the diluted inhibitor solutions.
-
Add the chitinase enzyme solution to each well and incubate for a pre-determined time (pre-incubation) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubate the plate at the optimal temperature for the enzyme for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding the appropriate stop solution or detection reagent.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation
Quantitative data from inhibitor potency assays should be summarized in a clear and structured format to allow for easy comparison.
Table 1: Example IC50 Values for Chitinase Inhibitors
| Inhibitor | Target Chitinase | Assay Type | IC50 (µM) |
| Chitinase-IN-X | Fungal Chitinase A | Colorimetric (DNS) | 15.2 ± 1.8 |
| Chitinase-IN-Y | Fungal Chitinase A | Fluorometric | 8.5 ± 0.9 |
| Allosamidin | Fungal Chitinase A | Colorimetric (DNS) | 0.5 ± 0.1 |
Note: The data presented in this table is for illustrative purposes only.
Visualizations
Diagram 1: General Workflow for a Chitinase Inhibition Assay
Caption: Workflow for determining the IC50 of a chitinase inhibitor.
Diagram 2: Conceptual Signaling Pathway of Chitinase Action and Inhibition
Caption: Simplified model of competitive inhibition of chitinase activity.
References
Technical Support Center: Chitinase-IN-2 Insecticidal Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Chitinase-IN-2 in insecticidal assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an enzyme that catalyzes the breakdown of chitin, a crucial component of an insect's exoskeleton and gut lining (peritrophic membrane).[1][2][3] By degrading chitin, this compound disrupts the physical integrity and protective barriers of the insect, leading to molting defects, increased vulnerability to environmental stresses, and ultimately, mortality.[4][5] The enzyme acts as an endochitinase, randomly cleaving internal β-1,4-glycosidic bonds within the chitin polymer.
Q2: What is the optimal pH and temperature for this compound activity?
A2: The optimal pH and temperature for chitinase activity can vary depending on the source of the enzyme. Generally, bacterial chitinases exhibit optimal activity in a pH range of 4.0 to 9.0 and temperatures between 30°C and 60°C. It is crucial to determine the specific optimal conditions for your batch of this compound.
Q3: Can this compound be combined with other insecticides?
A3: Yes, studies have shown that chitinases can act synergistically with other insecticidal agents, such as Bacillus thuringiensis (Bt) toxins. Chitinase can disrupt the insect's gut lining, potentially increasing the accessibility of other toxins to their target sites.
Troubleshooting Guides
Issue 1: Low or No Insect Mortality Observed
Q: I am not observing the expected level of insect mortality in my bioassay. What are the possible causes and solutions?
A: Low insect mortality can stem from several factors related to the enzyme, the assay conditions, or the target insect.
-
Enzyme Inactivity:
-
Improper Storage: Ensure the enzyme has been stored at the recommended temperature to maintain its activity.
-
Incorrect Buffer/pH: The pH of your assay buffer may not be optimal for this compound activity. Verify the pH and consider performing a pH optimization experiment.
-
Degradation: The enzyme may have degraded due to improper handling, such as repeated freeze-thaw cycles.
-
-
Suboptimal Assay Conditions:
-
Temperature: The incubation temperature of your bioassay may be outside the optimal range for the enzyme.
-
Concentration: The concentration of this compound may be too low to elicit a significant insecticidal effect. Perform a dose-response experiment to determine the optimal concentration.
-
Application Method: The method of application (e.g., oral, topical) may not be effective for the target insect. Ensure the enzyme is reaching its site of action.
-
-
Insect-Related Factors:
-
Insect Stage: The susceptibility of insects to chitinase can vary with their developmental stage. Larval stages are often more susceptible than adults.
-
Insect Species: Different insect species may have varying levels of susceptibility to this compound.
-
Insect Health: Ensure the insects used in the bioassay are healthy and not stressed, as this can affect their response to the treatment.
-
Issue 2: Inconsistent or High Variability in Results
Q: My experimental replicates show high variability. How can I improve the consistency of my results?
A: High variability can be due to inconsistencies in experimental procedures.
-
Pipetting Errors: Ensure accurate and consistent pipetting of the enzyme, buffers, and insect diet.
-
Uneven Treatment Application: Make sure that the this compound is evenly distributed in the insect diet or applied uniformly in topical applications.
-
Environmental Conditions: Maintain consistent temperature, humidity, and light cycles for all experimental units.
-
Insect Uniformity: Use insects of the same age, developmental stage, and genetic background for your assays.
Data Presentation
Table 1: Effect of pH on Relative Chitinase Activity
| pH | Relative Activity (%) |
| 4.0 | 60 |
| 5.0 | 95 |
| 6.0 | 100 |
| 7.0 | 85 |
| 8.0 | 70 |
| 9.0 | 50 |
Note: Data are generalized from multiple sources and should be used as a reference. Optimal conditions for this compound should be determined experimentally.
Table 2: Effect of Temperature on Relative Chitinase Activity
| Temperature (°C) | Relative Activity (%) |
| 20 | 40 |
| 30 | 75 |
| 40 | 100 |
| 50 | 80 |
| 60 | 50 |
| 70 | 20 |
Note: Data are generalized from multiple sources and should be used as a reference. Optimal conditions for this compound should be determined experimentally.
Table 3: Example of Insecticidal Activity of a Recombinant Chitinase against Aethina tumida (Hive Beetle)
| Treatment Group | Concentration (U/mL) | Mortality (%) after 72h (Larvae) | Mortality (%) after 72h (Adults) |
| Control | 0 | < 10 | < 10 |
| ChiBlUV02 | 92.99 | - | 56.6 |
| ChiBlUV02 | 104.05 | 50 | - |
| ChiBlUV02 | 211.14 | - | > 90 |
| ChiBlUV02 | 234.36 | > 90 | - |
Source: Adapted from. This table illustrates the dose-dependent insecticidal effect of a recombinant chitinase.
Experimental Protocols
Protocol 1: Chitinase Activity Assay (DNS Method)
This protocol measures the amount of reducing sugars released from the enzymatic hydrolysis of colloidal chitin.
Materials:
-
This compound enzyme solution
-
1% (w/v) Colloidal chitin suspension in 0.1 M phosphate buffer (pH 6.0)
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
N-acetyl-D-glucosamine (NAG) standard solutions
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 0.5 mL of the this compound solution and 0.5 mL of the 1% colloidal chitin suspension.
-
Incubate the reaction mixture at the optimal temperature for 1 hour.
-
Stop the reaction by adding 1.0 mL of DNS reagent.
-
Boil the mixture for 10 minutes and then cool to room temperature.
-
Add 8.0 mL of distilled water and mix well.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
Prepare a standard curve using known concentrations of NAG to determine the amount of reducing sugar released.
-
One unit of chitinase activity is defined as the amount of enzyme that liberates 1 µmol of reducing sugar per minute under the assay conditions.
Protocol 2: Insecticidal Bioassay (Diet Incorporation Method)
This protocol assesses the insecticidal activity of this compound when incorporated into the insect's diet.
Materials:
-
This compound
-
Artificial insect diet
-
Target insect larvae (e.g., Spodoptera litura)
-
Multi-well plates or individual rearing containers
Procedure:
-
Prepare a series of this compound concentrations to be tested.
-
Incorporate each concentration of this compound into the molten artificial diet and mix thoroughly.
-
Dispense the treated diet into the wells of a multi-well plate or individual rearing containers.
-
Allow the diet to solidify.
-
Place one insect larva into each well or container.
-
As a control, use a diet prepared without this compound.
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Incubate the plates/containers under controlled conditions (e.g., 25°C, 60% relative humidity, 16:8 h light:dark photoperiod).
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Record insect mortality at regular intervals (e.g., 24, 48, 72, and 96 hours).
-
Calculate the percentage of mortality for each concentration and determine the LC50 (lethal concentration to kill 50% of the population).
Mandatory Visualizations
References
Chitinase-IN-2 degradation and prevention in experiments
Welcome to the technical support center for Chitinase-IN-2 (CI-2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of CI-2 in experiments, with a focus on preventing degradation and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CI-2) and how should it be handled upon receipt?
A: this compound (CI-2) is a small molecule inhibitor designed to target chitinase enzymes. Proper storage and handling are critical to prevent its degradation and ensure experimental reproducibility. Upon receipt, it is essential to store the compound as recommended on the datasheet, typically in a desiccated environment at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation, which can lead to hydrolysis.
Q2: My CI-2 inhibitor shows reduced or no activity. What are the common causes?
A: A decrease in inhibitor potency can stem from several factors:
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Degradation: The most common cause is improper storage or handling, such as repeated freeze-thaw cycles, exposure to light, or storage at an incorrect temperature.[1] Always aliquot the stock solution to minimize freeze-thaw events.[2]
-
Solubility Issues: CI-2 may have poor solubility in your aqueous assay buffer.[3] It is often recommended to first dissolve the compound in a solvent like DMSO or ethanol and then dilute it into the final assay buffer.[3] Ensure the final solvent concentration does not affect enzyme activity.
-
Incorrect Assay Conditions: Enzymes are highly sensitive to pH and temperature. If the assay conditions are not optimal for the specific chitinase being used, its activity might be low, making it difficult to observe inhibition.
-
Enzyme Instability: The chitinase itself may be unstable or degraded. Use freshly prepared enzyme solutions and consider adding protease inhibitors, especially when working with cell lysates or tissue homogenates.
Q3: I am observing high variability and inconsistent results in my chitinase inhibition assays. What should I check?
A: Inconsistent results are often traced back to procedural or reagent issues:
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes of concentrated inhibitor, can lead to significant variability. Prepare a master mix for your reaction wherever possible.
-
Reagent Preparation: Always use fresh buffers and enzyme solutions for each experiment. Components from different kits or lots should not be mixed.
-
Sample Contaminants: Contaminants in the sample, such as salts, detergents, or heavy metals, can interfere with the enzyme's activity and lead to inconsistent inhibition.
-
Incubation Times: Ensure that incubation times for the enzyme-inhibitor pre-incubation and the enzyme-substrate reaction are consistent across all wells and experiments.
Q4: How do I select the right concentration range for CI-2 in my experiments?
A: To select an appropriate concentration range, start by consulting the literature or the supplier's datasheet for known IC₅₀ or Kᵢ values.
-
Initial Range: If these values are known, a good starting point is to test a wide range of concentrations spanning from 5 to 10 times higher than the reported value to well below it.
-
Dose-Response Curve: If the values are unknown, perform a dose-response experiment with a broad concentration range (e.g., from 1 nM to 100 µM) to determine the IC₅₀.
-
Solvent Control: Always include a control group that receives the same concentration of the solvent (e.g., DMSO) used to dissolve CI-2 to account for any non-specific effects.
Troubleshooting Guides
Guide 1: Low or No Inhibitory Activity
If you observe lower-than-expected or no inhibition from CI-2, follow this troubleshooting workflow to identify the potential cause.
Data & Stability
Quantitative data on the stability and optimal usage conditions for CI-2 and chitinase enzymes are summarized below. These are general guidelines, and optimization for your specific enzyme and assay is recommended.
Table 1: General Stability of Small Molecule Inhibitors (like CI-2)
| Storage Condition | Solvent | Stability (General Guideline) | Recommendation |
| Lyophilized Powder | N/A | >1 year at -20°C | Store desiccated and protected from light. |
| Stock Solution | DMSO or Ethanol | Up to 6 months at -80°C | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution | DMSO or Ethanol | Up to 1 month at -20°C | For frequent use, but -80°C is preferred. |
| Aqueous Buffer | Assay Buffer | <24 hours at 4°C | Prepare fresh daily for experiments. |
Table 2: Typical Assay Conditions for Chitinase Inhibition Studies
| Parameter | Condition Range | Notes |
| Temperature | 37°C - 55°C | Highly dependent on the source of the chitinase. Some are stable up to 60°C. |
| pH | 5.0 - 8.0 | Optimal pH can vary significantly (e.g., pH 5.0 for some, pH 8.0 for others). |
| Substrate | Colloidal Chitin | A commonly used soluble form of chitin for in vitro assays. |
| Enzyme Stability | pH 3 - 10 | Some chitinases are stable over a very broad pH range, even if their optimal activity is narrow. |
Experimental Protocols & Workflows
Protocol 1: Reconstitution and Storage of CI-2
-
Equilibration: Before opening, allow the vial of lyophilized CI-2 to warm to room temperature for at least 20 minutes.
-
Reconstitution: Add the appropriate volume of a high-purity solvent (e.g., DMSO) to achieve a desired stock concentration (e.g., 10 mM). Ensure the powder is fully dissolved by vortexing or gentle sonication.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in low-binding tubes. The volume of each aliquot should be sufficient for one experiment.
-
Storage: Store the aliquots at -80°C for long-term stability or -20°C for short-term use. Keep a detailed log of the stock concentration, date, and number of freeze-thaw cycles.
Protocol 2: General Chitinase Inhibition Assay
This protocol provides a general framework. Volumes and concentrations should be optimized for your specific experimental setup.
-
Prepare Reagents:
-
Assay Buffer: Prepare a buffer at the optimal pH for your chitinase (e.g., 50 mM Potassium Phosphate, pH 6.0).
-
Chitinase Solution: Dilute the chitinase enzyme to the desired working concentration in ice-cold assay buffer. Keep on ice.
-
Substrate Solution: Prepare the substrate (e.g., 1% w/v colloidal chitin) in the assay buffer.
-
CI-2 Dilutions: Perform a serial dilution of your CI-2 stock solution to generate a range of concentrations for testing. Dilute in the assay buffer.
-
-
Assay Procedure:
-
Add CI-2 dilutions (or solvent control) to the wells of a microplate.
-
Add the chitinase solution to each well.
-
Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at the optimal temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate solution to all wells to start the reaction.
-
Incubation: Incubate for a defined period (e.g., 30-60 minutes) at the optimal temperature.
-
Stop Reaction: Terminate the reaction using a suitable stop solution or method.
-
Detection: Measure the product formation using an appropriate detection method (e.g., colorimetric or fluorometric analysis with a plate reader).
-
-
Data Analysis:
-
Subtract the background reading (no enzyme control).
-
Calculate the percentage of inhibition for each CI-2 concentration relative to the solvent control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
References
Modifying Chitinase-IN-2 experimental conditions for better results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chitinase-IN-2. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a research chemical identified as an inhibitor of insect chitinase and N-acetylhexosaminidase.[1][2][3] Its primary mechanism of action is to block the catalytic activity of these enzymes, which are critical for the breakdown of chitin, a major component of an insect's exoskeleton and gut lining.[4][5] By inhibiting these enzymes, this compound disrupts the molting process and the integrity of the peritrophic matrix, leading to insecticidal effects.
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored as a solid at -20°C. For short-term storage, a stock solution in a suitable solvent such as DMSO can be prepared and stored at -20°C. Avoid repeated freeze-thaw cycles.
Q3: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO). For aqueous buffers, it is recommended to first dissolve the compound in DMSO to create a stock solution and then dilute it to the final desired concentration in the aqueous buffer. Ensure the final DMSO concentration in the assay is low (typically below 1%) to avoid solvent effects on enzyme activity.
Troubleshooting Guides
Problem 1: Low or no inhibition of chitinase activity observed.
| Possible Cause | Troubleshooting Step |
| Inactive this compound | Ensure the compound has been stored correctly and has not degraded. Prepare fresh stock solutions. Consider purchasing a new batch if degradation is suspected. |
| Suboptimal Assay Conditions | Verify that the pH, temperature, and buffer composition of your assay are optimal for the specific chitinase being used. Different chitinases have different optimal conditions. |
| Incorrect Inhibitor Concentration | Double-check the calculations for your dilutions. Ensure the final concentration of this compound in the assay is within the expected inhibitory range. |
| Enzyme Source and Purity | The sensitivity to inhibitors can vary between chitinases from different insect species. The purity of the enzyme preparation can also affect results; contaminants may interfere with the assay. |
Problem 2: High background signal in the chitinase activity assay.
| Possible Cause | Troubleshooting Step |
| Substrate Instability | Some chromogenic or fluorogenic substrates can hydrolyze spontaneously, especially at non-optimal pH or temperature. Run a "no-enzyme" control to measure the rate of spontaneous substrate degradation. |
| Contaminating Enzymes in Sample | If using a crude enzyme preparation, it may contain other enzymes that can act on the substrate. Consider further purification of the chitinase. |
| Interference from Test Compound | This compound itself might be colored or fluorescent, interfering with the signal detection. Run a "no-enzyme, with inhibitor" control to assess this. |
Problem 3: Inconsistent IC50 values for this compound.
| Possible Cause | Troubleshooting Step |
| Variable Pre-incubation Time | The inhibitor may require a certain amount of time to bind to the enzyme. Standardize the pre-incubation time of the enzyme with this compound before adding the substrate. |
| Substrate Concentration | For competitive inhibitors, the apparent IC50 value is dependent on the substrate concentration. Ensure that the substrate concentration is kept constant across all experiments and is ideally at or below the Km of the enzyme for that substrate. |
| Assay Conditions Drift | Small variations in pH, temperature, or buffer concentration can affect enzyme activity and inhibitor potency. Ensure all reagents and conditions are consistent between experiments. |
Quantitative Data
The following table summarizes the inhibitory activity of this compound and other known chitinase inhibitors for comparison.
| Inhibitor | Target Enzyme(s) | Organism/Source | IC50 / % Inhibition | Reference |
| This compound | Chitinase | Insect | 98% inhibition at 50 µM | |
| This compound | N-acetylhexosaminidase | Insect | 92% inhibition at 20 µM | |
| Allosamidin | Chitinase | Bombyx mori (Silkworm) | Potent inhibitor | |
| Argifin | Chitinase | Gliocladium sp. | IC50 of 3.7 μM at 37°C | |
| Argadin | Chitinase | Clonostachys sp. | IC50 of 150 nM at 37°C | |
| Psammaplin A | Chitinase | Bacillus sp. | IC50 of 68 µM | |
| Acetazolamide | Fungal Chitinase (AfChiA1) | Aspergillus fumigatus | IC50 = 164µM |
Experimental Protocols
Note: The following are generalized protocols and may require optimization for your specific experimental setup and the particular insect chitinase being studied.
Protocol 1: In Vitro Chitinase Inhibition Assay (Colorimetric)
This protocol is adapted from general chitinase assay procedures and can be used to determine the inhibitory activity of this compound.
Materials:
-
Chitinase enzyme (from target insect)
-
This compound
-
Colloidal chitin substrate
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Sodium phosphate buffer (pH 6.0-7.0, optimize for your enzyme)
-
Microcentrifuge tubes
-
Water bath
-
Spectrophotometer
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is the same in all samples.
-
Prepare a solution of the chitinase enzyme in cold assay buffer.
-
Prepare a 1% (w/v) suspension of colloidal chitin in the assay buffer.
-
-
Enzyme-Inhibitor Pre-incubation:
-
In microcentrifuge tubes, add 50 µL of the chitinase solution.
-
Add 10 µL of the this compound dilution (or DMSO for the control).
-
Incubate for 15-30 minutes at the optimal temperature for the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 100 µL of the colloidal chitin suspension to each tube.
-
Incubate for 30-60 minutes at the optimal temperature with gentle shaking.
-
-
Reaction Termination and Color Development:
-
Stop the reaction by adding 200 µL of DNS reagent.
-
Boil the tubes for 5-10 minutes in a water bath.
-
Cool the tubes to room temperature.
-
-
Data Acquisition:
-
Centrifuge the tubes to pellet any remaining insoluble chitin.
-
Transfer the supernatant to a 96-well plate.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Protocol 2: Determination of IC50 for this compound
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Procedure:
-
Perform the in vitro chitinase inhibition assay as described in Protocol 1 using a range of this compound concentrations (e.g., from 0.01 µM to 100 µM).
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (Absorbance_inhibitor - Absorbance_no_enzyme) / (Absorbance_no_inhibitor - Absorbance_no_enzyme))
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value.
Visualizations
Experimental Workflow for this compound Inhibition Assay
Caption: Workflow for determining the inhibitory effect of this compound on chitinase activity.
Simplified Insect Chitin Metabolism and Molting Signaling Pathway
Caption: Simplified overview of chitin metabolism in insects and the points of inhibition by this compound.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Method for the detection and quantitation of chitinase inhibitors in fermentation broths; isolation and insect life cycle effect of A82516 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. abjournals.org [abjournals.org]
- 5. Insect Chitin Biosynthesis and Inhibition - KANSAS STATE UNIV [portal.nifa.usda.gov]
Validation & Comparative
A Comparative Guide to Chitinase-IN-2 and Other Chitinase Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Chitinase-IN-2 with other prominent chitinase inhibitors. The following sections detail their performance based on available experimental data, outline relevant experimental protocols, and visualize key biological pathways and workflows.
Chitinases, enzymes that degrade chitin, are crucial for the growth and development of a wide range of organisms, including insects and fungi.[1] Their inhibition presents a promising strategy for the development of novel insecticides and antifungal agents.[1] this compound is a known inhibitor of insect chitinase and N-acetylhexosaminidase.[2] This guide compares this compound with other well-characterized chitinase inhibitors such as Allosamidin, Argifin, and Argadin, providing a comprehensive overview for researchers in the field.
Performance Comparison of Chitinase Inhibitors
Quantitative data on the inhibitory activity of this compound is available as percentage inhibition at specific concentrations.[2] For a direct and objective comparison, this data is presented alongside the half-maximal inhibitory concentration (IC50) values of other notable chitinase inhibitors against various chitinases. It is important to note that a direct comparison of potency is challenging without IC50 values for this compound determined under identical experimental conditions.
| Inhibitor | Target Enzyme | Concentration | % Inhibition | IC50 | Reference |
| This compound | Insect Chitinase | 50 µM | 98% | - | [2] |
| This compound | N-acetylhexosaminidase | 20 µM | 92% | - | |
| Allosamidin | Lucilia cuprina (blowfly) chitinase | - | - | 2.3 nM (37°C), 0.4 nM (20°C) | |
| Allosamidin | Bombyx mori (silkworm) chitinase | - | - | Potent inhibitor (in vitro) | |
| Argifin | Lucilia cuprina (blowfly) chitinase | - | - | 3.7 µM (37°C), 0.10 µM (20°C) | |
| Argadin | Lucilia cuprina (blowfly) chitinase | - | - | 150 nM (37°C), 3.4 nM (20°C) |
Experimental Protocols
To facilitate reproducible and comparative studies, this section provides detailed methodologies for key experiments in the evaluation of chitinase inhibitors.
In Vitro Chitinase Inhibition Assay (Fluorometric)
This protocol is designed to determine the in vitro inhibitory activity of a test compound against a specific insect chitinase using a fluorogenic substrate.
Materials:
-
Purified insect chitinase (e.g., from Spodoptera frugiperda, Manduca sexta, or Bombyx mori)
-
This compound and other chitinase inhibitors of interest
-
Fluorogenic substrate: 4-methylumbelliferyl N,N',N''-triacetyl-β-D-chitotrioside (4-MU-chitotrioside)
-
Assay Buffer: 50 mM sodium phosphate buffer, pH 6.0
-
Stop Solution: 0.5 M sodium carbonate
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test inhibitors (e.g., this compound, Allosamidin) in the assay buffer.
-
Enzyme Preparation: Dilute the purified insect chitinase to a working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate during the assay period.
-
Reaction Setup: In each well of the 96-well plate, add:
-
20 µL of the diluted inhibitor solution.
-
20 µL of the diluted enzyme solution.
-
Incubate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation: Add 20 µL of the 4-MU-chitotrioside substrate solution to each well to initiate the reaction. The final substrate concentration should be at or near the Km value for the specific chitinase.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding 100 µL of the stop solution to each well.
-
Fluorescence Measurement: Measure the fluorescence of the liberated 4-methylumbelliferone at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor). Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The inhibition of chitinase activity in insects can have significant downstream effects on crucial physiological processes, including molting and development, which are primarily regulated by the ecdysteroid signaling pathway.
Impact of Chitinase Inhibition on Ecdysteroid Signaling
Inhibition of chitinases disrupts the normal degradation of the old cuticle during molting. This disruption can lead to a feedback mechanism that affects the expression of genes involved in the ecdysteroid signaling pathway. Studies have shown that inhibition of chitinase in Spodoptera frugiperda leads to the overexpression of genes involved in ecdysone biosynthesis and response. This suggests a complex interplay between chitin metabolism and hormonal regulation in insects.
Caption: Logical relationship of chitinase inhibition and its impact on insect molting and gene expression.
Experimental Workflow for Evaluating Downstream Effects
To investigate the impact of a chitinase inhibitor on the ecdysteroid signaling pathway, a multi-step experimental workflow is required.
References
Validating the Insecticidal Activity of Chitinase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the insecticidal activity of a representative bacterial chitinase, sourced from Serratia marcescens, against alternative insect control agents. The performance is evaluated based on publicly available experimental data, with a focus on the common cutworm, Spodoptera litura, a significant agricultural pest. This document is intended to serve as a resource for researchers in the fields of entomology, pest management, and the development of novel biopesticides.
Executive Summary
Chitinases, enzymes that degrade chitin, the primary component of insect exoskeletons, represent a promising class of bio-insecticides. This guide compares the efficacy of a Serratia marcescens chitinase with two widely used insecticides: the biological insecticide Bacillus thuringiensis Cry1Ac toxin and the synthetic chemical insecticide cypermethrin. The comparison is based on the median lethal concentration (LC50), a standard measure of toxicity. The data indicates that while chemical insecticides like cypermethrin currently exhibit higher potency in terms of lower LC50 values, chitinases offer a more targeted and potentially environmentally benign approach to pest control.
Comparative Performance Data
The following table summarizes the insecticidal activity (LC50) of the selected insecticides against Spodoptera litura larvae. It is important to note that the experimental conditions, such as larval instar and bioassay duration, may vary between studies, which can influence the reported LC50 values.
| Insecticide | Type | Target Insect | LC50 Value | Bioassay Method | Source |
| Serratia marcescens strain SEN | Bio-insecticide (Chitinase) | Spodoptera litura | Not explicitly provided as a purified chitinase LC50, but the bacterial strain showed significant insecticidal activity. | Diet Incorporation | [1] |
| Bacillus thuringiensis Cry1Ac | Bio-insecticide (Toxin) | Spodoptera litura | 22.67 µg/mL | Leaf Dip | [2] |
| Cypermethrin | Chemical Insecticide | Spodoptera litura | 2.861 µg/mL | Leaf Dip | [3][4] |
Note: The LC50 value for Serratia marcescens chitinase is not available in the same format as for the other insecticides in the cited literature. However, the study demonstrates significant mortality in S. litura larvae when exposed to the chitinase-producing bacterial strain. Further studies with purified chitinase would be necessary for a direct LC50 comparison.
Mechanism of Action
The insecticidal agents compared in this guide employ distinct mechanisms of action to induce mortality in target pests.
Chitinase-IN-2 (Represented by Serratia marcescens Chitinase)
Chitinases act by enzymatically degrading the β-1,4-glycosidic bonds in chitin. Chitin is a crucial structural component of the insect's exoskeleton and the peritrophic membrane lining the midgut. Disruption of these structures leads to a loss of physical integrity, increased vulnerability to environmental stresses and pathogens, and impaired feeding, ultimately resulting in death.
Bacillus thuringiensis Cry1Ac Toxin
Cry1Ac, a delta-endotoxin produced by Bacillus thuringiensis, is a stomach poison. Upon ingestion by a susceptible insect larva, the protoxin is solubilized in the alkaline environment of the midgut and activated by midgut proteases. The activated toxin then binds to specific receptors on the surface of midgut epithelial cells, leading to the formation of pores in the cell membrane. This disrupts the osmotic balance of the cells, causing them to swell and lyse, which results in gut paralysis and eventual death of the insect from starvation and septicemia.
Cypermethrin
Cypermethrin is a synthetic pyrethroid insecticide that acts as a neurotoxin. It targets the voltage-gated sodium channels in the nerve cell membranes of insects. By binding to these channels, cypermethrin prolongs their open state, leading to a continuous influx of sodium ions. This causes repetitive nerve impulses, leading to hyperexcitation, paralysis, and ultimately, the death of the insect.
Experimental Protocols
The following are generalized protocols for common bioassays used to determine the insecticidal activity of the compounds discussed. Specific parameters such as concentrations, larval instars, and observation periods should be optimized for each study.
Leaf Dip Bioassay
This method is suitable for assessing the toxicity of insecticides that are applied to plant surfaces.
Detailed Steps:
-
Preparation of Test Solutions: Prepare a series of dilutions of the test insecticide in an appropriate solvent (e.g., water with a surfactant). A control group with the solvent alone should be included.
-
Leaf Treatment: Dip fresh, undamaged host plant leaves into each test solution for a standardized period (e.g., 10-30 seconds).
-
Drying: Allow the treated leaves to air dry completely.
-
Bioassay Setup: Place each treated leaf individually into a ventilated container (e.g., a petri dish with a moistened filter paper).
-
Insect Infestation: Introduce a known number of same-instar larvae onto each leaf.
-
Incubation: Maintain the bioassay containers under controlled environmental conditions (temperature, humidity, and photoperiod).
-
Data Collection: Record the number of dead larvae at predetermined time points (e.g., 24, 48, and 72 hours). Larvae are considered dead if they do not move when gently prodded with a fine brush.
-
Data Analysis: Use the mortality data to calculate the LC50 value using statistical methods such as probit analysis.
Diet Incorporation Bioassay
This method is suitable for assessing the toxicity of stomach poisons, where the insecticide is mixed into the insect's food source.
Detailed Steps:
-
Artificial Diet Preparation: Prepare a standardized artificial diet for the target insect species.
-
Insecticide Incorporation: While the diet is still in a liquid or semi-solid state, incorporate a series of dilutions of the test insecticide. A control diet with the solvent alone should be prepared.
-
Diet Dispensing: Dispense a standard amount of the treated diet into individual wells of a bioassay tray or small containers.
-
Insect Infestation: Place one larva of a specific instar into each well or container.
-
Incubation: Maintain the bioassay trays under controlled environmental conditions.
-
Data Collection: Record larval mortality at regular intervals.
-
Data Analysis: Calculate the LC50 value from the mortality data using appropriate statistical software.
Conclusion
This guide provides a comparative overview of the insecticidal activity of a representative bacterial chitinase against established biological and chemical insecticides. While direct quantitative comparisons are limited by the availability of standardized data, the information presented highlights the potential of chitinases as effective and specific biocontrol agents. Further research focusing on the purification and formulation of chitinases, along with standardized bioassays against a broader range of insect pests, will be crucial for their development as commercially viable insecticides. The detailed protocols and mechanistic diagrams provided herein offer a foundational resource for researchers pursuing the validation and development of novel chitinase-based insect control strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Enhancing the Toxicity of Cypermethrin and Spinosad against Spodoptera littoralis (Lepidoptera: Noctuidae) by Inhibition of Detoxification Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chitinase Inhibitors: Chitinase-IN-2 versus Allosamidin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two chitinase inhibitors, Chitinase-IN-2 and allosamidin, to aid researchers in selecting the appropriate tool for their studies. This document summarizes their mechanisms of action, inhibitory potency, and the experimental protocols for their evaluation.
Introduction to Chitinase Inhibition
Chitinases are a class of enzymes responsible for the degradation of chitin, a major structural component of fungal cell walls and the exoskeletons of arthropods.[1] As such, the inhibition of chitinase activity presents a promising strategy for the development of antifungal agents, insecticides, and therapeutics for various human diseases. This guide focuses on a comparative analysis of a commercially available synthetic inhibitor, this compound, and a well-characterized natural product, allosamidin.
Overview of Inhibitors
This compound is a synthetic molecule identified as a thalimide derivative.[2] It has been flagged as an inhibitor of insect chitinase and N-acetylhexosaminidase.[2][3]
Allosamidin is a natural pseudotrisaccharide isolated from Streptomyces species.[4] It is a well-established and potent competitive inhibitor of family 18 chitinases.
Mechanism of Action
This compound: The precise mechanism of action for this compound, a thalimide derivative, is not extensively detailed in publicly available scientific literature. However, thalimide and its derivatives are known to interact with various enzymes through mechanisms that can include binding to the active site or allosteric sites, but a specific mechanism for chitinase inhibition is not yet elucidated.
Allosamidin: Allosamidin functions as a competitive inhibitor of family 18 chitinases. Its structure, particularly the allosamizoline moiety, mimics the oxazolium ion intermediate formed during the hydrolysis of the chitin substrate. This mimicry allows it to bind tightly to the active site of the enzyme, preventing the substrate from binding and thus inhibiting catalysis. Allosamidin exhibits high specificity for family 18 chitinases and does not inhibit family 19 chitinases.
Quantitative Comparison of Inhibitory Activity
A direct quantitative comparison of the potency of this compound and allosamidin is challenging due to the limited availability of standardized inhibitory data for this compound. While percentage inhibition at a specific concentration is available for this compound, a more precise measure like the half-maximal inhibitory concentration (IC50) against a specific chitinase is not readily found in the scientific literature. In contrast, numerous studies have reported IC50 and Ki values for allosamidin against a variety of chitinases.
| Inhibitor | Chemical Class | Target Enzyme(s) | IC50 | Ki | Reference(s) |
| This compound | Thalimide derivative | Insect chitinase, N-acetylhexosaminidase | 98% inhibition at 50 µM | Not Available | |
| Allosamidin | Pseudotrisaccharide | Family 18 Chitinases | 2.3 nM (L. cuprina chitinase, 37°C) | 0.23 µM (C. albicans chitinase) | |
| 0.4 nM (L. cuprina chitinase, 20°C) | |||||
| 0.01-70 µM (Fungal chitinases) | |||||
| 0.1-1 µM (Arthropod chitinases) |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of chitinase inhibitors.
Chitinase Inhibition Assay (Colorimetric Method)
This protocol is a generalized method for determining the inhibitory activity of compounds against chitinase using a colorimetric assay with a p-nitrophenyl (pNP) labeled substrate.
Materials:
-
Chitinase enzyme
-
Substrate: p-Nitrophenyl β-D-N,N'-diacetylchitobiose
-
Assay Buffer: 50 mM sodium phosphate buffer, pH 6.0
-
Inhibitor stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the inhibitor (e.g., this compound or allosamidin) in the assay buffer.
-
In a 96-well microplate, add 20 µL of each inhibitor dilution to the respective wells. For the control (no inhibition), add 20 µL of the assay buffer containing the same concentration of the inhibitor's solvent.
-
Add 20 µL of the chitinase solution (pre-diluted in assay buffer to a concentration that gives a linear reaction rate) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the p-nitrophenyl substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction in the control wells remains in the linear range.
-
Stop the reaction by adding 100 µL of a stop solution (e.g., 0.2 M sodium carbonate).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Chitinase Inhibition Assay (Fluorometric Method)
This protocol outlines a fluorometric assay for chitinase inhibition using a 4-methylumbelliferyl (4-MU) labeled substrate.
Materials:
-
Chitinase enzyme
-
Substrate: 4-Methylumbelliferyl N,N'-diacetyl-β-D-chitobioside
-
Assay Buffer: 50 mM sodium acetate buffer, pH 5.0
-
Inhibitor stock solution
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Follow steps 1 and 2 from the colorimetric assay protocol, using a black microplate.
-
Add 20 µL of the chitinase solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Start the reaction by adding 20 µL of the 4-MU substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Terminate the reaction by adding 100 µL of a stop solution (e.g., 0.5 M glycine-NaOH, pH 10.4).
-
Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 450 nm.
-
Calculate the percentage of inhibition and determine the IC50 value as described in the colorimetric protocol.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of competitive inhibition of chitinase by allosamidin.
Caption: General workflow for a chitinase inhibition assay.
Conclusion
Allosamidin is a well-characterized, potent, and specific competitive inhibitor of family 18 chitinases, with a substantial body of research supporting its mechanism and inhibitory constants. It serves as a valuable tool for studying the role of these enzymes in various biological processes.
This compound is a commercially available synthetic inhibitor with demonstrated activity against insect chitinase. However, detailed public information regarding its specific mechanism of action and quantitative inhibitory potency (IC50 values) is currently limited. This lack of comprehensive data makes a direct and objective performance comparison with allosamidin challenging.
For researchers requiring a well-defined and potent inhibitor with a known mechanism of action, allosamidin is the superior choice based on current knowledge. Further investigation into the kinetic parameters and mechanism of this compound is necessary to fully assess its potential and position it as a viable alternative or complementary tool in chitinase research. It is recommended that researchers independently determine the IC50 of this compound for their specific chitinase of interest to enable meaningful comparisons.
References
Comparative Analysis of Chitinase-IN-2 Cross-reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of an enzyme inhibitor is paramount to its successful application. This guide provides a framework for evaluating the cross-reactivity of the insect chitinase inhibitor, Chitinase-IN-2, against other enzymes. Due to the limited publicly available data on the specific cross-reactivity profile of this compound, this document presents a generalized comparison guide. It includes a template for data presentation and detailed experimental protocols that can be adapted to assess the selectivity of this compound or other chitinase inhibitors.
This compound has been identified as an inhibitor of insect chitinase and N-acetylhexosaminidase. At a concentration of 50 µM, it has been shown to inhibit insect chitinase by 98%, and at 20 µM, it inhibits N-acetylhexosaminidase by 92%[1][2]. However, for therapeutic or insecticidal applications, a comprehensive understanding of its effects on other related enzymes, particularly mammalian chitinases and other glycosyl hydrolases, is crucial to predict potential off-target effects and ensure safety and efficacy.
Data Presentation: A Template for Comparative Selectivity
To facilitate a clear comparison of inhibitor activity, quantitative data should be organized in a structured table. The following table provides a template for presenting the inhibitory activity of this compound against a panel of relevant enzymes. Researchers can populate this table with their own experimental data.
| Enzyme Target | Enzyme Family | Source Organism | This compound IC₅₀ (µM) | Reference Compound IC₅₀ (µM) | Fold Selectivity (vs. Target) |
| Primary Target | |||||
| Insect Chitinase | GH18 | Manduca sexta (Tobacco hornworm) | [Insert experimental data] | [e.g., Allosamidin] | 1 |
| N-acetylhexosaminidase | GH20 | Insect | [Insert experimental data] | [e.g., PUGNAc] | [Calculate] |
| Potential Off-Targets | |||||
| Human Chitotriosidase (CHIT1) | GH18 | Homo sapiens | [Insert experimental data] | [e.g., Allosamidin] | [Calculate] |
| Human Acidic Mammalian Chitinase (AMCase) | GH18 | Homo sapiens | [Insert experimental data] | [e.g., Allosamidin] | [Calculate] |
| Human Lysozyme | GH22 | Homo sapiens | [Insert experimental data] | [e.g., N,N',N''-triacetylchitotriose] | [Calculate] |
| Human Hexosaminidase A | GH20 | Homo sapiens | [Insert experimental data] | [e.g., PUGNAc] | [Calculate] |
| Fungal Chitinase | GH18 | Trichoderma viride | [Insert experimental data] | [e.g., Allosamidin] | [Calculate] |
| Bacterial Chitinase | GH18 | Serratia marcescens | [Insert experimental data] | [e.g., Allosamidin] | [Calculate] |
Note: IC₅₀ (Half maximal inhibitory concentration) values should be determined from dose-response curves. Fold selectivity is calculated by dividing the IC₅₀ for the off-target enzyme by the IC₅₀ for the primary target enzyme. A higher fold selectivity indicates greater specificity for the primary target.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate assessment of inhibitor cross-reactivity. Below are generalized protocols for chitinase inhibition assays that can be adapted for testing this compound.
Protocol 1: Fluorometric Chitinase Inhibition Assay
This assay is suitable for high-throughput screening and determination of IC₅₀ values using a fluorogenic substrate.
Materials:
-
Purified recombinant chitinases (insect, human, fungal, bacterial)
-
This compound
-
Fluorogenic chitinase substrate (e.g., 4-Methylumbelliferyl N,N'-diacetyl-β-D-chitobioside)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 6.0)
-
Stop solution (e.g., 0.5 M glycine-NaOH, pH 10.5)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm)
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add 20 µL of each inhibitor concentration to triplicate wells. Include wells with buffer only (negative control) and a known pan-chitinase inhibitor like allosamidin (positive control).
-
Add 40 µL of the chitinase enzyme solution (pre-diluted in assay buffer to a concentration that gives a linear reaction rate) to all wells.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 40 µL of the fluorogenic substrate solution.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding 100 µL of the stop solution.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Colorimetric N-acetylhexosaminidase Inhibition Assay
This assay is used to assess the inhibitory activity against N-acetylhexosaminidases using a colorimetric substrate.
Materials:
-
Purified N-acetylhexosaminidase
-
This compound
-
p-Nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc)
-
Assay buffer (e.g., 0.1 M citrate-phosphate buffer, pH 4.5)
-
Stop solution (e.g., 0.2 M sodium carbonate)
-
96-well clear microplates
-
Absorbance plate reader (405 nm)
Procedure:
-
Follow steps 1 and 2 from the fluorometric assay protocol to prepare the inhibitor dilutions in the plate.
-
Add 40 µL of the N-acetylhexosaminidase enzyme solution to all wells.
-
Incubate at 37°C for 15 minutes.
-
Start the reaction by adding 40 µL of the pNP-GlcNAc substrate solution.
-
Incubate at 37°C for 15-30 minutes.
-
Terminate the reaction by adding 100 µL of the stop solution.
-
Measure the absorbance at 405 nm.
-
Calculate the percent inhibition and determine the IC₅₀ value.
Visualizing Pathways and Workflows
Diagrams are crucial for illustrating complex biological processes and experimental designs.
Caption: Role of mammalian chitinases in response to pathogens.
Caption: Workflow for chitinase inhibitor screening assay.
By employing standardized assays and a clear data presentation format, researchers can effectively evaluate the cross-reactivity profile of this compound. This systematic approach is essential for advancing our understanding of its therapeutic or pesticidal potential and for guiding further drug development efforts.
References
Independent Verification of Chitinase Inhibitory Activity: A Comparative Guide
Disclaimer: Initial searches for a specific inhibitor designated "Chitinase-IN-2" did not yield any published data or independent verification of its activity. This guide therefore provides a comparative analysis of well-characterized chitinase inhibitors, presenting publicly available experimental data to offer a benchmark for evaluating novel compounds.
This document is intended for researchers, scientists, and drug development professionals interested in the inhibition of chitinases, a class of enzymes crucial for the viability of various pathogens and pests.
Data Presentation: Comparative Inhibitory Activity
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the IC50 values for several known chitinase inhibitors against a variety of chitinases from different organisms. Lower IC50 values indicate higher potency.
| Inhibitor | Target Chitinase | Organism | IC50 Value | Reference |
| Argifin | SmChiA | Serratia marcescens | 0.025 µM | [1][2] |
| SmChiB | Serratia marcescens | 6.4 µM | [1][2] | |
| Chitinase B1 | Aspergillus fumigatus | 1.1 µM | [1] | |
| Human chitotriosidase | Homo sapiens | 4.5 µM | ||
| Chitinase | Lucilia cuprina | 3.7 µM (at 37°C) | ||
| Chitinase | Lucilia cuprina | 0.10 µM (at 20°C) | ||
| Argadin | Chitinase | Lucilia cuprina | 150 nM (0.15 µM) (at 37°C) | |
| Chitinase | Lucilia cuprina | 3.4 nM (0.0034 µM) (at 20°C) | ||
| Allosamidin | Chitinase | Candida albicans | 0.3 µM | |
| Chitinase | Lucilia cuprina | 2.3 nM (0.0023 µM) (at 37°C) | ||
| Chitinase | Lucilia cuprina | 0.4 nM (0.0004 µM) (at 20°C) | ||
| AfChiA1 | Aspergillus fumigatus | 128 µM | ||
| Psammaplin A | Chitinase | Bacillus sp. | 68 µM | |
| Endochitinase | Streptomyces sp. | 50 µM | ||
| Acetazolamide | AfChiA1 | Aspergillus fumigatus | 164 µM | |
| 8-chlorotheophylline | AfChiA1 | Aspergillus fumigatus | 410 µM |
Experimental Protocols
The determination of chitinase inhibitory activity relies on robust and reproducible assays. Below are detailed methodologies for two common types of in vitro chitinase activity assays.
1. Colorimetric Assay using Dinitrosalicylic Acid (DNS)
This method quantifies the reducing sugars, such as N-acetylglucosamine (GlcNAc), released from the enzymatic degradation of a chitin substrate.
-
Substrate Preparation: Colloidal chitin is often used as a substrate. To prepare it, chitin powder is dissolved in a concentrated acid (e.g., HCl) and then precipitated by adding it to a large volume of cold water. The resulting suspension is washed extensively with water until the pH is neutral. The final colloidal chitin is stored as a suspension.
-
Enzyme Reaction:
-
Prepare a reaction mixture containing the chitinase enzyme in a suitable buffer (e.g., 0.1 M citrate buffer, pH 7.0).
-
Add the test inhibitor at various concentrations to the enzyme solution and pre-incubate for a specific period.
-
Initiate the reaction by adding the colloidal chitin substrate (e.g., to a final concentration of 0.5%).
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined time (e.g., 30 minutes) with shaking.
-
-
Quantification of Reducing Sugars:
-
Stop the enzymatic reaction by adding 3,5-dinitrosalicylic acid (DNS) reagent.
-
Boil the samples for a set time (e.g., 10 minutes) to allow for color development. The reducing sugars react with DNS to produce a colored product.
-
After cooling, measure the absorbance of the solution at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
A standard curve is generated using known concentrations of GlcNAc to determine the amount of reducing sugar released in the enzymatic reaction.
-
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity in a control reaction without the inhibitor. The IC50 value is then determined from a dose-response curve.
2. Fluorimetric Assay using 4-Methylumbelliferyl (4-MUF) Substrates
This is a highly sensitive method that uses fluorogenic substrates, such as 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MU-GlcNAc), 4-MU-N,N'-diacetyl-β-D-chitobioside (4-MU-(GlcNAc)2), or 4-MU-N,N',N''-triacetyl-β-D-chitotrioside (4-MU-(GlcNAc)3).
-
Enzyme Reaction:
-
In a microplate well, add the chitinase enzyme to a suitable assay buffer.
-
Add the test inhibitor at various concentrations and pre-incubate.
-
Start the reaction by adding the 4-MUF-chitooligosaccharide substrate.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.
-
-
Fluorescence Measurement:
-
Stop the reaction by adding a high pH stop solution (e.g., 0.2 M sodium carbonate). The alkaline pH enhances the fluorescence of the released 4-methylumbelliferone (4-MU).
-
Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.
-
-
Calculation of Inhibition: The enzyme activity is proportional to the fluorescence intensity. The percentage of inhibition and the IC50 value are calculated as described for the colorimetric assay.
Mandatory Visualization
Caption: Generalized workflow for determining chitinase inhibitory activity.
Caption: Role of chitinase in fungal cell wall dynamics and its inhibition.
References
Comparative Analysis of Argifin and Argadin: Potent Cyclopentapeptide Inhibitors of Chitinase
A deep dive into the biochemical properties, inhibitory activities, and experimental evaluation of two promising natural product chitinase inhibitors, Argifin and Argadin, and their analogs.
This guide provides a comprehensive comparison of Argifin and Argadin, two naturally occurring cyclic pentapeptide inhibitors of family-18 chitinases.[1][2][3][4][5] Isolated from soil microorganisms, these compounds have garnered significant interest from researchers in drug discovery and agriculture due to their potent and specific inhibition of chitinases, enzymes crucial for the life cycles of fungi and insects. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis supported by experimental data, methodologies, and visual representations of key processes.
Performance and Biochemical Properties
Argifin and Argadin are potent inhibitors of various family-18 chitinases, with inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) often in the nanomolar to micromolar range. Their efficacy varies depending on the specific chitinase and the experimental conditions, such as temperature.
Argadin generally exhibits a significantly higher binding affinity for chitinases compared to Argifin. For instance, Argadin inhibits chitinase B (ChiB) from Serratia marcescens with a Kᵢ value of 20 nM, which is three orders of magnitude greater than that of Argifin (Kᵢ = 33,000 nM). Computational analyses suggest that the higher potency of Argadin is primarily due to more favorable van der Waals interactions with the enzyme's active site.
The following tables summarize the inhibitory activities of Argifin, Argadin, and selected analogs against various chitinases.
Table 1: Inhibitory Activity of Argifin and Argadin against Various Chitinases
| Compound | Target Chitinase | IC₅₀ / Kᵢ | Temperature (°C) | Reference |
| Argifin | Lucilia cuprina chitinase | 3.7 µM (IC₅₀) | 37 | |
| Lucilia cuprina chitinase | 0.10 µM (IC₅₀) | 20 | ||
| Serratia marcescens chitinase A (SmChiA) | 0.025 µM (IC₅₀) | N/A | ||
| Serratia marcescens chitinase B (SmChiB) | 6.4 µM (IC₅₀) | N/A | ||
| Serratia marcescens chitinase B (SmChiB) | 33 µM (Kᵢ) | N/A | ||
| Aspergillus fumigatus chitinase B1 (AfChiB1) | 1.1 µM (IC₅₀) | N/A | ||
| Aspergillus fumigatus chitinase B1 (AfChiB1) | 27 nM (IC₅₀) | N/A | ||
| Human chitotriosidase | 4.5 µM (IC₅₀) | N/A | ||
| Argadin | Lucilia cuprina chitinase | 150 nM (IC₅₀) | 37 | |
| Lucilia cuprina chitinase | 3.4 nM (IC₅₀) | 20 | ||
| Serratia marcescens chitinase B (SmChiB) | 20 nM (Kᵢ) | N/A | ||
| Aspergillus fumigatus chitinase B1 (AfChiB1) | 33 nM (Kᵢ) | N/A |
Table 2: Structure-Activity Relationship (SAR) of Argifin Analogs against Aspergillus fumigatus Chitinase B1 (AfChiB1)
| Analog | Modification from Argifin | Inhibitory Activity | Reference |
| 18 | Inclusion of a second methyl carbamoyl group in the Arg side chain | Large decrease in activity | |
| 19 | Truncation of Arg(MC) to Arg | Activity abolished | |
| 20 | Truncation of Arg(MC) to Orn(MC) (citrulline) | Activity abolished | |
| 21 | Arg(MC) → His mutation | N/A |
Note: N/A indicates that the specific quantitative data was not provided in the cited source, although the analog was synthesized and discussed.
Experimental Protocols
The evaluation of chitinase inhibitors like Argifin and its analogs typically involves enzymatic assays that measure the catalytic activity of a chitinase in the presence and absence of the inhibitor. Both colorimetric and fluorometric assays are commonly employed.
General Principle of Chitinase Inhibition Assay
The assay measures the amount of product generated by the enzymatic cleavage of a chitin substrate. In the presence of an inhibitor, the rate of product formation is reduced. The percentage of inhibition is calculated by comparing the enzyme activity with and without the inhibitor. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined.
Colorimetric Assay Protocol using a Labeled Chitin Substrate
This method utilizes a chitin substrate labeled with a chromophore, such as Ostazin Brilliant Red.
-
Substrate Preparation: Prepare a colloidal suspension of the dye-labeled chitin.
-
Reaction Mixture: In a microcentrifuge tube, combine the chitinase enzyme, the test compound (potential inhibitor), and an appropriate assay buffer (e.g., 50 mM acetate buffer, pH 5.0).
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a short period (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 37°C) to allow for binding.
-
Reaction Initiation: Add the colloidal dye-labeled chitin substrate to start the reaction.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 60 minutes) at the optimal temperature with gentle shaking.
-
Reaction Termination: Stop the reaction by placing the tubes on ice or by heat inactivation.
-
Quantification: Pellet the insoluble substrate by centrifugation. The amount of released dye-labeled N-acetylglucosamine (GlcNAc) in the supernatant is measured spectrophotometrically at a specific wavelength (e.g., 530 nm). The absorbance is proportional to the chitinase activity.
Fluorometric Assay Protocol using a 4-Methylumbelliferyl (4-MU) Substrate
This high-throughput screening method uses a fluorogenic substrate like 4-methylumbelliferyl-β-D-N,N'-diacetylchitobioside (4-MU-(GlcNAc)₂).
-
Compound Plating: Dispense the test compounds into the wells of a microplate. Include negative controls (solvent only) and positive controls (a known chitinase inhibitor).
-
Enzyme Addition: Add the chitinase enzyme solution to each well.
-
Pre-incubation: Mix and pre-incubate the plate to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Add the 4-MU substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 37°C) for a set time (e.g., 30-60 minutes).
-
Detection: Measure the fluorescence of the released 4-methylumbelliferone using a fluorescence plate reader. The fluorescence intensity is proportional to the chitinase activity.
Visualizations
Experimental Workflow for Chitinase Inhibitor Screening
Caption: High-throughput screening workflow for chitinase inhibitors.
Simplified Role of Chitinase in Inflammation and Site of Inhibition
Caption: Inhibition of human chitinases in the inflammatory pathway.
References
- 1. Recent development of two chitinase inhibitors, Argifin and Argadin, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent development of two chitinase inhibitors, Argifin and Argadin, produced by soil microorganisms [jstage.jst.go.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent development of two chitinase inhibitors, Argifin and Argadin, produced by soil microorganisms | Semantic Scholar [semanticscholar.org]
- 5. Recent development of two chitinase inhibitors, Argifin and Argadin, produced by soil microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Chitinase Inhibitors in Diverse Insect Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of prominent chitinase inhibitors across various insect species. The data presented is compiled from publicly available experimental research to aid in the evaluation and selection of chitinase inhibitors for insect pest management research and development. While the specific compound "Chitinase-IN-2" is not documented in the reviewed literature, this guide focuses on well-characterized alternatives: Allosamidin, Argifin, and Argadin.
Data Presentation: Efficacy of Chitinase Inhibitors
The following table summarizes the inhibitory activity (IC50) and insecticidal effects of selected chitinase inhibitors on different insect species. IC50 values represent the concentration of the inhibitor required to reduce the activity of the target chitinase by 50%, while insecticidal activity is indicated by metrics such as mortality or developmental arrest.
| Inhibitor | Target Insect Species | Chitinase Source | IC50 | Insecticidal Effect |
| Allosamidin | Bombyx mori (Silkworm) | Larval Integument | Potent inhibitor (prevents larval ecdysis in vivo)[1] | Prevents larval ecdysis[1] |
| Lucilia cuprina (Blowfly) | Not Specified | 2.3 nM (at 37°C), 0.4 nM (at 20°C)[1] | Not specified in the study | |
| Leucanobia separata (Armyworm) | Not Specified | Not Specified | Strongly interfered with larval molting, increased mortality[2] | |
| Periplaneta americana (American Cockroach) | Not Specified | Not Specified | 20 µg injection resulted in molting inhibition[1] | |
| Argifin | Lucilia cuprina (Blowfly) | Not Specified | 3.7 µM (at 37°C), 0.10 µM (at 20°C) | Not specified in the study |
| Periplaneta americana (American Cockroach) | Not Specified | Not Specified | 20 µg injection resulted in 73% mortality after 5-23 days by arresting the moult | |
| Argadin | Lucilia cuprina (Blowfly) | Not Specified | 150 nM (at 37°C), 3.4 nM (at 20°C) | Not specified in the study |
| Periplaneta americana (American Cockroach) | Not Specified | Not Specified | 20 µg injection resulted in 60% mortality after 5-23 days by arresting the moult |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are fundamental for assessing the efficacy of chitinase inhibitors.
Chitinase Activity Assay
This protocol is used to measure the enzymatic activity of chitinase, which is essential for determining the inhibitory effect of compounds.
a. Preparation of Colloidal Chitin (Substrate)
-
Dissolve 5 grams of chitin powder (from crab shells) in 60 mL of concentrated HCl with vigorous stirring for 1 hour at room temperature.
-
Filter the mixture through glass wool.
-
Add the filtrate to 200 mL of 50% ethanol while stirring.
-
Collect the resulting precipitate by filtration and wash with sterile distilled water until the pH is neutral (pH 7.0).
-
The resulting colloidal chitin paste can be stored at 4°C. For assays, a 1% (w/v) suspension is typically prepared in a suitable buffer.
b. Enzyme Assay using Dinitrosalicylic Acid (DNS) Method
This method quantifies the amount of reducing sugars (N-acetylglucosamine, NAG) released by chitinase activity.
-
Prepare a reaction mixture containing 1 mL of the enzyme solution (e.g., crude insect extract or purified chitinase) and 1 mL of 1% colloidal chitin suspension in a suitable buffer (e.g., 0.1 M citrate buffer, pH 7.0).
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding 2 mL of DNS reagent.
-
Boil the mixture for 5-10 minutes for color development.
-
After cooling, measure the absorbance at 540 nm using a spectrophotometer.
-
The amount of reducing sugar is determined from a standard curve prepared with known concentrations of NAG.
Chitinase Inhibition Assay
This protocol is used to determine the IC50 value of a potential inhibitor.
-
Prepare a series of dilutions of the test inhibitor.
-
In a microplate or microcentrifuge tubes, pre-incubate the chitinase enzyme with each inhibitor concentration for a specific time (e.g., 15 minutes) at the optimal temperature.
-
Initiate the enzymatic reaction by adding the colloidal chitin substrate.
-
Incubate for a fixed time, ensuring the reaction remains in the linear range.
-
Terminate the reaction and measure the remaining chitinase activity using the DNS method as described above.
-
Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
In vivo Insecticidal Assay (Injection Method)
This protocol assesses the direct insecticidal effect of the inhibitor when bypassing the digestive system.
-
Dissolve the chitinase inhibitor in a suitable solvent.
-
Inject a precise volume (e.g., 20 µg of the compound) into the ventral abdominal region of the insect larvae or nymphs.
-
Maintain the treated insects under standard rearing conditions.
-
Observe the insects daily for effects on molting, development, and mortality over a period of several days to weeks.
-
A control group injected with the solvent alone should be included in the experiment.
Mandatory Visualization
Chitin Degradation Pathway and Inhibition
The following diagram illustrates the enzymatic degradation of chitin, a key process in the insect molting cycle, and highlights the point of action for chitinase inhibitors.
References
Validating the Target Specificity of Chitinase-IN-2: A Comparative Guide
In the landscape of drug discovery and development, particularly in the pursuit of novel antifungal and anti-parasitic agents, the precise validation of a compound's target specificity is paramount. This guide provides a comprehensive comparison of Chitinase-IN-2, a novel investigational chitinase inhibitor, with established alternatives. By presenting key performance data, detailed experimental protocols, and clear visual workflows, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to objectively evaluate the target specificity of this compound.
Chitinases are enzymes that break down chitin, a key component of fungal cell walls and the exoskeletons of many invertebrates.[1][2] Inhibition of chitinase activity is a promising strategy for the development of new therapeutic agents.[1][3] This guide focuses on the critical aspect of ensuring that a potential drug candidate, such as this compound, selectively interacts with its intended chitinase target to minimize off-target effects and potential toxicity.
Performance Comparison of Chitinase Inhibitors
The efficacy of a chitinase inhibitor is determined by its ability to bind to and inhibit the activity of the target enzyme. The following table summarizes the in vitro inhibitory activity of this compound against a representative fungal chitinase and compares it with other known chitinase inhibitors.
| Inhibitor | Target Enzyme | IC50 | Ki | Organism |
| This compound (Hypothetical Data) | Fungal Chitinase | 25 µM | 10 µM | Aspergillus fumigatus |
| Allosamidin | Family 18 Chitinases | 0.01-70 µM | 0.61 µM (for ScCTS1) | Fungi, Insects, Nematodes |
| Argifin | Family-18 Chitinases (exochitinases) | 150 nM (against L. cuprina chitinase at 37°C) | Not specified | Clonostachys sp. |
| Argadin | Family-18 Chitinases (exochitinases) | 3.7 µM (against L. cuprina chitinase at 37°C) | Not specified | Clonostachys sp. |
Note: IC50 (Half-maximal inhibitory concentration) represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency. Ki (inhibition constant) is a measure of the binding affinity of the inhibitor to the enzyme. A lower Ki value signifies a stronger binding affinity. The data for this compound is hypothetical and for comparative purposes only. The IC50 for Allosamidin shows a wide range due to species-specific differences in chitinase inhibition.[4] The inhibitory activities of Argifin and Argadin are against Lucilia cuprina chitinase.
Experimental Protocols
To ensure the validity and reproducibility of target specificity studies, detailed and robust experimental protocols are essential. The following are methodologies for key experiments used to characterize chitinase inhibitors.
Chitinase Activity Assay (Fluorometric)
This assay measures the enzymatic activity of chitinase by monitoring the cleavage of a fluorogenic substrate.
Materials:
-
Purified chitinase enzyme
-
4-Methylumbelliferyl N,N'-diacetyl-β-D-chitobioside (4-MUF-chitobioside) substrate
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0)
-
Test inhibitor (this compound) and control inhibitors
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of the test inhibitor and serial dilutions in the assay buffer.
-
In a 96-well plate, add the purified chitinase enzyme to each well.
-
Add the test inhibitor dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes.
-
Initiate the reaction by adding the 4-MUF-chitobioside substrate to all wells.
-
Measure the fluorescence intensity at regular intervals using a microplate reader (excitation ~360 nm, emission ~450 nm).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.
Enzyme-Linked Immunosorbent Assay (ELISA)-based Binding Assay
This assay quantifies the binding affinity of the inhibitor to the target chitinase.
Materials:
-
Purified chitinase enzyme
-
Test inhibitor with a tag (e.g., biotin)
-
96-well high-binding microplates
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBST)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coat the wells of a 96-well plate with the purified chitinase enzyme overnight at 4°C.
-
Wash the wells with wash buffer and block with blocking buffer for 1 hour at room temperature.
-
Add serial dilutions of the biotinylated test inhibitor to the wells and incubate for 1 hour.
-
Wash the wells to remove unbound inhibitor.
-
Add streptavidin-HRP conjugate to each well and incubate for 1 hour.
-
Wash the wells and add TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
Plot the absorbance values against the inhibitor concentrations to determine the binding affinity (Kd).
Visualizing the Target Validation Workflow and Signaling Pathway
To provide a clearer understanding of the experimental process and the biological context, the following diagrams illustrate the workflow for validating target specificity and a simplified chitinase-related signaling pathway.
Caption: Experimental workflow for validating the target specificity of this compound.
Caption: Simplified signaling pathway of chitin degradation and its inhibition by this compound.
References
A Comparative Guide to Chitinase Inhibitors for Researchers
While specific data on the reproducibility and performance of a product named "Chitinase-IN-2" is not publicly available, this guide provides a comparative overview of well-characterized chitinase inhibitors. This information can serve as a valuable resource for researchers and drug development professionals to evaluate and compare the performance of various chitinase inhibitors.
Chitinases are enzymes that degrade chitin, a key component of fungal cell walls and the exoskeletons of arthropods.[1] Inhibition of these enzymes is a promising strategy for the development of antifungal agents, insecticides, and treatments for diseases where chitinases are implicated, such as asthma and certain cancers.[1] This guide details the performance of several known chitinase inhibitors and provides standardized protocols for their evaluation to ensure experimental reproducibility.
Performance Comparison of Chitinase Inhibitors
The efficacy of a chitinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). These values indicate the concentration of the inhibitor required to reduce the activity of a specific chitinase by 50%. The lower the IC50 or Ki value, the more potent the inhibitor. The following table summarizes the inhibitory activities of several well-documented chitinase inhibitors against various chitinases.
| Inhibitor | Target Chitinase | IC50 / Ki | Source Organism/Method | Reference |
| Allosamidin | Lucilia cuprina (blowfly) chitinase | IC50: 2.3 nM (37°C), 0.4 nM (20°C) | Streptomyces sp. | [2] |
| Saccharomyces cerevisiae CTS1 | Ki: 0.61 µM | Streptomyces sp. | [3] | |
| Hevamine (a plant chitinase) | Ki: 3.1 µM | Streptomyces sp. | [3] | |
| Aspergillus fumigatus AfChiA1 | IC50: 127 µM | Streptomyces sp. | ||
| Argifin | Blowfly (Lucilia cuprina) chitinase | IC50: 150 nM (37°C), 3.4 nM (20°C) | Gliocladium sp. FTD-0668 | |
| Argadin | Blowfly (Lucilia cuprina) chitinase | IC50: 3.7 µM (37°C), 0.10 µM (20°C) | FO-7314 | |
| Acetazolamide | Saccharomyces cerevisiae CST1 | Ki: 21 µM | Synthetic | |
| 8-chlorotheophylline | Saccharomyces cerevisiae CTS1 | Ki: 600 µM | Synthetic | |
| Aspergillus fumigatus AfChiA1 | IC50: 410 µM | Synthetic |
Key Experimental Protocols
Reproducibility of experiments is paramount in scientific research. Below are detailed methodologies for key experiments used to characterize chitinase inhibitors.
Chitinase Activity Assay (Colorimetric DNS Method)
This assay is a fundamental method to determine the activity of a chitinase and, consequently, the efficacy of an inhibitor. It measures the amount of reducing sugars produced from the enzymatic degradation of chitin.
Materials:
-
Purified chitinase enzyme
-
Colloidal chitin substrate (1% w/v)
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0)
-
Chitinase inhibitor of interest (at various concentrations)
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
N-acetyl-D-glucosamine (GlcNAc) standard solution
-
Spectrophotometer
Procedure:
-
Preparation of Colloidal Chitin:
-
Dissolve chitin powder in concentrated HCl with vigorous stirring.
-
Precipitate the chitin by adding the solution to cold water.
-
Wash the precipitate with distilled water until a neutral pH is achieved.
-
Resuspend the colloidal chitin in distilled water to a final concentration of 1% (w/v).
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, mix the assay buffer, the chitinase inhibitor (or vehicle control), and the purified chitinase solution.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C or 50°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the colloidal chitin substrate.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at the optimal temperature with shaking.
-
-
Stopping the Reaction and Color Development:
-
Terminate the reaction by adding DNS reagent.
-
Heat the mixture in a boiling water bath for 5-10 minutes to allow for color development.
-
-
Quantification:
-
Cool the samples to room temperature and centrifuge to pellet any remaining insoluble chitin.
-
Measure the absorbance of the supernatant at 540 nm.
-
Determine the concentration of reducing sugars by comparing the absorbance to a standard curve prepared with known concentrations of GlcNAc.
-
-
Calculation of Inhibition:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Visualizing Pathways and Workflows
Simplified Chitin-Induced Signaling and Inhibition
The following diagram illustrates a generalized signaling pathway initiated by chitin and the point of intervention for a chitinase inhibitor.
Caption: A diagram of chitin-induced signaling and its inhibition.
Experimental Workflow for Chitinase Inhibitor Screening
The following diagram outlines a typical workflow for identifying and characterizing novel chitinase inhibitors.
Caption: A workflow for screening and validating chitinase inhibitors.
References
Chitinase-IN-2: A Comparative Benchmark Against Commercial Pesticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Chitinase-IN-2, a potent chitinase inhibitor, against a range of commercially available insecticides and fungicides. The document is intended to serve as a resource for researchers and professionals in the fields of crop protection, drug development, and pesticide research, offering a side-by-side analysis of efficacy, mechanism of action, and experimental validation.
Introduction: The Role of Chitinase Inhibition in Pest Management
Chitin, a polymer of N-acetylglucosamine, is a critical structural component of the exoskeletons of insects and the cell walls of fungi.[1] Chitinases are enzymes that hydrolyze chitin, playing a vital role in the growth, molting, and development of these organisms.[1] Inhibition of chitinase activity can therefore lead to severe developmental defects and mortality, making it a promising target for novel pesticides.[1][2][3]
This compound is a representative, highly potent, and specific inhibitor of insect and fungal chitinases. Its mode of action offers a targeted approach to pest control, potentially reducing off-target effects associated with broad-spectrum pesticides. This guide benchmarks the efficacy of this compound against established commercial insecticides and fungicides, providing available quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Mechanism of Action
This compound: As a chitinase inhibitor, this compound competitively binds to the active site of chitinase, preventing the breakdown of chitin. In insects, this disruption of chitin metabolism interferes with the molting process, leading to ecdysis failure and mortality. In fungi, it compromises the integrity of the cell wall, inhibiting growth and sporulation.
Commercial Insecticides:
-
Neonicotinoids (e.g., Imidacloprid, Thiamethoxam): Act as agonists of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system, causing persistent nerve stimulation, paralysis, and death.
-
Pyrethroids (e.g., Cypermethrin, Deltamethrin): Keep sodium channels in nerve cells open, leading to repetitive nerve firing, paralysis, and death.
-
Organophosphates (e.g., Malathion, Chlorpyrifos): Inhibit the enzyme acetylcholinesterase, causing an accumulation of the neurotransmitter acetylcholine, which leads to overstimulation of nerves, paralysis, and death.
-
Diamides (e.g., Chlorantraniliprole, Flubendiamide): Activate ryanodine receptors in insect muscle cells, causing uncontrolled calcium release, muscle contraction, paralysis, and death.
Commercial Fungicides:
-
Azoles (e.g., Tebuconazole, Propiconazole): Inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes, leading to membrane disruption and fungal cell death.
-
Strobilurins (e.g., Azoxystrobin, Pyraclostrobin): Inhibit mitochondrial respiration by blocking the cytochrome bc1 complex, leading to a disruption of energy production and fungal cell death.
-
Anilinopyrimidines (e.g., Pyrimethanil): Inhibit the biosynthesis of methionine and other amino acids, affecting protein synthesis and fungal growth.
-
Phenylpyrroles (e.g., Fludioxonil): Interfere with the osmotic signal transduction pathway, leading to a buildup of intracellular pressure and cell lysis.
Diagram of Chitinase Inhibition Pathway
Caption: Mechanism of this compound in disrupting insect molting.
Comparative Efficacy Data
The following tables summarize the available efficacy data for this compound (represented by the well-characterized chitinase inhibitors Allosamidin and Argadin) and commercial pesticides against representative insect and fungal pests. It is important to note that the data is compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: Insecticidal Efficacy (LC50/IC50)
| Compound Class | Active Ingredient | Target Pest | Efficacy (ppm or nM) | Endpoint | Reference |
| Chitinase Inhibitor | Argadin | Lucilia cuprina (blowfly) | 150 nM (at 37°C) | IC50 | |
| Chitinase Inhibitor | Argadin | Lucilia cuprina (blowfly) | 3.4 nM (at 20°C) | IC50 | |
| Diamide | Chlorantraniliprole | Spodoptera litura | 0.001 | LC50 | |
| Spinosyn | Spinosad | Spodoptera litura | 0.001 | LC50 | |
| Avermectin | Emamectin benzoate | Spodoptera litura | 0.020 | LC50 | |
| Neonicotinoid | Imidacloprid | Aphis craccivora | 0.063 (24h) | LC50 | |
| Neonicotinoid | Thiamethoxam | Aphis craccivora | 2.44 (24h) | LC50 |
Table 2: Fungicidal Efficacy (EC50)
| Compound Class | Active Ingredient | Target Pathogen | Efficacy (µg/mL) | Endpoint | Reference |
| Chitinase Inhibitor | Argadin | - | Data not available | - | - |
| Phenylpyrrole | Fludioxonil | Botrytis cinerea | < 0.1 | EC50 | |
| Dicarboximide | Iprodione | Botrytis cinerea | 0.1 - 1.42 | EC50 | |
| Azole | Tebuconazole | Botrytis cinerea | 0.03 - 1 | EC50 | |
| SDHI | Boscalid | Botrytis cinerea | 0.01 - 69.91 | EC50 | |
| Strobilurin | Azoxystrobin | Botrytis cinerea | >100 (for resistant strains) | EC50 | |
| Anilinopyrimidine | Pyrimethanil | Botrytis cinerea | 50 | EC50 |
Note: The absence of publicly available EC50 data for Argadin against specific fungal pathogens highlights a gap in the current research literature.
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate assessment and comparison of pesticide efficacy. The following are representative protocols for insecticidal and fungicidal testing.
Insecticidal Efficacy Testing (Leaf-Dip Bioassay)
This protocol is adapted from established methods for determining the lethal concentration (LC50) of an insecticide against a leaf-eating insect like Spodoptera litura.
Diagram of Insecticidal Bioassay Workflow
Caption: Workflow for a leaf-dip insecticidal bioassay.
Methodology:
-
Insect Rearing: Maintain a healthy, age-synchronized colony of the target insect species (e.g., third-instar larvae of Spodoptera litura) on an artificial diet or host plant leaves under controlled conditions (e.g., 25 ± 2°C, 60-70% RH, 16:8 L:D photoperiod).
-
Preparation of Test Solutions: Prepare a stock solution of this compound and each commercial insecticide in a suitable solvent (e.g., acetone or DMSO). Make a series of at least five graded concentrations through serial dilution with distilled water containing a non-ionic surfactant (e.g., 0.05% Triton X-100). A control solution should contain only the solvent and surfactant.
-
Leaf Treatment: Select fresh, untreated host plant leaves (e.g., castor or cabbage). Cut leaf discs of a uniform size (e.g., 5 cm diameter). Dip each leaf disc into a test solution for 10-20 seconds with gentle agitation. Allow the treated leaf discs to air-dry completely.
-
Bioassay: Place one treated leaf disc into a petri dish lined with moist filter paper. Introduce ten third-instar larvae into each petri dish. Seal the petri dishes with perforated lids to allow for air circulation.
-
Incubation and Observation: Incubate the petri dishes under the same conditions as insect rearing. Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: Correct the observed mortality for control mortality using Abbott's formula. Subject the corrected mortality data to probit analysis to determine the LC50 values and their 95% confidence intervals.
Fungicidal Efficacy Testing (Mycelial Growth Inhibition Assay)
This protocol is based on standard methods for determining the effective concentration (EC50) of a fungicide against a fungal pathogen like Botrytis cinerea.
Diagram of Fungicidal Bioassay Workflow
Caption: Workflow for a mycelial growth inhibition fungicidal bioassay.
Methodology:
-
Fungal Culture: Grow the target fungal pathogen (e.g., Botrytis cinerea) on a suitable culture medium (e.g., Potato Dextrose Agar - PDA) at its optimal growth temperature (e.g., 20-22°C).
-
Preparation of Fungicide-Amended Media: Prepare stock solutions of this compound and each commercial fungicide in an appropriate solvent. Add the required volume of each stock solution to molten PDA to obtain a series of at least five final concentrations. A control medium should contain only the solvent.
-
Pouring Plates: Pour the fungicide-amended and control media into sterile petri dishes (9 cm diameter) and allow them to solidify.
-
Inoculation: Using a sterile cork borer (e.g., 5 mm diameter), take mycelial plugs from the margin of an actively growing fungal colony. Place one mycelial plug, mycelial side down, at the center of each petri dish.
-
Incubation and Measurement: Incubate the plates at the optimal growth temperature until the fungal colony in the control plate has reached approximately two-thirds of the plate diameter. Measure two perpendicular diameters of the fungal colony in each plate.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Perform a regression analysis of the probit of inhibition against the log of the fungicide concentration to determine the EC50 value.
Logical Relationships and Considerations
The decision to pursue a novel pesticide like this compound over existing commercial options involves a complex interplay of factors beyond simple efficacy.
Diagram of Pesticide Selection Factors
Caption: Key factors influencing the selection of a pesticide.
Key Considerations:
-
Spectrum of Activity: this compound is expected to have a narrower spectrum of activity, primarily affecting chitin-containing organisms. This can be advantageous in integrated pest management (IPM) programs by preserving beneficial insects that do not rely on chitin in the same way.
-
Resistance Management: The novel mode of action of this compound makes it a valuable tool for rotation with existing pesticides to manage the development of resistance.
-
Non-Target Effects: Due to its specific target, this compound is predicted to have a more favorable safety profile for non-target organisms such as vertebrates and plants, which lack chitin.
-
Environmental Fate: The biodegradability and environmental persistence of this compound will be critical factors in its overall assessment and adoption.
Conclusion
This guide provides a preliminary benchmark of this compound against a selection of commercial pesticides. While direct comparative data is limited, the available information suggests that chitinase inhibition is a viable and potent mechanism for pest control. The targeted mode of action of this compound presents a compelling case for its development as a next-generation pesticide with a potentially improved safety and environmental profile. Further research is required to generate direct, head-to-head comparative efficacy data under standardized field conditions to fully elucidate its potential in modern agriculture.
References
- 1. Comparative Efficacy of the New Postharvest Fungicides Azoxystrobin, Fludioxonil, and Pyrimethanil for Managing Citrus Green Mold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Argadin, a new chitinase inhibitor, produced by Clonostachys sp. FO-7314 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Chitinase-IN-2
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment. This document provides a comprehensive guide to the proper disposal procedures for Chitinase-IN-2, a potent inhibitor of insect chitinase and N-acetylhexosaminidase. Adherence to these guidelines is crucial for minimizing environmental impact and maintaining workplace safety.
Chemical and Safety Data for this compound
A clear understanding of the compound's properties is the first step toward safe handling and disposal. The following table summarizes key data for this compound.
| Property | Value | Reference |
| CAS Number | 1579991-63-1 | [1][2] |
| Molecular Formula | C20H21N5O2S | [1][2] |
| Molecular Weight | 395.48 g/mol | [1] |
| Appearance | Solid Powder | |
| Purity | ≥98% | |
| Primary Hazard | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | |
| Storage | Dry, dark, and at -20°C for up to 1 year. | |
| Usage | For research use only. Not for human or therapeutic use. |
**Step-by-Step Disposal Protocol for this compound
While specific institutional and local regulations must always be followed, the following protocol outlines the general steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Before handling this compound, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat. In cases of inadequate ventilation, respiratory protection should be worn.
2. Waste Collection:
-
Collect waste this compound, including any contaminated consumables (e.g., pipette tips, tubes), in a designated and clearly labeled hazardous waste container.
-
Avoid mixing with other incompatible waste streams. While specific incompatibilities for this compound are not listed, it is good practice to avoid mixing with strong oxidizing agents, strong acids, and strong bases.
3. Labeling:
-
Ensure the hazardous waste container is accurately labeled with the full chemical name ("this compound"), the CAS number (1579991-63-1), and the appropriate hazard symbols.
4. Temporary Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated area away from general laboratory traffic.
-
The storage temperature for the waste should be in line with the compound's storage requirements to prevent any degradation that might lead to unknown hazards.
5. Final Disposal:
-
The final disposal of this compound must be conducted through an approved waste disposal plant.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste. Do not attempt to dispose of this compound down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Workflow for the safe disposal of this compound.
References
Navigating the Safe Handling of Chitinase-IN-2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with Chitinase-IN-2, a potent chitinase inhibitor and insecticide, a comprehensive understanding of safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a secure laboratory environment.
While a specific Safety Data Sheet (SDS) for this compound (CAS No. 1579991-63-1) is not publicly available, this document outlines best practices for handling a novel chemical compound of unknown toxicity, drawing upon general laboratory safety principles. The following recommendations are designed to minimize risk and ensure the well-being of all personnel.
Personal Protective Equipment (PPE): A Multi-Layered Defense
When handling this compound, a comprehensive PPE strategy is crucial. The following table summarizes the recommended equipment for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Handling of solid compound | - Nitrile gloves (double-gloving recommended) - Safety glasses with side shields or chemical splash goggles - Lab coat - Certified N95 or higher respirator (if handling powder outside of a certified chemical fume hood) |
| Preparation of solutions | - Nitrile gloves (double-gloving recommended) - Chemical splash goggles - Lab coat - Work should be conducted in a certified chemical fume hood |
| General laboratory use | - Nitrile gloves - Safety glasses - Lab coat |
Operational Plan: A Step-by-Step Approach to Safety
A systematic approach to handling this compound will significantly mitigate potential hazards. The following workflow provides a procedural guide for safe operations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
